2-Fluoroacryloyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRPXAZWRLPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382589 | |
| Record name | 2-Fluoroacryloyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16522-55-7 | |
| Record name | 2-Fluoroacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoroacryloyl chloride CAS number
An In-depth Technical Guide to 2-Fluoroacryloyl Chloride (CAS: 16522-55-7) for Advanced Chemical Synthesis
Executive Summary
2-Fluoroacryloyl chloride, registered under CAS number 16522-55-7, is a highly reactive, bifunctional organic compound that serves as a critical building block in advanced chemical synthesis.[1][2] With the molecular formula C₃H₂ClFO, it integrates the high reactivity of an acyl chloride with the unique electronic properties of a fluorinated vinyl group.[3][4] This combination makes it an invaluable intermediate in the development of novel pharmaceuticals, specialized agrochemicals, and high-performance polymers.[1] This guide provides an in-depth analysis of its properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. It emphasizes safe handling protocols and self-validating analytical methods to ensure both safety and experimental success.
Core Physicochemical Properties and Specifications
2-Fluoroacryloyl chloride is a colorless to pale yellow liquid, a state attributable to its low molecular weight and chemical structure.[3][5] The presence of the highly electronegative fluorine atom directly on the double bond significantly influences the molecule's electronic distribution. This fluorination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, acryloyl chloride. This heightened reactivity is a key feature exploited in its synthetic applications.
Table 1: Physicochemical Properties of 2-Fluoroacryloyl Chloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16522-55-7 | [1][2][3] |
| Molecular Formula | C₃H₂ClFO | [1][4][6] |
| Molecular Weight | 108.5 g/mol | [1][2][3] |
| IUPAC Name | 2-fluoroprop-2-enoyl chloride | [3] |
| Boiling Point | 81.8 °C at 760 mmHg | [1] |
| Density | 1.248 g/cm³ | [1] |
| Flash Point | 3.3 °C | [1] |
| Refractive Index | 1.389 |[1] |
Caption: Chemical structure of 2-Fluoroacryloyl chloride.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of 2-fluoroacryloyl chloride stems from its dual reactive sites: the acyl chloride and the fluoroalkene.
-
Nucleophilic Acyl Substitution: The acyl chloride is the primary site for reaction with nucleophiles such as amines, alcohols, and thiols.[2] The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon. The chloride ion is an excellent leaving group, facilitating these reactions under mild conditions. The electron-withdrawing fluorine atom further activates the carbonyl group towards this attack.[2][5]
-
Alkene Reactivity: The carbon-carbon double bond can participate in polymerization reactions, particularly radical polymerization, to form fluorinated polymers.[1][2] This functionality is crucial in materials science for creating polymers with tailored properties such as enhanced thermal stability or chemical resistance.[1]
Caption: Nucleophilic acyl substitution pathway.
Strategic Applications in Research & Development
Pharmaceutical Synthesis
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][7] 2-Fluoroacryloyl chloride is a key reagent for introducing the 2-fluoroacrylamide moiety, which has been instrumental in developing targeted therapies.
-
Kinase Inhibitors: This moiety is a key component in the design of covalent inhibitors for several kinase families, including Bruton's Tyrosine Kinase (BTK) and Anaplastic Lymphoma Kinase (ALK).[2] The fluoroacrylamide group can form a stable covalent bond with a cysteine residue in the active site of the target protein, leading to potent and irreversible inhibition.
-
Novel Scaffolds: It serves as a versatile starting point for creating diverse chemical libraries. By reacting it with various amines, alcohols, or other nucleophiles, researchers can rapidly generate novel compounds for high-throughput screening in the hit-to-lead and lead optimization phases of drug discovery.[2]
Agrochemical Development
In the agrochemical industry, 2-fluoroacryloyl chloride is a building block for next-generation insecticides, herbicides, and fungicides.[1] Its reactivity allows for the construction of complex active ingredients where the fluorinated group contributes to enhanced pesticidal efficacy and selectivity, potentially leading to more environmentally benign crop protection solutions.[1]
Advanced Materials Science
The ability of 2-fluoroacryloyl chloride to undergo polymerization makes it a valuable monomer in materials science.[1]
-
Specialty Polymers: Its incorporation into polymer chains can impart desirable properties such as improved thermal stability, mechanical strength, and chemical resistance, making these materials suitable for demanding applications in the aerospace and electronics industries.[1]
-
Antifouling Surfaces: It is a critical precursor for the "grafting-from" synthesis of semifluorinated polymer brushes via surface-initiated atom transfer radical polymerization (SI-ATRP).[2] These polymer brushes exhibit exceptional resistance to protein fouling, a critical feature for developing advanced coatings for medical devices and implants to prevent adverse biological responses like thrombus formation.[2]
Synthesis and Purification Protocols
Representative Synthesis: From 2-Fluoroacrylic Acid
While several synthetic routes exist, a common laboratory-scale approach involves the conversion of 2-fluoroacrylic acid using a chlorinating agent like thionyl chloride (SOCl₂). This method is analogous to standard procedures for creating acyl chlorides from carboxylic acids.[8][9]
Protocol:
-
Setup: Equip a three-neck round-bottom flask with a reflux condenser (connected to a gas scrubber for HCl and SO₂), a dropping funnel, and a magnetic stirrer. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Charge the flask with 2-fluoroacrylic acid (1.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 mol%).
-
Reaction: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution at 0 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 2-4 hours, or until gas evolution ceases.
-
Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS to check for the disappearance of the starting acid.
-
Workup: Allow the reaction mixture to cool to room temperature. The product is isolated from the excess thionyl chloride.
Caption: Workflow for the synthesis of 2-Fluoroacryloyl chloride.
Purification: Fractional Distillation Under Reduced Pressure
Purification is critical to remove unreacted starting materials and byproducts. The standard method is fractional distillation.
Protocol:
-
Setup: Assemble a fractional distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to prevent heat loss.
-
Pressure Reduction: Carefully reduce the pressure using a vacuum pump protected by a cold trap. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition or polymerization of the product.
-
Distillation: Gently heat the crude reaction mixture in an oil bath. First, distill off the excess, lower-boiling thionyl chloride (BP 76 °C at atm. pressure).
-
Fraction Collection: After the thionyl chloride is removed, increase the temperature of the oil bath slowly. Collect the fraction corresponding to 2-fluoroacryloyl chloride at its reduced-pressure boiling point.
-
Storage: The purified product should be collected in a receiver cooled in an ice bath and stored immediately under an inert atmosphere in a freezer.[1][10]
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized 2-fluoroacryloyl chloride, a combination of spectroscopic methods should be employed.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics | Rationale |
|---|---|---|
| ¹H NMR | Two signals in the vinyl region, each showing complex splitting due to geminal (H-H), and geminal/vicinal (H-F) coupling. | Confirms the presence and connectivity of the vinyl protons and their proximity to the fluorine atom. |
| ¹³C NMR | Three signals: a carbonyl carbon (~160-170 ppm), and two alkene carbons. All signals will show C-F coupling. | Confirms the carbon skeleton. The C-F coupling is definitive for fluorination. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with the vinyl protons. | Unambiguously confirms the presence of fluorine and provides information about its chemical environment. |
| IR Spectroscopy | Very strong C=O stretch at ~1780-1815 cm⁻¹; C=C stretch at ~1630 cm⁻¹. | The high frequency of the C=O stretch is characteristic of an acyl chloride.[11][12] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 108 and 110 in ~3:1 ratio. | The isotopic pattern is definitive for the presence of one chlorine atom.[11][13] |
Critical Safety, Handling, and Storage Protocols
2-Fluoroacryloyl chloride is a hazardous substance and must be handled with extreme caution.[13]
-
GHS Hazards: It is classified as a flammable liquid, corrosive, and acutely toxic (harmful if swallowed, in contact with skin, or inhaled).[3][13][14] It causes severe skin burns and eye damage.[14][15]
Safe Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a tested face velocity.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton; double-gloving is recommended).
-
Inert Atmosphere: Due to its high reactivity with water, handle under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[10][15]
-
Dispensing: Use syringes or cannulas for transferring the liquid to prevent exposure to air and moisture. Never pour in the open.
-
Incompatible Materials: Avoid contact with water, bases, amines, alcohols, and strong oxidizing agents.[10][16]
Storage
Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere.[14] The container should be kept in a cool, dry, dark, and well-ventilated area, preferably in a freezer (-20 °C) designated for reactive chemicals.[1][10]
Caption: Emergency spill response workflow.
Conclusion
2-Fluoroacryloyl chloride is a powerful and versatile reagent whose unique properties are increasingly harnessed in drug discovery, agrochemical research, and materials science. Its heightened reactivity, conferred by the combination of an acyl chloride and a fluoroalkene, allows for the efficient construction of complex and high-value molecules. However, this same reactivity necessitates a thorough understanding of its properties and strict adherence to rigorous safety and handling protocols. By following the guidelines outlined in this document, researchers can safely and effectively unlock the full synthetic potential of this important chemical building block.
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Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13..). [Link]
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FAQ-Chemical. Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. [Link]
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2-Fluoroacryloyl chloride chemical properties
An In-depth Technical Guide to 2-Fluoroacryloyl Chloride: Properties, Reactivity, and Applications
Introduction
2-Fluoroacryloyl chloride (2-FAC) is a highly reactive, bifunctional organic compound with the chemical formula C₃H₂ClFO.[1] It serves as a pivotal intermediate and building block in numerous areas of chemical synthesis, valued for its unique combination of a highly reactive acyl chloride group and an electron-deficient, fluorinated vinyl group.[2][3] The presence of the fluorine atom at the α-position significantly modulates the molecule's electronic properties, enhancing the reactivity of both functional moieties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols for 2-Fluoroacryloyl chloride, intended for researchers, chemists, and professionals in drug development and materials science.
Chemical and Physical Properties
2-Fluoroacryloyl chloride is a colorless to pale yellow liquid, characterized by its high reactivity and corrosive nature.[1][2][3] The strong electron-withdrawing effects of the chlorine and fluorine atoms render the carbonyl carbon highly electrophilic, making it a potent acylating agent.[4] Proper storage under cold and anhydrous conditions is essential to prevent decomposition and hazardous reactions.[1]
Table 1: Physical and Chemical Properties of 2-Fluoroacryloyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 16522-55-7 | [1][5] |
| Molecular Formula | C₃H₂ClFO | [1][2][5] |
| Molecular Weight | 108.50 g/mol | [1][5] |
| IUPAC Name | 2-fluoroprop-2-enoyl chloride | [5] |
| Boiling Point | 81.8 °C at 760 mmHg | [1] |
| Density | 1.248 g/cm³ | [1] |
| Flash Point | 3.3 °C | [1] |
| Refractive Index | 1.389 | [1] |
| Storage Temperature | 2-8°C (Keep Cold) | [1][6] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-Fluoroacryloyl chloride. While specific spectra are proprietary, the expected characteristics can be deduced from its structure.
-
¹H NMR: The spectrum would show complex signals in the vinyl region for the two geminal protons, each split by the other and by the vicinal fluorine atom, resulting in distinct doublet of doublets patterns.
-
¹³C NMR: Key signals would include the carbonyl carbon of the acyl chloride (typically downfield), and two sp² hybridized carbons of the vinyl group. The carbon bonded to fluorine (C2) will show a large one-bond C-F coupling constant, a hallmark of organofluorine compounds.
-
¹⁹F NMR: A single resonance would be expected, coupled to the two vinyl protons.
-
Infrared (IR) Spectroscopy: The most prominent absorption would be a strong C=O stretching band characteristic of an acyl chloride, typically found at high wavenumbers (e.g., >1780 cm⁻¹). A C=C stretching band would also be visible around 1630 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak and an M+2 peak with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways would involve the loss of Cl• and CO.
Synthesis Methodologies
The synthesis of 2-Fluoroacryloyl chloride can be achieved through several routes, typically involving the conversion of a carboxylic acid precursor or the modification of a halogenated alkane.
Chlorination of 2-Fluoroacrylic Acid
A primary and direct method involves the reaction of 2-fluoroacrylic acid with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] This reaction directly converts the carboxylic acid's hydroxyl group into a chlorine atom.[4] The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is common for producing acyl chlorides under mild conditions.[7]
Caption: General workflow for synthesizing 2-FAC from 2-fluoroacrylic acid.
Dehydrohalogenation of Precursors
Another viable pathway is the elimination of hydrogen fluoride (HF) or hydrogen chloride (HCl) from a saturated precursor like 2,3-difluoropropionyl chloride or 3-chloro-2-fluoropropionyl chloride.[4] This dehydrohalogenation reaction, typically induced by a non-nucleophilic base, creates the target C=C double bond.[8]
Chemical Reactivity and Core Mechanisms
The reactivity of 2-FAC is dominated by its two functional groups: the acyl chloride and the fluorinated alkene. The strong electron-withdrawing nature of both the fluorine and the acyl chloride group makes the carbon-carbon double bond highly electron-deficient.[4]
Nucleophilic Acyl Substitution
This is the most common reaction pathway for 2-FAC. The carbonyl carbon is exceptionally electrophilic, making it highly susceptible to attack by a wide range of nucleophiles.[4] The reaction proceeds through a classic nucleophilic addition-elimination mechanism to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group.[4]
-
With Amines: Forms N-substituted-2-fluoroacrylamides.
-
With Alcohols: Forms 2-fluoroacrylate esters.
-
With Thiols: Forms S-thio-2-fluoroacrylates.
Caption: Mechanism of Nucleophilic Acyl Substitution at the carbonyl carbon.
Reactions at the Carbon-Carbon Double Bond
The electron-deficient nature of the alkene makes it a good Michael acceptor and a reactive participant in cycloaddition reactions.[4]
-
Michael Addition: Soft nucleophiles can attack the β-carbon of the double bond.
-
Diels-Alder Reactions: The electron-poor double bond makes 2-FAC an excellent dienophile for reactions with electron-rich dienes.[4]
Polymerization
2-Fluoroacryloyl chloride is a valuable monomer for creating functional polymers.[1][9] It can undergo polymerization via its vinyl group, yielding poly(2-fluoroacryloyl chloride), a reactive polymer backbone.[9] This polymer is an excellent platform for post-polymerization modification, where the pendant acyl chloride groups are reacted with various nucleophiles to introduce a wide array of functional side chains.[9] This strategy is central to creating materials with precisely tailored properties.
Experimental Protocol: Synthesis of a 2-Fluoroacrylamide Derivative
This protocol describes a general procedure for the reaction of 2-Fluoroacryloyl chloride with a primary amine to illustrate a typical nucleophilic acyl substitution.
Objective: To synthesize an N-alkyl-2-fluoroacrylamide.
Materials:
-
2-Fluoroacryloyl chloride
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add a solution of 2-Fluoroacryloyl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel.
-
Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions. Triethylamine acts as a scavenger for the HCl byproduct, driving the reaction to completion.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with dilute aqueous acid (to remove excess amine and TEA), followed by saturated sodium bicarbonate solution, and finally brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Applications in Research and Drug Development
The unique reactivity of 2-FAC makes it a valuable tool in several high-technology fields.
-
Pharmaceuticals and Drug Discovery: The strategic incorporation of fluorine is a key tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][10] 2-FAC serves as a critical building block for installing the 2-fluoroacrylamide moiety into complex molecules.[4] This functional group has been used in the development of targeted therapeutics, including kinase inhibitors and novel "degronimers" for proteolysis-targeting chimeras (PROTACs).[3][4]
-
Materials Science and Polymers: 2-FAC is used to synthesize advanced fluoropolymers with desirable properties like high thermal stability and chemical resistance.[1][9] It is particularly important in surface chemistry for creating semifluorinated polymer brushes via surface-initiated atom transfer radical polymerization (SI-ATRP).[4] These polymer coatings exhibit excellent resistance to protein fouling, making them ideal for developing antifouling surfaces on medical devices and implants.[4]
-
Agrochemicals: In the agrochemical industry, 2-FAC is an intermediate for synthesizing potent insecticides, herbicides, and fungicides.[1] Its reactivity allows for the creation of novel compounds with enhanced pesticidal properties.[1]
Safety, Handling, and Storage
2-Fluoroacryloyl chloride is a hazardous chemical that must be handled with extreme care.
GHS Hazard Statements: [5]
-
H226: Flammable liquid and vapor.
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Ground all equipment to prevent static discharge, which could ignite the flammable vapors.[11][12]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water and moisture.[12]
-
Store in a cool, dry, well-ventilated area away from incompatible substances like water, acids, bases, and oxidizing agents.
-
Keep containers tightly closed.
-
Recommended storage is long-term at 2-8°C.[6]
First Aid: [6]
-
Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
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Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE - LookChem. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]
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2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
- Preparation of substituted 2-fluoroacrylic acid derivatives. (n.d.). Google Patents.
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Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to 2-Fluoroacryloyl Chloride
This guide provides a comprehensive technical overview of 2-Fluoroacryloyl chloride (2-FAC), a pivotal reagent in advanced chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural intricacies, reactivity, synthesis protocols, and critical applications, grounding all claims in verifiable scientific sources.
Introduction: The Strategic Importance of 2-Fluoroacryloyl Chloride
2-Fluoroacryloyl chloride (CAS No. 16522-57-7) is a highly reactive, fluorinated acylating agent that has emerged as a valuable building block in both medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet the interplay between the acyl chloride, the vinyl group, and the strategically placed fluorine atom confers a unique reactivity profile.[3] This duality allows for its use in a wide array of chemical transformations, from creating bespoke polymers with tailored properties to synthesizing complex pharmaceutical intermediates.[2][4]
The presence of the fluorine atom significantly alters the electronic properties of the acryloyl system, enhancing the electrophilicity of both the carbonyl carbon and the β-carbon of the vinyl group.[3] This activation is central to its utility. In drug discovery, for instance, the 2-fluoroacrylamide moiety derived from 2-FAC is a key component in the design of targeted covalent inhibitors for kinases like Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[1] In materials science, 2-FAC is a precursor for specialty fluorinated polymers with desirable characteristics such as high thermal stability and chemical resistance.[2][4] This guide will explore the foundational chemistry of 2-FAC, providing the in-depth knowledge necessary for its effective and safe utilization in a research and development setting.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of 2-FAC's molecular architecture is fundamental to predicting its behavior in chemical reactions. The molecule's reactivity is a direct consequence of its electronic and steric properties.
Core Structural Analysis
2-Fluoroacryloyl chloride, systematically named 2-fluoroprop-2-enoyl chloride, possesses the molecular formula C₃H₂ClFO.[2][5] The core structure consists of a three-carbon chain featuring a terminal vinyl group (C=C) and an acyl chloride functional group (-COCl). The key feature is the substitution of a fluorine atom at the C2 (alpha) position.
The molecule is largely planar. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. This effect, combined with the electron-withdrawing nature of the acyl chloride group, polarizes the molecule significantly. This polarization enhances the reactivity of the acyl chloride towards nucleophilic acyl substitution and makes the vinyl group susceptible to nucleophilic addition reactions.[1][3]
Physicochemical and Spectroscopic Data
Quantitative data provides a clear profile of the compound's physical characteristics and is essential for experimental design.
Table 1: Physicochemical Properties of 2-Fluoroacryloyl Chloride
| Property | Value | Source(s) |
| CAS Number | 16522-55-7 | [1][4][6] |
| Molecular Formula | C₃H₂ClFO | [4][5] |
| Molecular Weight | 108.50 g/mol | [2][4][5] |
| Boiling Point | 81.8 °C at 760 mmHg | [4] |
| Density | 1.248 g/cm³ | [4] |
| Refractive Index | 1.389 | [4] |
| Flash Point | 3.3 °C | [4] |
| SMILES | C=C(C(=O)Cl)F | [2] |
| InChI Key | JBKRPXAZWRLPSW-UHFFFAOYSA-N | [1][2] |
Spectroscopic Signature: While a comprehensive public database of spectra is limited, the expected spectroscopic characteristics can be inferred from the structure and data on analogous compounds.
-
¹H NMR: The two vinyl protons would appear as distinct multiplets, likely in the range of 6.0-7.0 ppm. Their chemical shifts and coupling constants would be influenced by their geometric relationship to the fluorine atom.
-
¹³C NMR: Three distinct signals would be expected: one for the carbonyl carbon (~160-170 ppm), and two for the vinyl carbons, with the fluorine- and chlorine-bearing carbons showing characteristic shifts and C-F coupling.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.[5]
-
IR Spectroscopy: Strong characteristic absorption bands would be present for the C=O stretch of the acyl chloride (typically ~1780-1815 cm⁻¹) and the C=C stretch of the vinyl group (~1620-1640 cm⁻¹).
Part 2: Synthesis and Chemical Reactivity
The utility of 2-FAC is predicated on its accessibility through synthesis and its predictable reactivity in subsequent transformations.
Synthesis Methodology
Several synthetic routes to 2-Fluoroacryloyl chloride have been explored. A common and direct approach involves the fluorination of acryloyl chloride.[1] Another documented method is the dehydrofluorination of 2,3-difluoropropionyl chloride.[1]
Protocol: Synthesis via Halogen Exchange (Conceptual) Causality: This conceptual protocol is based on established principles of converting carboxylic acids to acyl chlorides, a standard and reliable transformation. The choice of thionyl chloride is based on its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
-
Reactant Preparation: In a fume hood, charge a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet with 2-fluoroacrylic acid (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise to the flask at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (typically 50-70°C) and maintain for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Purification: Upon completion, the excess thionyl chloride and solvent (if used) can be removed by distillation. The resulting 2-Fluoroacryloyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.
Self-Validation: The purity of the distilled product should be confirmed by NMR spectroscopy and its boiling point compared to the literature value.[4] The protocol is self-validating as the successful conversion is easily tracked and the final product has distinct physical properties.
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An In-depth Technical Guide to the Synthesis of 2-Fluoroacryloyl Chloride
Abstract
2-Fluoroacryloyl chloride (C₃H₂ClFO) is a pivotal bifunctional molecule increasingly sought after in advanced chemical synthesis.[1][2] Its structure, featuring a highly reactive acyl chloride group and a fluorinated vinyl moiety, makes it an indispensable building block for the development of novel pharmaceuticals, agrochemicals, and high-performance polymers.[2] The presence of fluorine imparts unique electronic properties, enhancing the biological activity and material characteristics of its derivatives.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to 2-fluoroacryloyl chloride, offering a comparative analysis of methodologies, detailed experimental insights, and critical safety protocols tailored for researchers and chemical development professionals.
Introduction: The Strategic Importance of 2-Fluoroacryloyl Chloride
The value of 2-fluoroacryloyl chloride lies in its dual reactivity. The acyl chloride is a powerful electrophile, susceptible to nucleophilic acyl substitution, enabling the facile formation of esters, amides, and other carbonyl derivatives under mild conditions.[1] Simultaneously, the fluorinated double bond serves as a polymerizable unit and a site for further functionalization. This combination is particularly valuable in materials science for creating specialty polymers with enhanced thermal stability, chemical resistance, and specific surface properties.[2] For instance, it is a key precursor in the "grafting-from" synthesis of semifluorinated polymer brushes used to create protein-resistant, antifouling coatings for medical devices.[1]
Despite its utility, the synthesis of 2-fluoroacryloyl chloride is not trivial. Its high reactivity makes it prone to unwanted polymerization and hydrolysis, demanding carefully controlled reaction conditions and handling procedures.[2][3] This guide aims to elucidate the most viable and documented synthetic routes, providing the necessary detail for successful and safe laboratory-scale preparation.
Core Synthetic Pathways
Several distinct strategies have been established for the synthesis of 2-fluoroacryloyl chloride. The optimal choice depends on the availability of starting materials, required scale, and safety infrastructure. The three primary pathways are:
-
Chlorination of 2-Fluoroacrylic Acid: The most direct and common route.
-
Direct Fluorination of Acryloyl Chloride: A conceptually simple but challenging approach.
-
Dehydrofluorination of 2,3-Difluoropropionyl Chloride: An elimination-based strategy.
Pathway 1: Chlorination of 2-Fluoroacrylic Acid
This pathway is the most frequently employed method due to its straightforward nature, converting the carboxylic acid precursor directly into the target acyl chloride. The transformation relies on standard chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride being the most effective.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group is a poor leaving group. The chlorinating agent transforms it into a highly reactive intermediate (a chlorosulfite for thionyl chloride), which is readily displaced by a chloride ion.[4][5] The gaseous byproducts (SO₂ and HCl for thionyl chloride) drive the reaction to completion.[4]
Caption: Conversion of 2-fluoroacrylic acid to its acyl chloride.
Experimental Protocol (Adapted from general procedures for thionyl chloride):
-
Precaution: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic SO₂ and HCl gases.[4][6] An inert atmosphere (Nitrogen or Argon) is essential.
-
Setup: Equip a two-necked, round-bottomed flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas bubbler containing an aqueous sodium hydroxide solution to neutralize acidic gases.
-
Charging the Flask: To the flask, add 2-fluoroacrylic acid (1.0 equivalent). If desired, a high-boiling point inert solvent like dichloromethane can be used.
-
Reagent Addition: Under a positive pressure of nitrogen, slowly add thionyl chloride (SOCl₂, ~1.5-2.0 equivalents) dropwise to the stirring solution at room temperature.[6] An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80°C for neat thionyl chloride) for 2-4 hours.[6] The reaction progress can be monitored by the cessation of gas evolution.
-
Purification: After cooling the mixture to room temperature, the excess thionyl chloride (b.p. 79°C) can be removed by distillation. The desired 2-fluoroacryloyl chloride (b.p. ~82°C) is then purified by fractional distillation under reduced pressure to prevent polymerization.[2]
Pathway 2: Direct Fluorination of Acryloyl Chloride
This approach involves the direct substitution of a vinylic hydrogen on the acryloyl chloride backbone with a fluorine atom. While seemingly direct, this method presents significant regioselectivity and reactivity challenges.
Mechanism: This reaction is a substitution process. A common fluorinating agent, such as hydrogen fluoride, is used.[1] The reaction often requires a catalyst to facilitate the process and control the position of fluorination.[1] The electrophilic nature of the fluorinating agent attacks the electron-rich double bond.
Caption: Direct fluorination of acryloyl chloride.
Field Insights & Challenges:
-
Harsh Conditions: Direct fluorination often requires harsh conditions and specialized equipment due to the corrosive and hazardous nature of reagents like HF.
-
Selectivity: Controlling the regioselectivity to ensure fluorination at the C2 position without side reactions (e.g., addition across the double bond) is a major hurdle.
-
Limited Documentation: Detailed, high-yield protocols for this specific transformation are not widely available in open literature, suggesting it is a less common or proprietary method.
Pathway 3: Dehydrofluorination of 2,3-Difluoropropionyl Chloride
This two-step process involves the elimination of hydrogen fluoride (HF) from a saturated precursor to form the desired α,β-unsaturated system.
Mechanism: The core of this pathway is an elimination reaction. A base is typically used to abstract a proton from the α-carbon, followed by the elimination of the fluoride ion from the β-carbon, creating the C=C double bond.
Caption: Dehydrofluorination to form the target molecule.
Field Insights & Challenges:
-
Precursor Accessibility: The viability of this route is contingent on the availability of the 2,3-difluoropropionyl chloride precursor.
-
Reaction Control: The conditions for dehydrofluorination must be carefully controlled to favor the desired elimination over potential side reactions.[7] Typical conditions can range from 10°C to 150°C.[7]
-
Undocumented Specifics: While known in fluorine chemistry, specific reagents and optimized conditions for this particular transformation are not extensively documented in public sources.[1]
Synthesis of Key Precursor: 2-Fluoroacrylic Acid
As the chlorination of 2-fluoroacrylic acid is the most practical route, understanding its synthesis is crucial. A patented method provides a multi-step synthesis starting from commodity chemicals.[8][9]
Workflow: Synthesis of 2-Fluoroacrylic Acid
Caption: Multi-step synthesis of the key 2-fluoroacrylic acid precursor.
Protocol Highlights for 2-Fluoroacrylic Acid Synthesis: [8]
-
Cyclopropane Formation: A vinyl ether is reacted with dichloromonofluoromethane.
-
Hydrolysis: The resulting cyclopropane derivative is hydrolyzed under acidic conditions (e.g., 10% HCl at 70°C) to yield 2-fluoroacrolein with high yield (90%).
-
Oxidation: The 2-fluoroacrolein is then oxidized to 2-fluoroacrylic acid. One reported method uses 30% hydrogen peroxide with ferric chloride as a catalyst at 30°C, achieving a 90% yield after extraction and crystallization.
Comparative Summary of Synthesis Pathways
| Pathway | Starting Material(s) | Key Reagent(s) | Advantages | Challenges |
| 1. Chlorination | 2-Fluoroacrylic Acid | Thionyl Chloride or Oxalyl Chloride | Direct, high-yielding, uses standard reagents.[9] | Requires synthesis of the precursor acid; product is reactive. |
| 2. Direct Fluorination | Acryloyl Chloride | Hydrogen Fluoride (HF) | Atom-economical, fewer steps.[1] | Harsh/hazardous reagents, poor selectivity, lack of documentation. |
| 3. Dehydrofluorination | 2,3-Difluoropropionyl Chloride | Base | Utilizes elimination chemistry. | Precursor may not be readily available; limited documentation.[1] |
Mandatory Safety & Handling Protocols
2-Fluoroacryloyl chloride is a hazardous chemical that requires strict safety protocols. It is classified as flammable, corrosive, and acutely toxic if swallowed, inhaled, or in contact with skin.[3][10]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[11][12]
-
Inert Atmosphere: Due to its high reactivity with water, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[11] Glassware must be thoroughly dried.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Spill & Emergency: Keep appropriate spill kits (for flammable and corrosive liquids) readily available. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and freezer-rated location, away from water, bases, amines, and oxidizing agents.
Conclusion
The synthesis of 2-fluoroacryloyl chloride is a critical enabling step for research in multiple domains of chemistry. While several pathways exist, the chlorination of 2-fluoroacrylic acid remains the most practical and well-documented method for laboratory synthesis. This route, supported by a robust synthesis of the precursor acid, offers a reliable means of accessing this valuable building block. The direct fluorination and dehydrofluorination routes, while chemically plausible, require further development to be considered routine procedures. Regardless of the chosen pathway, adherence to stringent safety protocols is paramount due to the compound's hazardous nature. This guide provides the foundational knowledge for chemists to confidently and safely incorporate 2-fluoroacryloyl chloride into their synthetic programs.
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An In-depth Technical Guide to the Reactivity of 2-Fluoroacryloyl Chloride with Nucleophiles
Abstract
2-Fluoroacryloyl chloride (C₃H₂ClFO) is a bifunctional reagent of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure combines the high reactivity of an acyl chloride with the unique electronic properties of a fluorinated α,β-unsaturated system. This guide provides a comprehensive technical overview of its reactivity profile with common nucleophiles. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the causality behind key procedural choices to empower researchers in leveraging this versatile building block for novel molecular design and synthesis.
Core Principles of Reactivity
At its core, the chemistry of 2-fluoroacryloyl chloride is dominated by nucleophilic acyl substitution .[3] The carbonyl carbon is rendered highly electrophilic due to the potent inductive effect of both the adjacent chlorine and fluorine atoms. This makes it a prime target for attack by a wide range of electron-rich species (nucleophiles).[3][4]
The general mechanism follows a two-step addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate.[5][6]
-
Elimination: The tetrahedral intermediate collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group.[3][6]
The presence of the α-fluoro substituent and the vinyl group further modulates this reactivity, though the primary reaction site for most nucleophiles remains the acyl chloride moiety due to its superior electrophilicity and the stability of the departing chloride anion.
Caption: General mechanism of nucleophilic acyl substitution.
Safety and Handling: A Critical Precedent
2-Fluoroacryloyl chloride is a highly reactive, corrosive, and flammable liquid that requires careful handling in a controlled laboratory environment.[1][7]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[8][9] Use only non-sparking tools and ensure all equipment is grounded to prevent static discharge.[8] The compound is water-reactive; therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and splash goggles with a face shield.[8][10]
-
Storage: Store in a tightly sealed container in a freezer, away from moisture, heat, and sources of ignition.[8][9]
-
Spills & First Aid: In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[8] For spills, absorb with an inert material and dispose of as hazardous waste according to local regulations.[10]
Reactions with Oxygen Nucleophiles
Alcohols (Esterification)
The reaction of 2-fluoroacryloyl chloride with alcohols is a rapid and highly exothermic process that yields 2-fluoroacrylate esters.[11][12] These esters are valuable monomers for producing fluorinated polymers with unique optical and mechanical properties.[13][14]
Causality of Protocol Design: The reaction generates hydrogen chloride (HCl) as a byproduct.[15] This acidic gas can protonate the alcohol, reducing its nucleophilicity, or potentially catalyze side reactions. To neutralize the HCl as it forms, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically included. This "scavenger" base ensures the reaction proceeds to completion by preventing the buildup of acid and keeping the alcohol nucleophile in its active, deprotonated state.[16]
Protocol: Synthesis of Ethyl 2-fluoroacrylate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (1.0 eq.) and anhydrous dichloromethane (DCM) as the solvent.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.1 eq.) to the cooled solution.
-
Slowly add 2-fluoroacryloyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain pure ethyl 2-fluoroacrylate.
Water (Hydrolysis)
2-Fluoroacryloyl chloride reacts readily with water, including atmospheric moisture, to hydrolyze back to 2-fluoroacrylic acid.[17] This reaction is vigorous and underscores the necessity of using anhydrous conditions when other transformations are desired.[9]
Reactions with Nitrogen Nucleophiles
Amines (Amidation)
The reaction with primary and secondary amines is extremely facile, producing N-substituted 2-fluoroacrylamides.[11] These products are important precursors in pharmaceutical research, for example, in the development of bioactive compounds and polymers for medical devices.[2][11]
Causality of Protocol Design: Similar to esterification, amidation generates HCl. Two common strategies are employed to manage this:
-
Excess Amine: Use two equivalents of the amine. One equivalent acts as the nucleophile, while the second equivalent acts as the base to neutralize the HCl, forming an ammonium salt.[16][18]
-
External Base: Use one equivalent of the amine with an external, non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl.[19] This is often preferred when the amine is valuable or sterically hindered.
Table 1: Representative Amidation Reactions
| Amine Nucleophile | Base (eq.) | Solvent | Product Class | Typical Yield |
| Ammonia (NH₃) | Excess NH₃ (2.0+) | DCM | Primary Amide | High |
| Ethylamine (RNH₂) | Ethylamine (2.0) | THF | Secondary Amide | >90% |
| Diethylamine (R₂NH) | Triethylamine (1.1) | DCM | Tertiary Amide | >90% |
| Aniline (ArNH₂) | Pyridine (1.2) | DCM | Secondary Amide | High |
digraph "Experimental_Workflow_Amidation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];// Nodes A[label="1. Setup\nFlask under N₂, add Amine,\nSolvent (DCM), and Base (TEA)"]; B[label="2. Cooling\nCool to 0°C in ice bath"]; C [label="3. Reagent Addition\nSlowly add 2-Fluoroacryloyl\nChloride solution"]; D [label="4. Reaction\nWarm to RT, stir 2-4h\nMonitor via TLC"]; E [label="5. Workup\nQuench with H₂O, wash with\n1M HCl, NaHCO₃, Brine"]; F [label="6. Isolation\nDry organic layer (MgSO₄),\nfilter, and evaporate solvent"]; G [label="7. Purification\nRecrystallization or\nColumn Chromatography"]; H [label="8. Analysis\nCharacterize pure product\n(NMR, MS, IR)"]; // Edges A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: A typical experimental workflow for amidation.
Reactions with Sulfur Nucleophiles
Thiols (Thioesterification)
Thiols are generally more nucleophilic than their alcohol counterparts and react readily with 2-fluoroacryloyl chloride to form 2-fluoroacrylthioesters.[11][20] These reactions proceed efficiently, often under similar conditions to esterification, employing a base to neutralize the HCl byproduct.[21] Thioesters are valuable synthetic intermediates.
Protocol: Synthesis of S-Ethyl 2-fluoro-2-propenethioate
-
In a fume hood, dissolve ethanethiol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Add a solution of 2-fluoroacryloyl chloride (1.05 eq.) in THF dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Filter the mixture to remove the pyridinium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with dilute copper (II) sulfate solution (to remove excess thiol), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the thioester product, which can be further purified by chromatography if necessary.
Conclusion
2-Fluoroacryloyl chloride is a highly reactive and versatile electrophile. Its chemistry is primarily governed by the nucleophilic acyl substitution mechanism, providing efficient access to a wide range of 2-fluoroacrylic acid derivatives, including esters, amides, and thioesters. Successful application of this reagent hinges on a thorough understanding of its reactivity and strict adherence to anhydrous and safe handling protocols. The strategic use of scavenger bases is critical for achieving high yields by neutralizing the HCl byproduct. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable fluorinated building block into their synthetic programs.
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An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoroacryloyl Chloride
Abstract: 2-Fluoroacryloyl chloride (FAC) is a highly reactive, bifunctional reagent of significant interest in medicinal chemistry, polymer science, and materials research.[1] Its utility is derived from the orthogonal reactivity of its acyl chloride and fluorinated vinyl groups. However, these same chemical features necessitate a rigorous and well-understood safety protocol to mitigate the considerable hazards associated with its handling. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-Fluoroacryloyl chloride, grounded in its fundamental chemical properties. It is intended for researchers, chemists, and drug development professionals who utilize this versatile but hazardous compound.
Introduction: The Duality of 2-Fluoroacryloyl Chloride's Reactivity and Hazard Profile
2-Fluoroacryloyl chloride (CAS No: 16522-55-7) is a colorless to pale yellow liquid with the chemical formula C₃H₂ClFO.[2][3] Its value as a synthetic building block stems from two key structural features:
-
The Acyl Chloride Moiety: This functional group is a powerful acylating agent, highly susceptible to nucleophilic attack. This reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives under mild conditions, making it a valuable tool in pharmaceutical synthesis.[1][4]
-
The Fluorinated Vinyl Group: The presence of a fluorine atom and a vinyl group allows for its use in polymerization reactions, leading to the creation of polymers with unique properties such as enhanced thermal stability or specific bio-interactions.[1][4] The fluorine atom also enhances the electrophilicity of the molecule.[2]
This dual functionality, however, is intrinsically linked to its hazardous nature. The high reactivity of the acyl chloride group means it reacts readily and violently with nucleophiles, including water, while the compound as a whole is flammable, corrosive, and toxic.[5] A thorough understanding of these properties is not merely a regulatory requirement but a scientific necessity for ensuring laboratory safety and experimental success.
Hazard Identification and Risk Assessment
A comprehensive risk assessment begins with understanding the specific dangers presented by the reagent. 2-Fluoroacryloyl chloride is classified with multiple hazard categories, reflecting its complex risk profile.[5]
Chemical and Physical Hazards
The primary hazards are summarized in the table below. It is crucial to recognize that this compound combines the dangers of flammability with severe corrosivity and toxicity, requiring a multi-faceted safety approach.
| Property | Value / Observation | Causality & Implication for Handling |
| Physical State | Colorless to pale yellow liquid[2][3] | Spills will spread quickly; vapors can travel. |
| Flash Point | 3.3 °C[6] | Highly Flammable. Vapors can ignite at or below typical room temperature. All work must be performed away from ignition sources.[7] |
| Boiling Point | 81.8 °C at 760 mmHg[4][6] | Volatile nature contributes to a significant inhalation hazard. |
| Vapor Pressure | 80.7 mmHg at 25°C[4][6] | High vapor pressure indicates that hazardous concentrations of vapor can accumulate quickly in poorly ventilated areas. |
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[8] | The acyl chloride group readily hydrolyzes with moisture to form corrosive hydrochloric acid (HCl) and 2-fluoroacrylic acid. This reaction is highly exothermic and can cause pressure buildup in sealed containers. |
Health Hazards
Exposure to 2-Fluoroacryloyl chloride can cause severe health effects through multiple routes. The GHS classifications highlight its danger upon contact, ingestion, or inhalation.[5]
-
Skin and Eye Contact: Causes severe skin burns and serious eye damage.[5][9] The compound's corrosivity is immediate and destructive to tissue.
-
Inhalation: Harmful or fatal if inhaled.[5] Vapors are highly irritating to the respiratory system, potentially causing severe damage.[9]
-
Ingestion: Harmful if swallowed.[5]
The diagram below illustrates the relationship between the compound's functional groups and its associated hazards.
Caption: Workflow for responding to emergencies involving FAC.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. [7]2. Control Ignition Sources: Remove all sources of ignition. [9]3. Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a tightly sealed, properly labeled container for hazardous waste disposal. [9][10]6. Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately. [7]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower. [9][11]Seek immediate medical attention. [9]* Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [9][11]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [9]* Inhalation: Move the person to fresh air. [9][12]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [9][13]Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. [14]Rinse the mouth with water. Seek immediate medical attention. [9]
Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [9][13]* CRITICAL - DO NOT USE WATER: Using water on a fire involving 2-Fluoroacryloyl chloride will result in a violent reaction and the release of toxic and corrosive gases (HCl, HF). [9][14]Water may be used to cool nearby containers if done from a safe distance. [13]
Waste Disposal and Decontamination
-
Waste: All waste containing 2-Fluoroacryloyl chloride, including contaminated absorbents and empty containers, must be treated as hazardous waste. [9]Empty containers may retain product residue and flammable vapors and should be handled accordingly. [15]* Quenching: Small residual amounts of the material on equipment can be cautiously quenched by slowly adding the item to a stirred, cooled solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) in an appropriate solvent within a fume hood. [16]This process is exothermic and should be performed with extreme care by experienced personnel.
Conclusion
2-Fluoroacryloyl chloride is a potent synthetic tool whose utility is matched by its significant hazards. A safety-first mindset, grounded in a deep understanding of its chemical reactivity, is paramount. By implementing robust engineering controls, utilizing appropriate PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this valuable compound.
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Sciencemadness Wiki. (2025). Acyl chloride. Retrieved from [Link]
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Spectroscopic Characterization of 2-Fluoroacryloyl Chloride: A Technical Guide
Introduction
2-Fluoroacryloyl chloride (C₃H₂ClFO) is a highly reactive, bifunctional monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and as a specialized reagent in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the highly electrophilic acyl chloride, which readily participates in acylation reactions, and the electron-deficient alkene, primed for polymerization and Michael additions. The presence of the fluorine atom at the α-position profoundly influences the molecule's electronic properties and, consequently, its reactivity and the characteristics of the resulting materials.[2]
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-fluoroacryloyl chloride. As experimental spectra for this compound are not widely published, this guide will leverage high-quality predicted data, contextualized with established principles of spectroscopic interpretation for analogous structures. This approach provides a robust framework for researchers to identify, verify, and utilize this important chemical intermediate.
Molecular Structure and Spectroscopic Correlation
The unique spectral signature of 2-fluoroacryloyl chloride is a direct consequence of its molecular structure. Understanding the interplay of the vinyl, fluoro, and acyl chloride moieties is key to interpreting the data.
Caption: NMR experimental and analysis workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the key functional groups present in 2-fluoroacryloyl chloride. The spectrum is dominated by a very strong carbonyl stretch, which is characteristic of acyl chlorides.
Expected IR Data Summary
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1780 - 1815 | C=O Stretch (Acyl Chloride) | Strong |
| ~1620 - 1680 | C=C Stretch (Alkene) | Medium |
| ~1000 - 1300 | C-F Stretch (Fluoroalkene) | Strong |
| ~650 - 850 | C-Cl Stretch (Acyl Chloride) | Medium-Weak |
Interpretation of Key IR Absorptions
-
C=O Stretch: The most prominent feature will be the carbonyl (C=O) stretching vibration. For acyl chlorides, this band appears at a high frequency, typically between 1780-1815 cm⁻¹. [2]This high wavenumber is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.
-
C=C Stretch: The alkene C=C stretching absorption is expected in the 1620-1680 cm⁻¹ region. [2]Its intensity will be medium.
-
C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1000-1300 cm⁻¹. [2]* C-Cl Stretch: The C-Cl single bond stretch will appear at a lower frequency, generally in the 650-850 cm⁻¹ range. [2]
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 2-fluoroacryloyl chloride, confirming its elemental composition.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₃H₂ClFO |
| Monoisotopic Mass | 107.9778 u |
| Key Fragments (m/z) | [M]+, [M-Cl]+, [M-COCl]+ |
| Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (M+): The molecular ion peak will be observed at an m/z corresponding to the molecule's monoisotopic mass (107.9778 Da). [3]Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity approximately one-third of the M+ peak will be present, confirming the presence of a single chlorine atom.
-
Fragmentation Pattern: Acyl chlorides are known to fragment readily. The most common fragmentation pathway involves the loss of the chlorine radical to form a stable acylium ion ([M-Cl]⁺). Further fragmentation could involve the loss of the entire chlorocarbonyl group ([M-COCl]⁺). The presence of fluorine will also influence the fragmentation pathways.
Caption: Plausible MS fragmentation of 2-fluoroacryloyl chloride.
Experimental Protocols
The high reactivity and volatility of 2-fluoroacryloyl chloride necessitate careful handling during sample preparation for all spectroscopic analyses.
General Sample Handling
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [4]* Dry Glassware: All glassware must be rigorously dried (e.g., oven-dried) before use.
-
Anhydrous Solvents: For solution-state analysis (e.g., NMR), use of anhydrous deuterated solvents is mandatory.
NMR Spectroscopy Protocol
-
Sample Preparation: In a nitrogen-filled glovebox or using Schlenk line techniques, add ~5-10 mg of 2-fluoroacryloyl chloride to a dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Sealing: Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, flame-sealing the tube is recommended.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are generally sufficient, though for ¹³C NMR, a longer relaxation delay may be needed for the quaternary carbonyl carbon.
FTIR Spectroscopy Protocol
-
Method: For a volatile liquid like 2-fluoroacryloyl chloride, the neat liquid film method is appropriate.
-
Sample Preparation: In a fume hood, place a single drop of the liquid between two dry, polished salt plates (e.g., NaCl or KBr).
-
Analysis: Gently press the plates together to form a thin film and immediately place the assembly in the spectrometer's sample holder.
-
Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of 2-fluoroacryloyl chloride (~100 ppm) in a dry, volatile solvent like dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
Chromatography: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the compound from the solvent and any impurities. A typical temperature program would start at a low temperature (~40 °C) and ramp up to ensure good separation.
-
Mass Analysis: The eluent from the GC is directed into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer will scan a relevant mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
Conclusion
The spectroscopic characterization of 2-fluoroacryloyl chloride relies on a multi-technique approach. NMR spectroscopy provides unambiguous structural confirmation through the analysis of chemical shifts and, most critically, the distinct H-F and C-F coupling constants. IR spectroscopy offers rapid verification of the key acyl chloride and alkene functional groups, while mass spectrometry confirms the molecular weight and elemental composition. While experimental data remains scarce in the public domain, the predictive and comparative analysis presented in this guide offers a robust and scientifically grounded framework for researchers working with this versatile fluorinated monomer.
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Wiedmann, J., Dol G., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13463-13471. [Link]
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Novotna, P., Sychrovsky, V., & Czernek, J. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 8(1), 10839. [Link]
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An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-Fluoroacryloyl Chloride
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroacryloyl chloride is a highly reactive and versatile bifunctional reagent of significant interest in medicinal chemistry, polymer science, and materials research. The presence of a fluorine atom at the α-position of the acryloyl chloride scaffold profoundly influences its electronic properties, rendering it a potent electrophile. This guide provides a comprehensive technical overview of the electrophilicity of 2-fluoroacryloyl chloride, detailing its synthesis, reactivity with various nucleophiles, and applications in the development of advanced materials and therapeutic agents. Through a synthesis of established chemical principles and analogous reactivity data from related α-fluoroacrylates, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this powerful synthetic building block.
Introduction: The Impact of α-Fluorination on Electrophilicity
Acryloyl chloride and its derivatives are fundamental reagents in organic synthesis, prized for their ability to introduce the reactive acryloyl moiety. The substitution of a fluorine atom at the α-carbon to yield 2-fluoroacryloyl chloride dramatically enhances the electrophilic character of both the carbonyl carbon and the β-carbon of the double bond. This heightened reactivity stems from the strong electron-withdrawing inductive effect of the fluorine atom, which acts in concert with the inherent electrophilicity of the acyl chloride and the conjugated system.[1]
This guide will explore the dual nature of 2-fluoroacryloyl chloride's electrophilicity, examining its participation in two primary reaction classes:
-
Nucleophilic Acyl Substitution: Reactions at the highly electrophilic carbonyl carbon.
-
Conjugate (Michael) Addition: Reactions at the electron-deficient β-carbon of the α,β-unsaturated system.
Understanding the interplay of these reactive sites is crucial for designing selective and efficient synthetic transformations.
Synthesis of 2-Fluoroacryloyl Chloride
The direct and efficient synthesis of 2-fluoroacryloyl chloride is a key consideration for its widespread application. While multiple pathways to α-fluoroacrylates have been explored, the most common route to the acyl chloride involves the conversion of 2-fluoroacrylic acid.
Preparation of 2-Fluoroacrylic Acid
A common precursor, 2-fluoroacrylic acid, can be synthesized via the oxidation of 2-fluoroacrolein.[2]
Experimental Protocol: Synthesis of 2-Fluoroacrylic Acid from 2-Fluoroacrolein [2]
-
In a 250 mL four-necked flask, combine 8.89 g (0.12 mol) of 2-fluoroacrolein and 0.89 g (5.5 mmol) of ferric chloride.
-
Maintain the mixture at 30 °C while adding 40.8 g (0.36 mol) of a 30% hydrogen peroxide solution dropwise.
-
Stir the reaction mixture for 2 hours, maintaining the temperature.
-
Upon completion, add 20 g of ethyl acetate for extraction.
-
Wash the organic phase with water and then concentrate to dryness to obtain the crude 2-fluoroacrylic acid product.
-
The crude product can be further purified by crystallization from n-heptane.
Conversion to 2-Fluoroacryloyl Chloride
The conversion of 2-fluoroacrylic acid to 2-fluoroacryloyl chloride can be achieved using standard halogenating agents such as thionyl chloride or oxalyl chloride.[3][4]
Conceptual Experimental Protocol: Synthesis of 2-Fluoroacryloyl Chloride
Disclaimer: This is a generalized procedure and should be optimized with appropriate safety precautions.
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) equipped flask, suspend or dissolve 2-fluoroacrylic acid in an anhydrous, non-protic solvent (e.g., dichloromethane or toluene).
-
Cool the mixture in an ice bath.
-
Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas (HCl and/or SO2) ceases.
-
The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Upon completion, the excess chlorinating agent and solvent can be removed under reduced pressure to yield the crude 2-fluoroacryloyl chloride, which can be purified by distillation.
Visualization of the Synthesis Pathway
Caption: Synthetic route to 2-fluoroacryloyl chloride.
Understanding the Electrophilicity: A Dual-Site Reactivity Model
The electrophilic nature of 2-fluoroacryloyl chloride is best understood by considering its two primary reactive sites. The strong electron-withdrawing properties of the fluorine and chlorine atoms create a significant electron deficiency at both the carbonyl carbon and the β-carbon of the alkene.
Visualization of Electrophilic Sites
Caption: Dual electrophilic sites in 2-fluoroacryloyl chloride.
Nucleophilic Acyl Substitution at the Carbonyl Carbon
The carbonyl carbon of 2-fluoroacryloyl chloride is highly activated towards nucleophilic attack. This reactivity is significantly greater than that of non-fluorinated acryloyl chloride due to the powerful inductive effect of the adjacent fluorine atom. This makes it an excellent reagent for the formation of amides, esters, and thioesters under mild conditions.
Reactions with Common Nucleophiles:
| Nucleophile | Product Class | Typical Conditions |
| Primary/Secondary Amines | 2-Fluoroacrylamides | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. |
| Alcohols | 2-Fluoroacrylate Esters | Typically requires a base (e.g., pyridine, triethylamine) to deprotonate the alcohol and catalyze the reaction. |
| Thiols | S-Alkyl/Aryl 2-Fluorothioacrylates | Often proceeds readily, may be facilitated by a base to generate the more nucleophilic thiolate. |
Experimental Protocol: Synthesis of N-Benzyl-2-fluoroacrylamide
-
Dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluoroacryloyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Michael (Conjugate) Addition to the β-Carbon
The electron-deficient nature of the carbon-carbon double bond in 2-fluoroacryloyl chloride makes it an excellent Michael acceptor. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. Softer nucleophiles and conditions that favor conjugate addition will preferentially react at this site.
Visualization of Michael Addition Mechanism
Caption: General mechanism of Michael addition.
Diels-Alder Reactivity
The electron-poor double bond of 2-fluoroacryloyl chloride also makes it a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a powerful method for the construction of complex, fluorinated six-membered ring systems. The high reactivity of α-fluoroacrylates as dienophiles has been well-documented.[5]
Applications in Drug Discovery and Materials Science
The unique reactivity profile of 2-fluoroacryloyl chloride and its derivatives has led to their use in a variety of applications.
Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6][7][8] 2-Fluoroacryloyl chloride serves as a key building block for introducing the 2-fluoroacryloyl moiety into biologically active molecules. The resulting 2-fluoroacrylamides, for instance, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[9]
Polymer Science
2-Fluoroacrylates, derived from 2-fluoroacryloyl chloride, are important monomers for the synthesis of fluorinated polymers.[10][11] These polymers exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in high-performance coatings, adhesives, and optical materials.[1][12][13]
Conclusion
2-Fluoroacryloyl chloride is a powerful and versatile reagent whose reactivity is dominated by the strong electron-withdrawing nature of the α-fluorine substituent. This guide has provided a comprehensive overview of its synthesis, dual electrophilic nature, and key reaction pathways, including nucleophilic acyl substitution, Michael addition, and Diels-Alder reactions. The ability to selectively engage either the carbonyl carbon or the β-carbon opens up a wide range of synthetic possibilities for the construction of complex fluorinated molecules. As the demand for advanced materials and novel therapeutic agents continues to grow, the importance of versatile building blocks like 2-fluoroacryloyl chloride in enabling innovation is set to increase.
References
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Methyl 2-fluoroacrylate. (2023, November 27). In Wikipedia. Retrieved January 14, 2026, from [Link]
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The Role of Fluorinated Methacrylates in Advanced Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
- Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Vol. 2. Applications (pp. 32-53). Royal Society of Chemistry.
- Ameduri, B., & Sawada, H. (Eds.). (2016).
- Böhm, S., & Haufe, G. (2007). α-Fluoroacrylates: synthesis, properties and use. Journal of Fluorine Chemistry, 128(9), 1045-1055.
- A fluorine-thiol displacement reaction as a peptide stapling platform. (2022).
- Process for preparation of 2-fluoroacrylic esters. (2015).
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2-FLUOROACRYLOYL CHLORIDE | 16522-55-7. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
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- Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol-para-fluoro postpolymerization modification. (2019). Polymer Chemistry, 10(35), 4843-4856.
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Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17). Inhance Technologies. Retrieved January 14, 2026, from [Link]
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The Role of 2-Fluoroethylamine Hydrochloride in Modern Synthesis. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to 2-Fluoroacryloyl Chloride for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 2-Fluoroacryloyl chloride (2-FAC), a highly versatile reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. We will explore its chemical properties, commercial availability, and, most importantly, its applications in the rational design of targeted covalent inhibitors and advanced biomedical polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this valuable chemical entity.
The Chemical Advantage of 2-Fluoroacryloyl Chloride: Structure and Reactivity
2-Fluoroacryloyl chloride, with the chemical formula C₃H₂ClFO, is a colorless to pale yellow liquid known for its high reactivity.[1][2] Its utility stems from the presence of two key functional groups: a highly reactive acyl chloride and a fluorinated vinyl group.[2] The fluorine atom at the α-position significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon and the double bond.[2] This heightened reactivity makes 2-FAC an excellent precursor for a variety of chemical transformations.[1]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 16522-55-7 |
| Molecular Weight | 108.5 g/mol [1] |
| Boiling Point | 81.8 °C at 760 mmHg |
| Density | 1.248 g/cm³ |
| Flash Point | 3.3 °C |
Note: Physical properties can vary slightly between suppliers.
Commercial Availability and Supplier Selection
Acquiring high-quality 2-Fluoroacryloyl chloride is the first critical step for any research endeavor. A range of chemical suppliers offer this reagent, often with varying purities, quantities, and lead times. For research and development purposes, it is crucial to select a supplier that can provide a certificate of analysis (CoA) to ensure the material meets the required specifications.
Below is a comparative table of notable commercial suppliers. Please note that availability, pricing, and lead times are subject to change and should be confirmed directly with the supplier.
Table of Commercial Suppliers:
| Supplier | Purity | Available Quantities | Noteworthy Information |
| AK Scientific, Inc. | 50 wt.% in DCM | Inquire | Offers a solution in dichloromethane, which may be convenient for certain applications. |
| Smolecule | Inquire | Inquire | Provides a platform for sourcing various research chemicals.[1] |
| Tihondan | 99% | 100g | Offers high-purity reagent. |
| Sigma-Aldrich (Merck) | Inquire | Various | A large, well-established supplier with a broad range of chemical products.[3] |
| ChemicalBook | Inquire | Inquire | An online directory for chemical sourcing.[4] |
| CymitQuimica | Inquire | Inquire | A supplier of fine chemicals for research.[2] |
| Molbase | Inquire | Inquire | A comprehensive online marketplace for chemicals. |
A logical workflow for selecting a suitable supplier is outlined in the diagram below. This process emphasizes the importance of aligning supplier capabilities with project requirements, from initial screening to final procurement.
Caption: A stepwise workflow for the procurement of 2-Fluoroacryloyl chloride.
Application in Drug Discovery: The Rise of 2-Fluoroacrylamide-Based Covalent Inhibitors
A significant application of 2-Fluoroacryloyl chloride in modern drug discovery is in the synthesis of targeted covalent inhibitors (TCIs) .[5] TCIs are designed to form a stable, covalent bond with a specific amino acid residue within the target protein, often leading to enhanced potency, prolonged duration of action, and improved selectivity.[5][6]
The 2-fluoroacrylamide moiety, readily synthesized from 2-FAC, has emerged as a privileged "warhead" for targeting cysteine residues in proteins, particularly kinases.[1][7] The fluorine atom modulates the reactivity of the acrylamide, making it sufficiently reactive to form a covalent bond with the thiol group of cysteine under physiological conditions, yet stable enough to avoid off-target reactions.[1][7]
Mechanism of Covalent Inhibition
The reaction between a 2-fluoroacrylamide-containing inhibitor and a cysteine residue proceeds via a Michael addition mechanism. The nucleophilic thiol group of the cysteine side chain attacks the β-carbon of the electron-deficient double bond, forming a stable thioether linkage.
The diagram below illustrates this key mechanistic step.
Caption: Mechanism of covalent bond formation between a cysteine residue and a 2-fluoroacrylamide warhead.
Case Study: FGFR4 Inhibitors
A compelling example of the application of 2-FAC is in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain cancers.[1][7] Researchers have successfully designed and synthesized 2-aminopyrimidine-based FGFR4 inhibitors that incorporate an α-fluoro acrylamide warhead.[1] These compounds have demonstrated potent and selective irreversible inhibition of FGFR4 by forming a covalent bond with a cysteine residue (Cys552) in the ATP binding site.[1] This work highlights the potential of 2-fluoroacrylamide as a key component in the design of next-generation covalent kinase inhibitors.[1][7]
Experimental Protocol: Synthesis of a 2-Fluoroacrylamide Derivative
The following is a representative, field-proven protocol for the synthesis of an N-aryl-2-fluoroacrylamide from 2-Fluoroacryloyl chloride and an aniline derivative. This protocol is based on standard procedures for the reaction of acyl chlorides with amines.[8][9]
Materials:
-
2-Fluoroacryloyl chloride (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and the anhydrous solvent. Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Base: Add the base (TEA or DIEA, 1.1 eq) to the cooled aniline solution.
-
Addition of 2-Fluoroacryloyl chloride: In a separate, dry dropping funnel, dissolve 2-Fluoroacryloyl chloride (1.0 eq) in the anhydrous solvent. Add the 2-FAC solution dropwise to the stirring aniline/base mixture over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-aryl-2-fluoroacrylamide can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Beyond Drug Discovery: 2-Fluoroacrylate-Based Polymers for Biomedical Applications
The unique properties of the 2-fluoroacrylate moiety also make it a valuable monomer for the synthesis of advanced polymers with biomedical applications.[10][11] The incorporation of fluorine can impart desirable characteristics to polymers, such as enhanced thermal stability, chemical resistance, and specific surface properties.[12]
For example, polymers derived from 2-fluoroacrylates are being explored for use in:
-
Drug delivery systems: Where the polymer can be designed to control the release of an encapsulated therapeutic agent.[10]
-
Biomaterials and medical devices: The unique surface properties of fluorinated polymers can reduce protein adsorption and improve biocompatibility.
-
Tissue engineering scaffolds: Providing structural support for cell growth and tissue regeneration.[10]
The synthesis of these polymers often involves the polymerization of 2-fluoroacrylate esters, which can be prepared from 2-FAC by reaction with the corresponding alcohol.[13][14]
Safe Handling and Storage of 2-Fluoroacryloyl Chloride
2-Fluoroacryloyl chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions.[2][7] It is corrosive and can cause severe skin burns and eye damage.[7] Inhalation of vapors can be harmful.[7]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing fumes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong bases, and oxidizing agents. Recommended storage temperature is typically 2-8°C.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling 2-Fluoroacryloyl chloride.
Conclusion
2-Fluoroacryloyl chloride is a powerful and versatile reagent with significant potential in both drug discovery and materials science. Its unique reactivity, stemming from the combination of an acyl chloride and a fluorinated vinyl group, enables the synthesis of innovative targeted covalent inhibitors and advanced biomedical polymers. A thorough understanding of its chemistry, safe handling procedures, and the landscape of commercial suppliers is essential for researchers aiming to unlock the full potential of this valuable chemical tool.
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Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters.
-
Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC. PubMed Central.
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US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates - Google Patents. Google Patents.
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2-fluoro acryloyl chloride - Sigma-Aldrich. Sigma-Aldrich.
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WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents. Google Patents.
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2-FLUOROACRYLOYL CHLORIDE | 16522-55-7 - ChemicalBook. ChemicalBook.
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Systematic exploration of privileged warheads for covalent kinase drug discovery.
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Advanced Polymers for Biomedical Applications: Mini Review.
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Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing - Benchchem. Benchchem.
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Targeted covalent inhibitors - Wikipedia. Wikipedia.
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How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - WuXi RCS. WuXi AppTec.
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. PubMed Central.
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CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica. CymitQuimica.
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the reaction of acyl chlorides with ammonia and primary amines - Chemguide. Chemguide.
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process - MDPI. MDPI.
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Biomolecular Targeted Covalent Inhibitors - Encyclopedia.pub. Encyclopedia.pub.
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An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride - Benchchem. Benchchem.
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Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed. PubMed.
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Acid chloride reaction with amine : r/OrganicChemistry - Reddit. Reddit.
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Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
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An In-Depth Technical Guide to 2-Fluoroacryloyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroacryloyl chloride (2-FALC) is a highly reactive, bifunctional reagent of significant interest in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring both a reactive acyl chloride and a fluorinated vinyl group, makes it a valuable building block for the introduction of the 2-fluoroacrylamide moiety. This functional group is particularly important in the design of targeted covalent inhibitors (TCIs), where it acts as a "warhead" that can form a stable covalent bond with nucleophilic residues, such as cysteine, in target proteins. The presence of the fluorine atom modulates the electrophilicity of the acrylamide, influencing its reactivity and selectivity. This guide provides a comprehensive overview of the physical properties, synthesis, safe handling, and key applications of 2-fluoroacryloyl chloride.
Physical and Chemical Properties of 2-Fluoroacryloyl Chloride
2-Fluoroacryloyl chloride is a colorless to pale yellow liquid with a pungent odor. It is a highly reactive and corrosive compound that must be handled with appropriate safety precautions. The key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16522-55-7 | [1] |
| Molecular Formula | C₃H₂ClFO | [1] |
| Molecular Weight | 108.5 g/mol | [1] |
| Boiling Point | 81.8 °C at 760 mmHg | [1] |
| Density | 1.248 g/cm³ | [1] |
| Flash Point | 3.3 °C | [1] |
| Refractive Index | 1.389 | [1] |
The high reactivity of 2-fluoroacryloyl chloride stems from the electrophilic nature of the acyl chloride group, which is susceptible to nucleophilic attack. The fluorine atom at the 2-position further influences the electronic properties of the molecule, enhancing its reactivity. It is crucial to store 2-fluoroacryloyl chloride under anhydrous conditions, as it reacts violently with water to produce 2-fluoroacrylic acid and hydrochloric acid.
Synthesis of 2-Fluoroacryloyl Chloride
A common and effective method for the synthesis of 2-fluoroacryloyl chloride is the reaction of 2-fluoroacrylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of 2-Fluoroacryloyl Chloride from 2-Fluoroacrylic Acid
The following protocol is adapted from a patented procedure for the synthesis of a related compound and illustrates the general principles for the preparation of 2-fluoroacryloyl chloride.[1]
Materials:
-
2-Fluoroacrylic acid
-
Thionyl chloride (SOCl₂)
-
Inhibitor (e.g., hydroquinone)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubbing system
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add 2-fluoroacrylic acid (1.0 eq) and a catalytic amount of a polymerization inhibitor such as hydroquinone.
-
With gentle stirring, slowly add thionyl chloride (1.1 to 1.5 eq) to the reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide and hydrogen chloride gas.
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux (approximately 76-79 °C) and maintain for 1-2 hours, or until the evolution of gas ceases, indicating the completion of the reaction.
-
Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).
-
Once the reaction is complete, the excess thionyl chloride can be removed by distillation.
-
The resulting crude 2-fluoroacryloyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.
Causality Behind Experimental Choices:
-
Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies the purification of the desired product.
-
Inhibitor: The vinyl group in 2-fluoroacryloyl chloride is susceptible to polymerization, especially at elevated temperatures. The addition of an inhibitor like hydroquinone prevents this unwanted side reaction.
-
Anhydrous Conditions: All reagents and equipment must be dry, as 2-fluoroacryloyl chloride and thionyl chloride react readily with water.
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Fluorinated Polymers Using 2-Fluoroacryloyl Chloride
Abstract: This document provides a comprehensive technical guide for the synthesis and utilization of fluorinated polymers derived from 2-fluoroacryloyl chloride. Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[1][2][3] 2-Fluoroacryloyl chloride is a valuable monomer that incorporates a fluorine atom at the alpha position of the vinyl group and retains a highly reactive acyl chloride moiety.[4][5] This dual functionality allows for the creation of reactive polymer backbones that can be further modified to produce a diverse range of functional materials suitable for applications in advanced coatings, biomedical devices, and specialty membranes.[4][6] This guide details methodologies for polymerization, provides step-by-step experimental protocols, outlines characterization techniques, and emphasizes critical safety procedures for handling the reactive monomer.
Section 1: The Monomer - 2-Fluoroacryloyl Chloride
2-Fluoroacryloyl chloride (C₃H₂ClFO) is a highly reactive, colorless to pale yellow liquid that serves as a critical building block for specialized fluorinated polymers.[5] The presence of the fluorine atom enhances the electrophilicity of the vinyl group, while the acyl chloride provides a reactive site for subsequent nucleophilic substitution reactions.[4][5] This makes poly(2-fluoroacryloyl chloride) an excellent platform for post-polymerization modification.
Table 1: Physicochemical Properties of 2-Fluoroacryloyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂ClFO | [7] |
| Molecular Weight | 108.50 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 81.8 °C at 760 mmHg | [6] |
| Density | 1.248 g/cm³ | [6] |
| CAS Number | 16522-55-7 | [4] |
Section 2: Synthesis of Poly(2-fluoroacryloyl chloride) via Free-Radical Polymerization
The synthesis of poly(2-fluoroacryloyl chloride) creates a reactive polymer backbone. The pendant acyl chloride groups are versatile handles for subsequent chemical modifications, allowing for the creation of a wide library of functional polymers from a single parent polymer.[8][9] While controlled radical polymerization (CRP) techniques such as ATRP or RAFT offer precise control over molecular weight and architecture,[10][11][12] free-radical polymerization is a robust and accessible method for producing the reactive polymer platform.
The following protocol is a representative method adapted from established procedures for acryloyl chloride polymerization.[9] It is crucial to adhere to the stringent safety precautions outlined in Section 5 due to the monomer's high reactivity and hazardous nature.
Protocol 2.1: Free-Radical Polymerization
Objective: To synthesize poly(2-fluoroacryloyl chloride) using a free-radical initiator.
Materials:
-
2-Fluoroacryloyl chloride (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-dioxane (Solvent)
-
Anhydrous hexane (Precipitation solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Schlenk flask or multi-necked round-bottom flask with condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Cannula and inert gas line
Procedure:
-
System Preparation: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This is critical as 2-fluoroacryloyl chloride reacts violently with water.[5][13]
-
Reagent Preparation: In the prepared Schlenk flask, dissolve 2-fluoroacryloyl chloride (e.g., 5.0 g, 46.1 mmol) in anhydrous dioxane (e.g., 20 mL).
-
Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.076 g, 0.46 mmol, 1 mol% relative to monomer), to the solution.
-
Degassing: Purge the solution with inert gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Heat the reaction mixture to 60-65 °C under an inert atmosphere with continuous stirring.
-
Reaction Monitoring: The solution will gradually become more viscous as the polymer forms. Allow the reaction to proceed for 12-24 hours.
-
Isolation: After cooling to room temperature, dilute the viscous solution with a small amount of anhydrous dioxane if necessary. Precipitate the polymer by slowly adding the solution to a large volume of stirred, anhydrous hexane.
-
Purification: Decant the solvent and wash the precipitated polymer with fresh anhydrous hexane multiple times to remove unreacted monomer and initiator.
-
Drying: Dry the resulting white to pale yellow polymer under vacuum at room temperature to a constant weight. Store the final poly(2-fluoroacryloyl chloride) under inert, anhydrous conditions.
Caption: Workflow for the synthesis of poly(2-fluoroacryloyl chloride).
Section 3: Post-Polymerization Modification
The primary utility of poly(2-fluoroacryloyl chloride) is its role as a reactive intermediate. The acyl chloride groups along the polymer chain can react with various nucleophiles, such as amines and alcohols, to introduce functional side chains.[9] This process allows for the precise tuning of the polymer's final properties.
Protocol 3.1: Example Modification with an Amine
Objective: To functionalize poly(2-fluoroacryloyl chloride) with a primary amine to form a polyamide.
Materials:
-
Poly(2-fluoroacryloyl chloride)
-
Primary amine (e.g., propylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, as an acid scavenger)
-
Inert gas supply, Schlenk flask, magnetic stirrer
Procedure:
-
Setup: Under an inert atmosphere, dissolve poly(2-fluoroacryloyl chloride) in anhydrous DCM.
-
Addition of Nucleophile: In a separate flask, dissolve the primary amine (e.g., 1.1 equivalents per acyl chloride unit) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Reaction: Cool the polymer solution in an ice bath (0 °C). Add the amine solution dropwise with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.
-
Purification: The resulting triethylammonium chloride salt can be removed by filtration. The functionalized polymer can then be isolated by precipitation in a suitable non-solvent (e.g., hexane or diethyl ether) and dried under vacuum.
Caption: Post-polymerization modification of the reactive polymer.
Section 4: Characterization of Fluorinated Polymers
A suite of analytical techniques is necessary to confirm the structure, molecular weight, and properties of the synthesized polymers.[14]
Table 2: Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Information for Poly(2-fluoroacryloyl chloride) & Derivatives |
| FTIR Spectroscopy | Functional Group Analysis | Parent Polymer: Strong C=O stretch for acyl chloride (~1780-1815 cm⁻¹). Amide Derivative: Disappearance of acyl chloride peak, appearance of Amide I (C=O, ~1650 cm⁻¹) and Amide II (N-H bend, ~1550 cm⁻¹) bands. |
| ¹H NMR | Proton Environment | Broad peaks corresponding to the polymer backbone protons. |
| ¹⁹F NMR | Fluorine Environment | A signal corresponding to the fluorine atom on the polymer backbone. This is a key technique for confirming the successful incorporation of the fluorinated monomer.[15] |
| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Molecular Weight & Distribution | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[16] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures the decomposition temperature of the polymer, providing insight into its thermal stability. Fluoropolymers are expected to exhibit high thermal resistance.[2] |
Section 5: Critical Safety and Handling Protocols
2-Fluoroacryloyl chloride is a hazardous chemical. Its non-fluorinated analog, acryloyl chloride, is known to be highly flammable, corrosive, toxic, and water-reactive.[13][17][18] Strict adherence to safety protocols is mandatory.
Table 3: Hazard Summary and Handling Precautions for 2-Fluoroacryloyl Chloride
| Hazard Category | Description & Precautionary Measures | Source(s) |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Ground/bond container and receiving equipment. | [7][13] |
| Corrosivity | Causes severe skin burns and eye damage. Reacts violently with water, potentially releasing toxic and corrosive gases (HCl). | [5][7] |
| Toxicity | Harmful or fatal if inhaled, swallowed, or in contact with skin. May cause pulmonary edema upon severe exposure. | [7][18] |
| Personal Protective Equipment (PPE) | Handling: Must be performed in a certified chemical fume hood. Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Body: Wear a flame-retardant lab coat and full-length clothing. Eyes/Face: Use chemical safety goggles and a face shield. | [13][17] |
| Handling & Storage | Use and store under an inert, anhydrous atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed in a dry, cool, and well-ventilated place. Do not allow contact with water or moisture. | [19] |
| Spill & Emergency | Spill: Absorb with dry sand or inert absorbent. Do not use water. Ensure adequate ventilation and remove all ignition sources. First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move to fresh air and get immediate medical help. | [13][17] |
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The Strategic Application of 2-Fluoroacryloyl Chloride in Medicinal Chemistry for Targeted Covalent Inhibitor Discovery
Introduction: The Rise of Fluorine and Covalent Modulation in Drug Design
In the landscape of modern drug discovery, the pursuit of enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. Medicinal chemists increasingly turn to strategic molecular modifications to overcome these hurdles. The incorporation of fluorine into drug candidates has become a cornerstone of this effort, owing to its unique ability to modulate a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Concurrently, the paradigm of targeted covalent inhibition has experienced a renaissance, offering a means to achieve profound and durable target engagement, particularly for challenging targets like kinases.[3]
This guide delves into the synergistic intersection of these two powerful strategies, focusing on the versatile reagent, 2-fluoroacryloyl chloride. This specialized acylating agent serves as a critical precursor for installing the α-fluoroacrylamide "warhead," a key electrophilic moiety for the development of targeted covalent inhibitors.[3][4] We will explore the underlying principles that make this reagent a valuable tool and provide detailed, field-proven protocols for its application in the synthesis of potent and selective bioactive molecules.
Part 1: Core Principles and Mechanistic Rationale
The Physicochemical Impact of the α-Fluoroacrylate Moiety
The strategic placement of a fluorine atom on the α-carbon of an acrylamide warhead imparts several advantageous physicochemical properties:
-
Enhanced Electrophilicity: The high electronegativity of the fluorine atom polarizes the carbon-carbon double bond of the acrylamide, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by amino acid residues on the target protein. This enhanced reactivity can lead to more efficient covalent bond formation.
-
Modulation of Reactivity: While highly reactive, the α-fluoroacrylamide warhead's reactivity can be finely tuned. This allows for a balance between potent on-target engagement and minimizing off-target reactions with other biological nucleophiles, a critical consideration for reducing potential toxicity.[4]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine can block sites of metabolism, leading to improved pharmacokinetic profiles and longer drug half-life.[5][6]
-
Favorable Binding Interactions: The small size of the fluorine atom allows it to be well-tolerated within the steric confines of an active site. It can also participate in favorable non-covalent interactions, such as van der Waals forces, further enhancing binding affinity.[7]
The Mechanism of Covalent Inhibition
Targeted covalent inhibitors typically function through a two-step mechanism. The inhibitor first binds non-covalently to the target protein's active site, driven by shape complementarity and intermolecular interactions. This initial binding event positions the electrophilic warhead in close proximity to a nucleophilic amino acid residue, most commonly a cysteine. The subsequent step involves the formation of a stable covalent bond between the warhead and the nucleophilic residue, leading to irreversible inhibition of the protein's function.[8] The α-fluoroacrylamide moiety, derived from 2-fluoroacryloyl chloride, is an excellent Michael acceptor for the thiol group of cysteine residues.[3]
Part 2: Experimental Protocols and Applications
This section provides detailed, step-by-step protocols for the synthesis of α-fluoroacrylamide-containing covalent inhibitors using 2-fluoroacryloyl chloride. These protocols are based on established methodologies and are designed to be adaptable for various research applications.
Protocol 1: Synthesis of a Covalent Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitor
This protocol is adapted from the synthesis of a selective FGFR4 inhibitor, demonstrating the reaction of 2-fluoroacryloyl chloride with a primary amine on a complex scaffold.[3][9] FGFR4 is a receptor tyrosine kinase implicated in certain cancers, and the presence of a unique cysteine residue (Cys552) in its ATP binding pocket makes it an ideal target for covalent inhibition.[7][10]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of an FGFR4 covalent inhibitor.
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| Amine Precursor (e.g., 2-aminopyrimidine derivative) | ≥95% | Commercially available |
| 2-Fluoroacryloyl chloride | ≥97% | Commercially available |
| N,N-Diisopropylethylamine (DIEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Sulfate (Na2SO4) | Anhydrous, granular | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | VWR |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine precursor (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add N,N-Diisopropylethylamine (DIEA) (3.0 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction.[11]
-
-
Acylation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add 2-fluoroacryloyl chloride (1.5 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final α-fluoroacrylamide inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Expected Outcome and Data:
The resulting α-fluoroacrylamide derivative of the FGFR4 inhibitor is expected to show potent and selective inhibition of FGFR4. For instance, compound 6h from a relevant study, which bears the α-fluoroacrylamide warhead, exhibited an IC₅₀ of 45 ± 11 nM against FGFR4 and demonstrated excellent selectivity over other FGFR isoforms.[3][9]
| Compound | Warhead Moiety | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 6h | α-fluoroacrylamide | 45 ± 11 | >10,000 | >10,000 | >10,000 |
| 6a | vinylsulfonamide | 53 ± 18 | 530 ± 98 | >10,000 | >10,000 |
Data adapted from "Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors"[3]
This data highlights the high potency and selectivity conferred by the α-fluoroacrylamide warhead in this specific inhibitor scaffold.
Protocol 2: Synthesis of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
This protocol outlines the synthesis of a key intermediate for a covalent BTK inhibitor, showcasing the versatility of 2-fluoroacryloyl chloride in reacting with different amine-containing scaffolds. BTK is a crucial enzyme in B-cell signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[1][7]
Logical Relationship Diagram:
Caption: Logical flow for the synthesis of a BTK inhibitor scaffold.
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| Aniline-based Scaffold (e.g., 4-phenoxyaniline) | ≥98% | Commercially available |
| 2-Fluoroacryloyl chloride | ≥97% | Commercially available |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO4) | Anhydrous | VWR |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aniline-based scaffold (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (approximately 0.2 M).
-
Add triethylamine (TEA) (2.0 equivalents) to the solution to act as a base.
-
-
Acylation:
-
Cool the mixture to 0 °C.
-
Add a solution of 2-fluoroacryloyl chloride (1.2 equivalents) in anhydrous THF dropwise over 15 minutes.
-
-
Reaction Progression:
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired α-fluoroacrylamide product.
-
Part 3: Safety, Handling, and Storage
2-Fluoroacryloyl chloride is a highly reactive and corrosive compound that requires careful handling.[7]
-
Personal Protective Equipment (PPE): Always handle 2-fluoroacryloyl chloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Use a syringe or cannula for transferring the liquid to avoid exposure to air and moisture. The compound is moisture-sensitive and will react with water to produce HCl gas.
-
Storage: Store 2-fluoroacryloyl chloride in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Long-term storage at 2-8°C is recommended.[8]
-
Spills and Waste Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of all waste in accordance with local regulations for hazardous chemical waste.
Conclusion
2-Fluoroacryloyl chloride is a powerful and versatile reagent in the medicinal chemist's toolbox for the synthesis of targeted covalent inhibitors. The resulting α-fluoroacrylamide warhead offers a unique combination of tuned reactivity, metabolic stability, and favorable binding properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable building block in the design of the next generation of potent and selective therapeutics.
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Tan, L., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PubMed. [Link]
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Hagan, R. J., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 63(21), 12566–12584. [Link]
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Singh, R. P., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry, 65(7), 5300–5316. [Link]
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Tran, P. H., et al. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. [Link]
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Liu, Y., et al. (2017). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Medicinal Chemistry Research, 27(2), 546–559. [Link]
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Walter, M., et al. (2013). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ResearchGate. [Link]
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Shaffer, P. L. (2013). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Bioorganic & Medicinal Chemistry Letters, 23(17), 4813–4818. [Link]
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Faridoon, et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32(6), 1039-1062. [Link]
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Application Notes and Protocols for 2-Fluoroacryloyl Chloride in Organic Synthesis
Introduction: The Strategic Utility of 2-Fluoroacryloyl Chloride
2-Fluoroacryloyl chloride (CAS No. 16522-55-7) is a highly versatile and reactive bifunctional reagent that has garnered significant interest in advanced organic synthesis.[1][2] Its chemical architecture, featuring a highly reactive acyl chloride and a fluorine-substituted vinyl group, allows for a diverse range of chemical transformations.[2] The acyl chloride moiety serves as an efficient electrophile for acylation reactions, readily reacting with nucleophiles like alcohols, amines, and thiols under mild conditions.[1][3] Simultaneously, the fluorinated alkene provides a site for polymerization and cycloaddition reactions. The presence of the fluorine atom imparts unique electronic properties, enhancing the electrophilicity of the molecule and influencing the physicochemical characteristics of the resulting products, such as increased thermal stability and tailored bioactivity.[1][3][4]
These unique attributes make 2-fluoroacryloyl chloride an invaluable building block in medicinal chemistry for the synthesis of novel therapeutic agents, in materials science for the development of high-performance fluorinated polymers and antifouling coatings, and in the agrochemical industry as a precursor to potent pesticides.[1][4] This document provides a comprehensive guide to its safe handling, core applications, and detailed protocols for its use in key synthetic transformations.
Critical Safety and Handling Protocols
2-Fluoroacryloyl chloride is a corrosive, flammable, and highly reactive liquid that requires stringent safety protocols.[3][4][5] It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[5][6]
1.1. Personal Protective Equipment (PPE) A comprehensive PPE strategy is the primary defense against exposure.[1]
-
Eye/Face Protection: Chemical splash-resistant safety goggles with side protection are mandatory.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure clothing is immediately removed if contaminated.[6]
-
Respiratory Protection: All manipulations must be conducted in a certified chemical fume hood to avoid breathing fumes.[6][7] In emergency situations, a self-contained breathing apparatus (SCBA) may be required.[8]
1.2. Storage and Handling
-
Inert Conditions: The compound reacts violently with water or moisture to release toxic gases like hydrogen chloride.[2][8] Always handle under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area, away from incompatible substances such as bases, amines, water, and oxidizing agents.[6][7] Long-term storage at 2-8°C is recommended.[6]
-
Fire Safety: The compound is a flammable liquid with a low flash point.[5] Keep away from all sources of ignition and use spark-proof tools.[7]
1.3. Spill and Emergency Procedures
-
Spills: In case of a spill, remove all ignition sources. Absorb the material with an inert substance (e.g., sand or vermiculite) and place it into a suitable, sealed container for hazardous waste disposal.[6] Do not allow the product to enter drains or waterways.[6]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
In all cases of exposure, seek immediate medical attention.[6][7]
-
| Property | Value | Source |
| CAS Number | 16522-55-7 | [1] |
| Molecular Formula | C₃H₂ClFO | [2][3] |
| Molecular Weight | 108.5 g/mol | [1][5] |
| Boiling Point | 81.8 °C at 760 mmHg | [4] |
| Density | 1.248 g/cm³ | [4] |
| Flash Point | 3.3 °C | [4] |
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable Liquid | 🔥 | H226: Flammable liquid and vapor.[5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Skin Corrosion/Irritation | corrosive | H314: Causes severe skin burns and eye damage.[5] |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation.[6] |
Application: Nucleophilic Acyl Substitution Reactions
The primary application of 2-fluoroacryloyl chloride is as a potent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The high reactivity is driven by the excellent leaving group ability of the chloride ion and the electron-withdrawing nature of both the carbonyl oxygen and the α-fluorine atom.[2] These reactions are fundamental for introducing the 2-fluoroacryloyl moiety into molecules, a key step in synthesizing pharmaceuticals and specialty monomers.[1][4]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base (e.g., triethylamine, pyridine) is essential to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the nucleophile, which would render it unreactive, and avoids potential acid-catalyzed side reactions.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the highly water-sensitive acyl chloride.[3]
-
Temperature: Reactions are typically initiated at 0°C to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.
Caption: General mechanism for nucleophilic acyl substitution.
Protocol 2.1: Synthesis of N-(2-fluoroacryloyl) Amino Acid Derivatives
This protocol details the acylation of an amino acid, a common step in modifying peptides or preparing them for further transformations.[1]
Materials:
-
2-Fluoroacryloyl chloride
-
Amino acid (e.g., Glycine)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amino acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cooling: Cool the resulting suspension to 0°C in an ice bath with gentle stirring.
-
Addition of Acyl Chloride: Dissolve 2-fluoroacryloyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the cooled amino acid suspension over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess triethylamine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography (e.g., using a silica gel column with an ethyl acetate/hexanes gradient) to yield the pure N-(2-fluoroacryloyl) amino acid derivative.
Caption: Experimental workflow for amino acid acylation.
Application: Radical Polymerization
The vinyl group of 2-fluoroacryloyl chloride and its derivatives (e.g., 2-fluoroacrylates) is susceptible to polymerization, particularly radical polymerization.[1][3] This allows for the synthesis of fluorinated polymers with unique and desirable properties, such as high thermal stability and chemical resistance.[3][4] These polymers are crucial in the development of advanced materials for industries like aerospace and electronics.[4] A key application is in surface-initiated atom transfer radical polymerization (SI-ATRP) to create semifluorinated polymer brushes with exceptional resistance to protein fouling, making them ideal for biomedical device coatings.[1]
Causality Behind Experimental Choices:
-
Initiator: A radical initiator (e.g., AIBN, benzoyl peroxide) is required to generate the initial radical species that starts the polymerization chain reaction. The choice of initiator depends on the desired reaction temperature.
-
Degassing: Oxygen is a radical scavenger and will inhibit the polymerization. Therefore, the reaction mixture must be thoroughly degassed (e.g., by several freeze-pump-thaw cycles or by bubbling with an inert gas) before initiating the reaction.
-
Precipitation: The resulting polymer is typically insoluble in a solvent in which the monomer is soluble (e.g., methanol, hexanes). This difference in solubility is exploited to isolate and purify the polymer by precipitation.
Protocol 3.1: General Procedure for Radical Homopolymerization of a 2-Fluoroacrylate Monomer
This protocol describes a general method for polymerizing a monomer derived from 2-fluoroacryloyl chloride, such as methyl 2-fluoroacrylate (MFA).
Materials:
-
2-Fluoroacrylate monomer (e.g., MFA)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Precipitation solvent (e.g., Methanol, Hexanes)
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Oil bath with temperature controller
-
Vacuum line for degassing
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 2-fluoroacrylate monomer (1.0 eq) and the radical initiator (e.g., 1-2 mol% relative to the monomer). Add enough anhydrous solvent to create a solution of the desired concentration (e.g., 1-2 M).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas. Place the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN). Stir the reaction for the desired time (typically 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Isolation: After the reaction period, cool the mixture to room temperature. Slowly pour the viscous solution into a large volume of a stirred, non-polar solvent (e.g., cold methanol or hexanes) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by vacuum filtration using a sintered glass funnel. Wash the polymer several times with fresh precipitation solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Troubleshooting and Key Considerations
-
Low Acylation Yield: This is often due to the presence of moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Using a slight excess (1.1-1.2 eq) of the acyl chloride can also drive the reaction to completion.
-
No Polymerization: The most common cause is the presence of oxygen. Ensure the degassing procedure is performed thoroughly. Alternatively, the initiator may be old or inactive; use a fresh batch.
-
Inconsistent Polymer Molecular Weight: Radical polymerization can be difficult to control. For better control over molecular weight and dispersity, consider controlled radical polymerization techniques like ATRP or RAFT.
-
Side Reactions: 2-Fluoroacryloyl chloride can participate in [2+2] cycloadditions or other reactions.[9] Reaction conditions should be optimized to favor the desired transformation. For Friedel-Crafts type reactions, careful control of reagent concentration and addition rate is crucial to avoid side products.[10]
References
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-
Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE - LookChem. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
-
2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Flow Chemistry for Cycloaddition Reactions | Request PDF. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 2-Fluoroacryloyl Chloride in Agrochemical Synthesis
Abstract
2-Fluoroacryloyl chloride is a highly versatile and reactive chemical intermediate that has become a crucial building block in the synthesis of modern agrochemicals.[1] Its dual functionality, comprising a highly reactive acyl chloride group and a fluorine-substituted vinyl moiety, allows for the strategic introduction of the 2-fluoroacrylate scaffold into a wide range of molecules. This incorporation can significantly enhance the biological activity, metabolic stability, and overall efficacy of active ingredients.[1][2] These application notes provide an in-depth guide to the reactivity of 2-Fluoroacryloyl chloride and detail exemplary protocols for its use in synthesizing key agrochemical precursors, such as fluorinated amides and esters, which are common motifs in advanced fungicides, herbicides, and insecticides.[1][3]
Core Concepts: Reactivity and Synthetic Rationale
The utility of 2-Fluoroacryloyl chloride stems from its predictable yet potent reactivity, primarily governed by the electrophilic nature of the carbonyl carbon.
Mechanism of Action: Nucleophilic Acyl Substitution
The principal reaction pathway involving 2-Fluoroacryloyl chloride is nucleophilic acyl substitution.[4] A nucleophile (such as an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final acylated product and hydrogen chloride (HCl).[4] The high reactivity of the acyl chloride facilitates these reactions, often allowing them to proceed under mild conditions.[2]
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Application and Protocol for the Synthesis of 2-Fluoroacrylate Esters from 2-Fluoroacryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-fluoroacrylate esters, valuable monomers in the development of advanced polymers for pharmaceuticals, specialty materials, and agrochemicals.[1][2][3] The protocol focuses on the reaction of 2-fluoroacryloyl chloride with various alcohols.
Introduction: The Significance of 2-Fluoroacrylate Esters
2-Fluoroacrylate esters are a class of monomers whose polymers possess unique and highly desirable properties. The incorporation of fluorine imparts low surface energy, high thermal stability, and chemical resistance.[1] These characteristics make the resulting polymers ideal for a range of applications, including the manufacturing of high-performance plastics, coatings, and advanced optical fibers.[1] In the pharmaceutical and drug development sectors, these polymers are explored for drug delivery systems and medical device coatings due to their biocompatibility and controlled release properties. The reactivity of the acrylate group also allows for further functionalization, making them versatile building blocks in organic synthesis.[2]
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of 2-fluoroacrylate esters from 2-fluoroacryloyl chloride and an alcohol proceeds via a classic nucleophilic addition-elimination mechanism at the acyl carbon.[4][5][6] This two-step process is characteristic of reactions involving acyl chlorides, which are among the most reactive carboxylic acid derivatives.[6]
Mechanism Breakdown:
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-fluoroacryloyl chloride. The lone pair of electrons on the oxygen atom of the alcohol forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][7]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[4][7]
-
Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, is typically added to the reaction mixture.[6] Its role is to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion and preventing unwanted side reactions.[6]
The overall reaction is vigorous and exothermic, often proceeding readily at or below room temperature.[4][8][9]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in the preparation of 2-fluoroacrylate esters, from reagent preparation to product purification and analysis.
Caption: General workflow for the synthesis of 2-fluoroacrylate esters.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a 2-fluoroacrylate ester. The specific alcohol and reaction scale may require optimization of the stated quantities and reaction times.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Suggestion |
| 2-Fluoroacryloyl Chloride | C₃H₂ClFO | 108.50[10] | Flammable, corrosive, moisture-sensitive[3][10] | Major Chemical Suppliers |
| Alcohol (e.g., Ethanol) | C₂H₅OH | 46.07 | Flammable, hygroscopic | ACS Grade or higher |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Corrosive, flammable, base | Anhydrous, distilled |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen | Anhydrous |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent | Anhydrous |
| Polymerization Inhibitor (e.g., BHT) | C₁₅H₂₄O | 220.35 | Prevents polymerization of acrylate | Optional, for storage |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-fluoroacryloyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 2-fluoroacryloyl chloride solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel.[11][12] To prevent polymerization during distillation or storage, a small amount of a polymerization inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine can be added.[11]
Product Characterization
The identity and purity of the synthesized 2-fluoroacrylate ester should be confirmed using standard analytical techniques.
Expected Analytical Data for Methyl 2-fluoroacrylate:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ 5.74-5.55 (m, 1H), 5.35-5.25 (m, 1H), 3.89-3.78 (s, 3H)[13][14] |
| ¹⁹F NMR (CDCl₃) | A doublet of doublets is typically observed.[14] |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, vinyl carbons, and the methyl ester carbon. |
| IR Spectroscopy | Strong C=O stretch (~1730 cm⁻¹), C=C stretch (~1637 cm⁻¹), and C-O-C stretches (~1241 cm⁻¹ and ~1100 cm⁻¹).[15][16] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the ester. |
Troubleshooting and Process Optimization
The following diagram illustrates a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A troubleshooting guide for the synthesis of 2-fluoroacrylate esters.
Key Optimization Strategies:
-
Solvent Choice: While DCM is common, other aprotic solvents like diethyl ether or tetrahydrofuran (THF) can be used. The choice may influence reaction rate and ease of workup.
-
Base Selection: Pyridine can be used as an alternative to triethylamine and may also act as a catalyst.[6]
-
Temperature Control: For highly reactive alcohols, maintaining a lower temperature during the addition of the acyl chloride is crucial to minimize side reactions.
Safety and Handling
2-Fluoroacryloyl chloride is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[17][18]
-
Hazards:
-
Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste according to institutional guidelines.[18]
References
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Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoroacryloyl chloride. Retrieved from [Link]
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Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-Fluoroacryloyl Chloride in Advanced Copolymer Synthesis
Introduction: The Strategic Advantage of 2-Fluoroacryloyl Chloride in Polymer Chemistry
In the landscape of functional polymers, the strategic incorporation of fluorine atoms can impart a unique and highly desirable set of properties, including enhanced thermal stability, chemical resistance, and low surface energy.[1][2] 2-Fluoroacryloyl chloride (2-FAC) emerges as a monomer of significant interest for researchers and drug development professionals. It offers a compelling dual functionality: the α-fluoro group for property modulation and a highly reactive acyl chloride moiety for either direct polymerization or subsequent functionalization.
This guide provides an in-depth exploration of 2-fluoroacryloyl chloride as a copolymerization agent. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also intelligently adapt them for the synthesis of novel copolymers tailored to specific applications in materials science and pharmaceutics.[3]
Monomer Profile: 2-Fluoroacryloyl Chloride (CAS: 16522-55-7)
2-Fluoroacryloyl chloride is a highly reactive liquid that serves as a valuable building block in organic and polymer synthesis.[3] Its utility stems from the synergistic effect of its vinyl, fluoro, and acyl chloride functional groups.
| Property | Value | Source |
| CAS Number | 16522-55-7 | [4] |
| Molecular Formula | C₃H₂ClFO | [5] |
| Molecular Weight | 108.50 g/mol | [5] |
| Boiling Point | 81.8 °C at 760 mmHg | [3] |
| Density | 1.248 g/cm³ | [3] |
| Flash Point | 3.3 °C | [3] |
| Refractive Index | 1.389 | [3] |
| Storage | Recommended 2 - 8 °C, under inert gas, protected from light and moisture. |
Causality Behind Properties:
-
α-Fluoro Group: The high electronegativity of the fluorine atom significantly influences the electron density of the vinyl group, affecting its reactivity in polymerization and imparting unique physicochemical properties to the resulting polymer.[6]
-
Acyl Chloride Group: This moiety is exceptionally reactive towards nucleophiles (e.g., water, alcohols, amines), making it a potent site for post-polymerization modification.[7] However, this reactivity also necessitates stringent handling conditions to prevent unwanted side reactions and degradation.
Critical Safety and Handling Protocols
Acryloyl chloride and its derivatives are hazardous materials.[8][9] Safe laboratory practice is non-negotiable. 2-FAC is corrosive, flammable, highly reactive with water, and toxic upon inhalation or contact.[5][8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a full-face shield (8-inch minimum) are required.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron. Ensure a full-body suit is available for large-scale work.
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood.[11] For emergencies or spills, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling and Storage Procedures:
-
Inert Atmosphere: 2-FAC is sensitive to moisture and oxygen, which can lead to hydrolysis and unwanted polymerization.[8][9] Always handle and store it under an inert atmosphere (e.g., nitrogen or argon).
-
Ventilation: Work exclusively in a well-ventilated chemical fume hood to prevent inhalation of toxic vapors.[11]
-
Ignition Sources: The compound is flammable. Keep it away from heat, sparks, and open flames. Use explosion-proof equipment and ground all containers during transfer to prevent static discharge.[9][10]
-
Storage: Store in a tightly sealed container in a refrigerator designed for flammable materials, away from incompatible substances like water, bases, and oxidizing agents.[8][9]
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Do not use water.[9][11]
Experimental Workflow: From Monomer to Characterized Copolymer
The following diagram outlines the comprehensive workflow for synthesizing and characterizing a copolymer using 2-fluoroacryloyl chloride. This process ensures a systematic approach, from initial setup to final validation of the polymer's properties.
Caption: Schematic of the copolymerization reaction.
Characterization and Validation
Characterizing the resulting polymer is a self-validating step to confirm the success of the synthesis.
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool for determining the copolymer composition. By integrating the signals corresponding to each monomer unit, the molar ratio (m/n) in the final polymer can be calculated.
-
FT-IR Spectroscopy: Confirms the incorporation of both monomers by identifying characteristic peaks, such as the C=O stretch of the acyl chloride (~1780 cm⁻¹) and the ester group from MMA (~1730 cm⁻¹), as well as C-F stretches.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the copolymer by identifying the onset temperature of decomposition. Fluorinated polymers are expected to exhibit high thermal stability. [1][12]* Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T₉), a key characteristic of amorphous polymers. The T₉ of the copolymer will typically be between those of the respective homopolymers and will depend on the copolymer composition. [12]
Advanced Considerations: Reactivity Ratios
The composition of a copolymer is governed by the monomer feed ratio and the monomer reactivity ratios (r₁ and r₂).
-
r₁ = k₁₁/k₁₂: The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer versus adding an M₂ monomer.
-
r₂ = k₂₂/k₂₁: The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ monomer versus adding an M₁ monomer.
The specific reactivity ratios for 2-FAC with various comonomers are not widely published and must be determined empirically. Methods such as Fineman-Ross or Kelen-Tüdös can be used by running a series of polymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer compositions at low conversion (<10%). [13][14]Understanding these ratios is critical for predicting and controlling the final polymer microstructure.
Applications in Drug Development and Advanced Materials
The unique properties of 2-FAC-derived copolymers make them attractive for several high-value applications:
-
Drug Delivery: The reactive acyl chloride backbone of the copolymer can be functionalized with therapeutic agents, targeting ligands, or solubility enhancers after polymerization, creating sophisticated drug delivery systems.
-
Medical Device Coatings: The incorporation of fluorine can create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. [12][15]This is highly valuable for developing anti-fouling coatings on medical devices to prevent non-specific protein adsorption and thrombus formation. [4]* Specialty Polymers: Copolymers containing 2-FAC are used in the synthesis of advanced materials with enhanced thermal and chemical stability, suitable for applications in aerospace, electronics, and protective coatings. [3][16]The presence of fluorine can also modulate the refractive index, which is useful in optical applications. [16]
References
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Application Note: Synthesis and Validation of Specific Kinase Inhibitors Using 2-Fluoroacryloyl Chloride
An Application Note for Drug Discovery Professionals
Abstract
Targeted Covalent Inhibitors (TCIs) represent a validated and powerful modality in modern drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1] This application note provides a comprehensive guide for researchers on the synthesis, purification, and characterization of specific kinase inhibitors utilizing 2-fluoroacryloyl chloride to install the α-fluoroacrylamide "warhead." We will delve into the mechanistic rationale, provide a detailed step-by-step synthetic protocol, outline methods for biochemical validation of covalent modification, and address critical safety considerations.
Introduction: The Ascendancy of Covalent Kinase Inhibitors
While most small molecule drugs interact with their protein targets via reversible, non-covalent forces, the formation of a stable, covalent bond offers distinct therapeutic advantages.[1] Covalent inhibitors are designed with a reactive electrophilic group, often called a "warhead," appended to a high-affinity scaffold that directs the molecule to the target's binding site.[2][3] This strategy has led to the FDA approval of several breakthrough therapies, particularly in oncology, targeting kinases like EGFR and BTK.[1][2]
The primary mechanism involves the warhead forming a bond with a nucleophilic amino acid residue, most commonly a cysteine, located within or near the ATP-binding pocket of the kinase.[4] This irreversible or slowly reversible inactivation of the enzyme can lead to a durable therapeutic response at lower doses, mitigating off-target effects and reducing the potential for acquired resistance.[1]
The α-Fluoroacrylamide Warhead: A Tuned Electrophile
The acrylamide moiety is a widely used warhead for targeting cysteine residues via a Michael addition reaction. The introduction of a fluorine atom at the α-position, yielding an α-fluoroacrylamide, offers a method for finely tuning the electrophilicity of the β-carbon. This modification can modulate the reaction rate with the target cysteine, potentially improving selectivity by minimizing reactions with off-target nucleophiles. The α-fluoroacrylamide group has been successfully incorporated into potent and selective inhibitors, demonstrating its utility in covalent drug design.[2][5]
Mechanism of Action: Covalent Adduct Formation
The core reaction is the nucleophilic attack by the deprotonated thiol of a cysteine residue on the electrophilic β-carbon of the α-fluoroacrylamide moiety. This conjugate addition results in the formation of a stable carbon-sulfur bond, permanently linking the inhibitor to the kinase.
Caption: Covalent modification of a cysteine residue by an α-fluoroacrylamide warhead.
General Synthetic Strategy
The synthesis of these inhibitors typically follows a convergent approach where a kinase-binding scaffold, often containing a primary or secondary amine, is coupled with the electrophilic warhead precursor, 2-fluoroacryloyl chloride. This is a standard amidation reaction.
Caption: General workflow for the synthesis of α-fluoroacrylamide-based inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol describes the coupling of a generic aminopyrimidine scaffold with 2-fluoroacryloyl chloride. Researchers should adapt molar equivalents and reaction volumes based on the specific properties of their scaffold.
Critical Safety Precautions
2-Fluoroacryloyl chloride and related acyl chlorides are highly reactive, corrosive, flammable, and toxic upon inhalation.[6][7][8] All operations must be performed in a certified chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[6]
-
Handling: Use only under an inert atmosphere (Nitrogen or Argon) to prevent reaction with moisture.[10] Use non-sparking tools and ground equipment to prevent static discharge.[9] Keep away from heat, sparks, and open flames.[6]
-
Waste Disposal: Quench any residual acyl chloride slowly with a nucleophilic solvent like isopropanol before disposal in a designated halogenated waste container. Dispose of all waste according to institutional and local regulations.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Kinase Scaffold (e.g., 4-amino-X) | >95% | In-house or Commercial | Must be dry. |
| 2-Fluoroacryloyl Chloride | Synthesis Grade | Commercial | Store under inert gas, refrigerated. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use from a solvent purification system or a fresh sealed bottle. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercial | Distill from CaH₂ if necessary. |
| Saturated aq. NaHCO₃ | - | Lab Prepared | For work-up. |
| Brine | - | Lab Prepared | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercial | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For flash chromatography. |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the kinase scaffold (1.0 eq).
-
Dissolve the scaffold in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise via syringe. The base is crucial to neutralize the HCl byproduct of the acylation.
-
In a separate, dry vial, prepare a solution of 2-fluoroacryloyl chloride (1.2 eq) in a small amount of anhydrous DCM.
-
Add the 2-fluoroacryloyl chloride solution dropwise to the reaction mixture over 5-10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-3 hours).
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to elute the product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final inhibitor, typically as a white or off-white solid.
-
Characterization and Covalent Validation
Confirming the successful synthesis and intended mechanism of action is a multi-step process.
Structural Verification
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| ¹H & ¹⁹F NMR | Structural Elucidation | Correct proton chemical shifts, integration, and coupling constants. A characteristic doublet of doublets for the vinyl protons and a signal in the ¹⁹F spectrum. |
| LC-MS | Purity & Mass Confirmation | A single major peak in the chromatogram with the expected [M+H]⁺ mass. |
| HRMS | Exact Mass Confirmation | High-resolution mass spectrometry should provide the exact mass, confirming the elemental composition. |
Biochemical Validation of Covalent Modification
Demonstrating that the inhibitor forms a covalent bond with the target kinase is essential.
Caption: Workflow for confirming the covalent binding of the inhibitor to its target kinase.
-
Intact Protein Mass Spectrometry: Incubate the target kinase with a molar excess of the inhibitor. Analyze the protein by LC-MS. A successful covalent modification will result in an increase in the protein's mass exactly corresponding to the molecular weight of the inhibitor.
-
Kinetic Analysis (k_inact/K_i): Unlike reversible inhibitors characterized by IC₅₀, the potency of irreversible covalent inhibitors is best described by the second-order rate constant k_inact/K_i.[11][12] This value reflects the efficiency of covalent bond formation and can be determined using specialized high-throughput mass spectrometry platforms or enzymatic assays that measure activity over time.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive 2-fluoroacryloyl chloride (hydrolyzed).Insufficiently reactive amine scaffold.Wet reagents or solvents. | Use a fresh bottle of the acyl chloride.Increase reaction temperature or use a stronger acylation catalyst (with caution).Ensure all glassware is flame-dried and solvents are anhydrous. |
| Multiple Products Observed | Di-acylation of the scaffold.Reaction with other nucleophilic sites.Decomposition of product on silica gel. | Use a protecting group strategy if multiple reactive sites exist.Maintain low reaction temperature (0 °C).Add 1% triethylamine to the chromatography solvent system to neutralize silica gel. |
| No Covalent Adduct in MS | Inhibitor is not a binder.Target cysteine is not accessible.Incorrect buffer conditions (pH). | Confirm non-covalent binding first (e.g., via thermal shift assay).Verify cysteine accessibility from protein structure or mutagenesis.Ensure the pH is appropriate for the cysteine to be sufficiently nucleophilic (~7.4-8.0). |
References
-
2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem . National Institutes of Health. [Link]
-
Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE - LookChem . LookChem. [Link]
-
Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC . (2021). ACS Medicinal Chemistry Letters. [Link]
-
Bioactivation of S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteines and S-(trihalovinyl)-L-cysteines by cysteine S-conjugate beta-lyase . (1996). Chemical Research in Toxicology. [Link]
-
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM . (2022). Analytical Chemistry. [Link]
-
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed . (2022). Analytical Chemistry. [Link]
-
Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed . (2014). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Advances in reversible covalent kinase inhibitors - PMC . (2022). Medicinal Research Reviews. [Link]
-
Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PubMed . (2021). ACS Medicinal Chemistry Letters. [Link]
-
The timeline of the development of various covalent inhibitors with the associated years of discovery - ResearchGate . (2023). [Link]
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- 12. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 2-Fluoroacryloyl Chloride Reactions
Abstract
2-Fluoroacryloyl chloride is a highly valuable and reactive building block in modern organic synthesis, serving as a key precursor for a wide range of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Its utility stems from the unique combination of a reactive acyl chloride and an electron-deficient fluoroalkene moiety. However, these same features present significant challenges in the purification of its downstream products. The inherent instability of the acrylate system towards polymerization, coupled with the high reactivity of residual starting materials and the potential for side-product formation, necessitates robust and carefully selected purification strategies. This guide provides an in-depth analysis of the common challenges encountered and offers detailed, field-proven protocols for quenching, work-up, and purification of products derived from 2-fluoroacryloyl chloride, ensuring researchers can achieve high purity and yield.
The Challenge: Understanding the Post-Reaction Environment
A successful purification strategy begins with a thorough understanding of the crude reaction mixture. Reactions involving 2-fluoroacryloyl chloride are typically nucleophilic acyl substitutions, but the reactivity of the molecule allows for other pathways.
Common Reaction Products:
-
Esters: From reactions with alcohols.
-
Amides: From reactions with primary or secondary amines.[1]
-
Anhydrides: From reactions with carboxylates.
Anticipating Impurities: The key to designing an effective purification protocol is to anticipate the potential contaminants. These can be broadly categorized as shown in Table 1.
Table 1: Common Impurities in 2-Fluoroacryloyl Chloride Reactions
| Impurity Category | Specific Examples | Rationale for Formation | Key Physicochemical Properties |
| Unreacted Starting Materials | 2-Fluoroacryloyl Chloride, Nucleophile (e.g., alcohol, amine) | Incomplete reaction, non-stoichiometric addition. | 2-Fluoroacryloyl chloride is volatile and highly reactive. Nucleophile properties vary. |
| Hydrolysis Products | 2-Fluoroacrylic Acid | Exposure of 2-fluoroacryloyl chloride or the product to water during reaction or work-up. | Acidic, polar, water-soluble.[3] |
| Reagent-Related Byproducts | Triethylamine Hydrochloride, DMAP salts | Use of amine bases to scavenge HCl produced during the reaction. | Water-soluble salts, typically non-volatile. |
| Side-Reaction Products | Michael-addition adducts, Dimerization products | The electrophilic nature of the fluoroacrylate can lead to addition reactions. | Polarity and boiling point can be very close to the desired product. |
| Polymers | Poly(2-fluoroacrylate) derivatives | Spontaneous or induced radical polymerization of the acrylate moiety, often initiated by heat or light. | High molecular weight, typically insoluble or non-volatile. |
The First Critical Step: Reaction Quenching and Aqueous Work-up
Before any chromatographic or distillative purification, the reaction must be safely quenched to neutralize highly reactive species like unreacted 2-fluoroacryloyl chloride. This is immediately followed by an aqueous work-up to remove the bulk of water-soluble impurities.
Diagram 1: General Post-Reaction Quenching and Work-up Workflow
Caption: Standard workflow for quenching and initial purification of the crude product.
Protocol 1: General Quenching and Extraction
This protocol is a general guideline and should be adapted based on the specific properties of the desired product (e.g., its stability to acid/base and solubility).
-
Preparation: Prepare a separatory funnel containing an ice-cold quenching solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or dilute aqueous amine solution. The volume should be at least 5-10 times the volume of the reaction mixture.
-
Quenching: While vigorously stirring, slowly and cautiously add the crude reaction mixture dropwise to the quenching solution. Causality: This step neutralizes unreacted 2-fluoroacryloyl chloride, converting it to the water-soluble sodium 2-fluoroacrylate, and also neutralizes any acidic byproducts like HCl.[4][5] The slow addition and cooling are critical to control the exothermic reaction.
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel to extract the desired product. Agitate thoroughly and allow the layers to separate.
-
Washing: Drain the aqueous layer. Perform sequential washes of the organic layer as described in Table 2.
-
Drying: Drain the washed organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which is now ready for more advanced purification.
Table 2: Aqueous Washes for Liquid-Liquid Extraction
| Washing Solution | Purpose | Rationale |
| 5% Aqueous HCl | Remove basic impurities | Protonates and solubilizes residual amine bases (e.g., triethylamine, DMAP) into the aqueous layer. |
| Saturated Aqueous NaHCO₃ | Remove acidic impurities | Deprotonates and solubilizes acidic compounds like 2-fluoroacrylic acid into the aqueous layer.[6] |
| Water | Remove polar impurities | Removes highly polar, water-miscible solvents or reagents. |
| Saturated Aqueous NaCl (Brine) | Break emulsions & remove water | Reduces the solubility of the organic product in the aqueous phase and helps to remove dissolved water from the organic layer.[7] |
High-Purity Isolation: Core Purification Methodologies
The choice of the primary purification technique depends critically on the physical properties of the product (solid vs. liquid, thermal stability) and the nature of the remaining impurities.
Diagram 2: Decision Tree for Selecting the Primary Purification Technique
Caption: A logical guide to selecting the most appropriate purification method based on product properties.
A. Flash Column Chromatography
Flash chromatography is the most versatile technique for purifying products from 2-fluoroacryloyl chloride reactions on a research scale, offering excellent separation of compounds with differing polarities.[8]
Expert Insights:
-
Speed is Key: Due to the potential for on-column polymerization, the purification should be performed efficiently without unnecessary delays.
-
Inhibitor Doping: For particularly sensitive acrylates, consider pre-treating the silica gel with a dilute solution of a radical inhibitor (e.g., BHT, hydroquinone) in the column slurry solvent and adding a small amount (50-100 ppm) to the mobile phase.[7]
-
Loading Technique: Dry loading the crude product onto a small amount of silica is often superior to liquid loading, as it can lead to sharper bands and better separation, especially if the product has poor solubility in the initial mobile phase.
Protocol 2: Purification by Flash Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (e.g., a mixture of ethyl acetate and hexanes) that provides a retention factor (Rƒ) of ~0.25-0.35 for the desired product and good separation from impurities.
-
Column Packing: Pack a flash chromatography column with silica gel, using the selected mobile phase as the eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, applying positive pressure. Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Trustworthiness Check: Always analyze the final product by NMR or GC-MS to confirm its identity and purity.[9]
B. Vacuum Distillation
For liquid products that are thermally stable, vacuum distillation is an excellent method for purification, particularly on a larger scale.
Expert Insights:
-
Necessity of Vacuum: Reducing the pressure significantly lowers the boiling point, which is crucial for preventing heat-induced polymerization of the acrylate.[10]
-
Inhibitor is Mandatory: Never attempt to distill an acrylate without a polymerization inhibitor (e.g., hydroquinone, phenothiazine, or BHT) in the distillation flask.[7][11]
-
Apparatus: Use a short-path distillation apparatus to minimize the time the product spends at elevated temperatures.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a clean, dry, short-path vacuum distillation apparatus.
-
Charging the Flask: Charge the distillation flask with the crude product and add a catalytic amount of a suitable polymerization inhibitor (e.g., 0.1 wt%).
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature and pressure. The boiling point of the desired product should be known or estimated. Discard any initial foreruns or final high-boiling residues.
-
Storage: Transfer the purified, distilled product to a clean container, and consider adding a small amount of inhibitor for long-term storage.
C. Recrystallization
For solid products, recrystallization is the most effective method for achieving very high purity.
Expert Insights:
-
Solvent Choice is Everything: The ideal solvent will dissolve the product poorly at low temperatures but completely at higher temperatures. Impurities should either be insoluble at all temperatures or remain soluble upon cooling.
-
Mixed Solvent Systems: If a single suitable solvent cannot be found, a binary solvent system (one "soluble" solvent, one "anti-solvent") can be highly effective.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves your crude product when heated but allows it to precipitate upon cooling.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and hot filter the solution to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Safety and Handling
2-Fluoroacryloyl chloride is a hazardous chemical that is corrosive, flammable, and toxic upon inhalation or contact.[12] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All quenching procedures are exothermic and can release HCl gas; therefore, they must be performed slowly and with adequate cooling and ventilation.[4]
References
- US5395966A - Process for the manufacture of acryloyl chloride - Google P
- Liquid-liquid extraction method for the production of acrylic esters - Google P
- Process for the manufacture of acryloyl chloride - Justia P
- WO1990010616A1 - Process for the manufacture of acryloyl chloride - Google P
- US3420751A - Process for recovery and purification of acrylate and methacrylate esters by extractive distillation with water - Google P
- Preparation of acryloyl chloride - PrepChem.com. (URL: )
- US11161799B2 - Method for purifying light acrylates - Google P
- Acrylic acid, n-butyl ester - Organic Syntheses Procedure. (URL: )
- 2-Fluoroacryloyl Chloride|Research Chemical - Benchchem. (URL: )
- Cas 16522-55-7,2-FLUOROACRYLOYL CHLORIDE - LookChem. (URL: )
- CA2765897A1 - Preparation of substituted 2-fluoroacrylic acid derivatives - Google P
- 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem - NIH. (URL: )
- CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google P
- Full article: Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in w
- Successful flash chrom
- Quenching Reactive Substances - KGROUP. (URL: )
- Technical Support Center: Purification of Heptadecan-9-yl Acryl
- Supplementary Information - The Royal Society of Chemistry. (URL: )
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (URL: )
- 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem. (URL: )
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Fluoroacryloyl Chloride Substitutions
Welcome to the technical support center for 2-fluoroacryloyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing nucleophilic substitution reactions with this versatile but highly reactive reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and perfect your synthetic strategies.
Section 1: Understanding the Reactivity of 2-Fluoroacryloyl Chloride
2-Fluoroacryloyl chloride (C₃H₂ClFO) is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from two key features: a highly reactive acyl chloride group and a fluorine-substituted vinyl group.[2][3] The strong electron-withdrawing effects of both the chlorine and fluorine atoms render the carbonyl carbon exceptionally electrophilic, making it highly susceptible to attack by nucleophiles.[2][4] However, this high reactivity also presents challenges, including a propensity for polymerization and sensitivity to moisture.[3][4] This guide will address how to harness its reactivity while mitigating common pitfalls.
Section 2: Troubleshooting Guide for Low-Yield Reactions
This section addresses the most common issues encountered during substitution reactions in a direct question-and-answer format.
Q1: My acylation reaction with an amine/alcohol is resulting in a very low yield or no product. What are the most common causes?
A1: Low yields in these reactions are frequently traced back to a few key areas: reagent integrity, reaction conditions, and competing side reactions. Let's break down the primary culprits.
-
Moisture Contamination & Reagent Purity:
-
Causality: 2-Fluoroacryloyl chloride is an acyl chloride and is therefore extremely sensitive to moisture.[4][5] Any water present in your solvent, glassware, or reagents will rapidly hydrolyze the acyl chloride to the much less reactive 2-fluoroacrylic acid, halting your desired reaction. Similarly, the nucleophile (amine/alcohol) must be pure and dry.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle 2-fluoroacryloyl chloride under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Suboptimal Reaction Temperature:
-
Causality: These reactions are often highly exothermic. Adding the acyl chloride at room temperature can cause an uncontrolled temperature spike, leading to side reactions and decomposition. Conversely, a temperature that is too low may not provide sufficient activation energy.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C or -15 °C) by cooling the solution of your nucleophile and base in an ice or dry ice/acetone bath.[6] Add the 2-fluoroacryloyl chloride solution dropwise to maintain control over the reaction temperature. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Incorrect Choice or Stoichiometry of Base:
-
Causality: A non-nucleophilic base is crucial to scavenge the HCl byproduct generated during the reaction. If the base is also a nucleophile (e.g., an amine with available protons), it can compete with your primary nucleophile. Using a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard practice.[2] Insufficient base (less than one equivalent to the acyl chloride) will result in the accumulation of HCl, which can protonate your nucleophile, rendering it inactive.
-
Solution: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base. Ensure the base is added to the nucleophile solution before the addition of the acyl chloride.
-
-
Competing Polymerization:
-
Causality: The vinyl group of 2-fluoroacryloyl chloride and the resulting acrylate/acrylamide product can undergo radical or anionic polymerization, especially in the presence of light, heat, or certain nucleophiles.[1][3] This is a very common cause of low yields of the desired monomeric product.
-
Solution: Add a radical inhibitor to the reaction mixture. See the table below for common choices. Additionally, running the reaction at lower temperatures and protecting it from light can help suppress polymerization.
-
Q2: I'm observing significant side products and my NMR is messy. What are these impurities and how can I prevent them?
A2: The primary side reaction is almost always polymerization. However, other pathways can also lead to impurities.
-
Polymeric Byproducts: This is the most common issue. The product itself can polymerize under the reaction conditions.
-
Prevention: The most effective strategy is the inclusion of a polymerization inhibitor from the start.
-
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone | 0.01 - 0.1 mol% | Effective but can be difficult to remove during purification. |
| Butylated hydroxytoluene (BHT) | 0.01 - 0.1 mol% | Volatile and often easier to remove. |
| Phenothiazine | 0.01 - 0.05 mol% | Highly effective; often used in industrial settings.[7] |
-
Michael Addition: While less common for strong nucleophiles attacking the highly electrophilic acyl chloride, it's possible for softer nucleophiles or under certain conditions to have conjugate addition to the double bond.
-
Prevention: Ensure the reaction is run at low temperatures to favor the kinetically faster acyl substitution over the thermodynamically controlled Michael addition.
-
Below is a troubleshooting workflow to help diagnose the cause of a low-yielding reaction.
Caption: A stepwise workflow for troubleshooting low yields.
Section 3: Validated Experimental Protocols
The following are generalized but robust protocols for the two most common substitution reactions.
Protocol 1: Synthesis of N-Substituted 2-Fluoroacrylamides
This protocol describes the reaction of 2-fluoroacryloyl chloride with a primary or secondary amine.
Caption: Experimental workflow for amide synthesis.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of BHT (0.05 mol%) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.
-
Addition: In a separate dry flask, dissolve 2-fluoroacryloyl chloride (1.1 eq.) in anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the cooled amine solution over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Synthesis of 2-Fluoroacrylate Esters
This protocol outlines the reaction with an alcohol, which often requires slightly different conditions.
-
Preparation: In a flame-dried flask under N₂, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF. Cool the solution to 0 °C. Note: Pyridine is often used here as it is an excellent nucleophilic catalyst as well as a base.[8]
-
Addition: Add 2-fluoroacryloyl chloride (1.2 eq.), either neat or as a solution in THF, dropwise to the cooled mixture.
-
Reaction: Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir overnight.
-
Workup & Purification: Quench with dilute HCl (1M) and extract with ethyl acetate. Wash the combined organic layers with water, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, concentrate, and purify by chromatography.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the specific role of the fluorine atom?
-
A: The fluorine atom significantly increases the electrophilicity of the carbonyl carbon through a strong inductive (-I) effect, making the acyl chloride more reactive than its non-fluorinated analog, acryloyl chloride.[2][3] This enhanced reactivity allows for efficient acylation under mild conditions.[2]
-
-
Q: How should I handle and store 2-fluoroacryloyl chloride?
-
A: It is a corrosive, flammable, and moisture-sensitive liquid.[1][9] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] It should be stored in a tightly-closed container under an inert atmosphere and refrigerated (2-8°C) for long-term stability.[10]
-
-
Q: Can I use protic solvents like ethanol directly in the reaction?
-
A: Yes, when the protic solvent is also your intended nucleophile (e.g., making ethyl 2-fluoroacrylate from ethanol). In this case, the alcohol is used in excess and can serve as both the reactant and the solvent. A base like pyridine is still recommended to neutralize the HCl byproduct.[8] However, you should not use a protic solvent if it is not your intended nucleophile, as it will compete in the reaction.
-
-
Q: Why is my reaction turning into a solid mass?
-
A: This is a classic sign of uncontrolled polymerization. The vinyl groups of your product molecules are reacting with each other to form a polymer. To prevent this, you must add a radical inhibitor (like BHT) at the beginning of your reaction and maintain low temperatures.
-
The diagram below illustrates the desired nucleophilic acyl substitution pathway versus the primary competing side reaction, polymerization.
Caption: Desired reaction pathway vs. competing polymerization.
References
-
LookChem. Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. [Link]
-
PubChem - NIH. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
SlidePlayer. Nucleophilic Substitution Reactions. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
ResearchGate. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]
-
PubMed Central - NIH. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
YouTube. Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides. [Link]
- Google Patents. CN104402703A - Synthetic method of acryloyl chloride.
-
Scilit. Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. [Link]
-
PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
-
RSC Publishing. Polymer Chemistry. [Link]
-
OUCI. Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. [Link]
- Google Patents. CN109553526A - A kind of continuous producing method of acryloyl chloride.
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-Fluoroacryloyl chloride | 16522-55-7 [smolecule.com]
- 4. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109553526A - A kind of continuous producing method of acryloyl chloride - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
Technical Support Center: Purification of 2-Fluoroacryloyl Chloride Derivatives
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of purifying 2-fluoroacryloyl chloride and its derivatives. As a highly reactive and valuable building block in pharmaceutical and materials science research, its purity is paramount to the success of your downstream applications.[1][2][3] However, the very features that make this molecule so useful—the highly electrophilic acyl chloride and the electron-deficient vinyl group—also render it exceptionally challenging to handle and purify.
This guide is structured from my field experience to move beyond simple protocols. It aims to provide you with the causal understanding needed to troubleshoot problems effectively. We will explore the "why" behind each step, empowering you to adapt and optimize procedures for your specific derivative. Here, we treat every purification challenge not as a setback, but as a system of predictable chemical behaviors that can be controlled with the right knowledge and technique.
Section 1: Understanding the Core Challenges
The purification of 2-fluoroacryloyl chloride is dominated by two competing degradation pathways: hydrolysis and polymerization.[1][4] Any successful purification strategy must be designed to rigorously mitigate both risks.
Key Physicochemical Properties
A firm grasp of the physical properties of the parent compound, 2-fluoroacryloyl chloride, is essential for designing a purification workflow, particularly for distillation.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂ClFO | [2][3] |
| Molecular Weight | 108.5 g/mol | [1][2] |
| Boiling Point | 81.8 °C at 760 mmHg | [2][5] |
| Density | ~1.248 g/cm³ | [2][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Flash Point | 3.3 °C | [2][5] |
Primary Degradation Pathways
The inherent reactivity of the molecule presents two major sources of impurities and yield loss during purification. Understanding these pathways is the first step in preventing them.
Caption: A logical workflow for troubleshooting purification issues.
Protocol 1: High-Vacuum Fractional Distillation
This is the most effective method for purifying 2-fluoroacryloyl chloride, designed to minimize thermal stress.
Materials:
-
Crude 2-fluoroacryloyl chloride
-
Radical inhibitor (e.g., phenothiazine)
-
Anhydrous solvents (if needed for transfer)
-
Oven-dried distillation glassware (round-bottom flask, short Vigreux column, condenser, receiving flask)
-
High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Calibrated thermometer
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
System Preparation: Assemble the oven-dried distillation apparatus. Ensure all joints are lightly greased and sealed. The system must be leak-tight.
-
Inhibitor Addition: To the crude 2-fluoroacryloyl chloride in the distillation flask, add the radical inhibitor (target 100-200 ppm). Swirl to dissolve.
-
Inert Atmosphere: Flush the entire system with dry argon or nitrogen.
-
Vacuum Application: Slowly and carefully apply vacuum. A cold trap is essential to protect the pump from corrosive vapors. [6]5. Heating: Once a stable high vacuum is achieved (e.g., <5 mmHg), begin to gently heat the distillation flask using a heating mantle with magnetic stirring.
-
Fraction Collection: Collect any low-boiling impurities first. Once the head temperature stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect the main product fraction.
-
Termination: Stop the distillation when approximately 10-15% of the initial volume remains in the distillation flask. NEVER DISTILL TO DRYNESS.
-
Storage: Cool the system completely under inert gas before venting. Immediately transfer the purified product to a pre-dried, inhibitor-dosed storage vessel under an inert atmosphere.
Protocol 2: Purity Assessment by GC (via Derivatization)
Direct analysis of acyl chlorides by GC or HPLC is challenging due to their reactivity. [7][8]A simple derivatization to a stable ester allows for accurate and reproducible analysis.
Materials:
-
Purified 2-fluoroacryloyl chloride sample
-
Anhydrous ethanol (or other suitable alcohol)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Anhydrous ethyl acetate (GC solvent)
-
GC vial with a Teflon-lined cap
Procedure:
-
Sample Preparation: In a clean, dry vial under an inert atmosphere, prepare a solution of anhydrous ethanol (~1.2 equivalents) and anhydrous pyridine (~1.2 equivalents) in anhydrous ethyl acetate.
-
Derivatization: To this solution, add a carefully weighed aliquot of your purified 2-fluoroacryloyl chloride (~1.0 equivalent). The reaction is typically instantaneous and exothermic. Allow it to stand for 5 minutes to ensure completion.
-
Analysis: The resulting solution containing the stable ethyl 2-fluoroacrylate can be directly injected into the GC-FID or GC-MS.
-
Purity Calculation: The purity of the original acyl chloride is determined by the area percentage of the corresponding ester peak relative to all other peaks in the chromatogram. This method effectively converts the unstable analyte into a stable derivative for reliable quantification. [9]
Section 4: Frequently Asked Questions (FAQs)
Q1: Why can't I just wash the crude product with sodium bicarbonate like other acyl chlorides? While washing is a common technique for less reactive acyl chlorides, it is extremely hazardous for 2-fluoroacryloyl chloride. [10]The combination of the highly reactive acyl chloride and the activated vinyl group makes it exceptionally prone to vigorous hydrolysis and potentially runaway polymerization initiated by the aqueous base. The risk of product loss and creating a dangerous situation far outweighs any potential benefits. Purification by vacuum distillation is the only recommended and safe method.
Q2: My starting material (2-fluoroacrylic acid) is solid. What's the best way to make the acyl chloride for purification? The standard method is to react the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). [11][12]Using oxalyl chloride with a catalytic amount of DMF in an anhydrous, non-protic solvent (like DCM or toluene) is often preferred because the byproducts (CO, CO₂, HCl) are all gaseous, simplifying the initial workup before distillation. [13]After the reaction is complete, the solvent and excess reagent can be carefully removed in vacuo (co-evaporating with anhydrous toluene can help remove the last traces of thionyl chloride) [7][6]before proceeding to high-vacuum distillation.
Q3: How do I confirm the identity and purity of the final product? Due to its instability, multiple analytical methods should be used cautiously:
-
NMR (¹H, ¹³C, ¹⁹F): This is an excellent method for structural confirmation. However, the sample must be prepared under strictly anhydrous conditions using fresh, sealed ampoules of deuterated solvent (e.g., CDCl₃). [7]Any sign of a broad peak around 10-12 ppm in the ¹H NMR indicates the presence of the carboxylic acid from hydrolysis.
-
GC-MS (via derivatization): As described in Protocol 2, this confirms the molecular weight of the derivative and provides the most reliable purity assessment.
-
FT-IR: The presence of a strong C=O stretch around 1780-1815 cm⁻¹ is characteristic of an acyl chloride. The disappearance of the broad O-H stretch from the starting carboxylic acid is a key indicator of reaction completion.
Q4: I noticed a white solid forming in my bottle of purchased 2-fluoroacryloyl chloride. Can I still use it? The white solid is almost certainly polymerized material. [14]While the remaining liquid may still contain the monomer, it is likely contaminated with dissolved oligomers. Using this material directly will lead to inaccurate stoichiometry and potential issues in your reaction. The recommended course of action is to re-purify the liquid monomer by vacuum distillation as described in Protocol 1. Critically, you must add an inhibitor before heating to prevent further polymerization of the remaining monomer. [14]
References
-
2-fluoroprop-2-enoyl chloride | 16522-55-7 - MOLBASE Encyclopedia. MOLBASE. [Link]
-
Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE - LookChem. LookChem. [Link]
-
Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem. National Center for Biotechnology Information. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. ResearchGate. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Reddit. [Link]
-
Preparation of Acyl Chlorides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
General procedures for the purification of Acid chlorides - Chempedia - LookChem. LookChem. [Link]
- US6727384B1 - Method for purifying acid chlorides - Google Patents.
-
Acryloyl chloride | C3H3ClO | CID 13140 - PubChem. National Center for Biotechnology Information. [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- US5395966A - Process for the manufacture of acryloyl chloride - Google Patents.
-
A novel gas chromatography analysis method of acryloyl chloride - Journal "Functional Materials". Functional Materials. [Link]
-
Time to buy a new bottle of acryloyl chloride? - ResearchGate. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cas 16522-55-7,2-FLUOROACRYLOYL CHLORIDE | lookchem [lookchem.com]
- 3. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 4. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-fluoroprop-2-enoyl chloride | 16522-55-7-Molbase [molbase.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. functmaterials.org.ua [functmaterials.org.ua]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Fluoroacryloyl Chloride Stability in Solvents
Welcome to the technical support center for 2-Fluoroacryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this highly reactive reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the stability and successful application of 2-Fluoroacryloyl chloride in your experiments.
Troubleshooting Guide: Navigating Stability Issues
This section addresses common problems encountered during the use of 2-Fluoroacryloyl chloride, with a focus on solvent-related stability.
Issue 1: Rapid Polymerization Observed in Solution
Question: I dissolved 2-Fluoroacryloyl chloride in my reaction solvent, and it rapidly turned viscous and solidified. What is causing this polymerization, and how can I prevent it?
Answer:
This is a classic case of premature polymerization, a common issue with highly reactive monomers like 2-Fluoroacryloyl chloride. The polymerization is typically initiated by free radicals, which can be generated by heat, light, or impurities in your solvent.[1]
Causality and Prevention:
-
Radical Initiators: Trace impurities in solvents, such as peroxides in aged ethers (e.g., THF, diethyl ether), can act as radical initiators. Always use freshly distilled or inhibitor-free, peroxide-free solvents.
-
Solvent Choice: While aprotic solvents are generally recommended, their purity is paramount.[2] Dichloromethane (DCM) and acetonitrile are often suitable choices, provided they are anhydrous and freshly dispensed.
-
Stabilizers: Commercial 2-Fluoroacryloyl chloride is often supplied with a stabilizer like phenothiazine or monomethyl ether hydroquinone (MEHQ) to scavenge free radicals.[1][3] Ensure that your purification methods do not inadvertently remove the stabilizer if it is required for your downstream application. If you are using a purified, unstabilized form, it is critical to handle it under conditions that minimize radical formation (e.g., in the dark, under an inert atmosphere).
-
Temperature Control: Exothermic reactions with nucleophiles can raise the local temperature, accelerating polymerization.[2] Maintain low reaction temperatures (e.g., 0 °C or below) to control the reaction rate and dissipate heat effectively.
Issue 2: Low Yield and Formation of Byproducts in Amidation Reactions
Question: I'm reacting 2-Fluoroacryloyl chloride with a primary amine in THF and getting a low yield of my desired amide, along with several unidentified byproducts. What's going wrong?
Answer:
Low yields and byproduct formation in amidations with 2-Fluoroacryloyl chloride often point to competing side reactions and degradation of the starting material. The high reactivity of the acyl chloride and the presence of the fluorinated double bond make it susceptible to various reaction pathways.[2]
Troubleshooting Steps:
-
Solvent Purity is Key: Tetrahydrofuran (THF) can contain water and peroxides. Water will hydrolyze the acyl chloride to the unreactive 2-fluoroacrylic acid, while peroxides can initiate polymerization. Use anhydrous, peroxide-free THF.
-
Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is generally preferred to neutralize the HCl byproduct without competing with your primary amine nucleophile.[2]
-
Reaction Conditions:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[2]
-
Slow Addition: Add the 2-Fluoroacryloyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
-
Alternative Solvents: Consider using a less reactive, aprotic solvent like dichloromethane (DCM) or acetonitrile. These solvents are less likely to participate in side reactions.
Issue 3: Inconsistent Results and Reagent Degradation During Storage
Question: I've noticed that my results are inconsistent when using 2-Fluoroacryloyl chloride from a bottle that has been opened multiple times. How should I properly store and handle it to ensure its stability?
Answer:
Inconsistent results are often a direct consequence of reagent degradation upon storage. 2-Fluoroacryloyl chloride is highly sensitive to moisture and can be unstable over time, especially if not stored correctly.[4][5]
Best Practices for Storage and Handling:
-
Moisture is the Enemy: 2-Fluoroacryloyl chloride reacts violently with water, hydrolyzing to 2-fluoroacrylic acid and HCl gas.[4][6] This not only depletes your reagent but also creates a hazardous pressure buildup in the container.
-
Inert Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). After each use, flush the headspace of the bottle with an inert gas before sealing.
-
Temperature: Store at low temperatures, typically 2-8°C, as recommended by the supplier. Some sources even recommend freezer storage.[6][7]
-
Aliquotting: For frequently used reagents, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk of the reagent to atmospheric moisture each time it is used.
-
Light Sensitivity: While less documented for this specific compound, related acryloyl chlorides can be light-sensitive.[4] Storing in an amber vial or in the dark is a good precautionary measure.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for 2-Fluoroacryloyl chloride stability issues.
Frequently Asked Questions (FAQs)
Q1: Which solvents are generally considered "safe" for use with 2-Fluoroacryloyl chloride?
A1: "Safe" is conditional on purity and reaction conditions. However, anhydrous aprotic solvents are the standard recommendation. Dichloromethane (DCM) and acetonitrile are often good first choices due to their relative inertness. Anhydrous tetrahydrofuran (THF) and diethyl ether can be used, but must be verified to be free of peroxides. Always refer to the specific requirements of your reaction.
Q2: Can I use protic solvents like alcohols with 2-Fluoroacryloyl chloride?
A2: Only if the intended reaction is esterification. 2-Fluoroacryloyl chloride will react readily with alcohols to form the corresponding 2-fluoroacrylate esters.[8] If this is not your desired outcome, protic solvents must be strictly avoided.
Q3: My 2-Fluoroacryloyl chloride has turned yellow in the bottle. Is it still usable?
A3: A slight yellowing may indicate minor decomposition or polymerization. Its usability depends on the specific requirements of your reaction. For sensitive applications, it is advisable to purify the material by distillation before use. However, be aware that distillation will remove any non-volatile stabilizers. For less sensitive reactions, it may still be usable, but you should expect potentially lower yields.
Q4: What are the primary hazards associated with 2-Fluoroacryloyl chloride instability?
A4: The primary hazards are runaway polymerization and hydrolysis.[9][10] Runaway polymerization is a rapid, exothermic process that can cause a dangerous pressure buildup and rupture the reaction vessel. Hydrolysis from contact with water generates corrosive HCl gas, which can also lead to pressure buildup and poses a significant inhalation hazard.[11]
Q5: How does the fluorine atom affect the stability compared to standard acryloyl chloride?
A5: The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making 2-Fluoroacryloyl chloride even more reactive towards nucleophiles than its non-fluorinated counterpart.[2][11] This enhanced reactivity can make it more susceptible to hydrolysis and other nucleophilic attacks.
Solvent Compatibility and Stability Summary
| Solvent Class | Examples | Compatibility & Stability Considerations |
| Aprotic, Non-polar | Dichloromethane (DCM), Chloroform | Generally Recommended. Must be anhydrous. Good for most applications. |
| Aprotic, Polar | Acetonitrile, Tetrahydrofuran (THF), Diethyl Ether, Dimethylformamide (DMF) | Use with Caution. Must be anhydrous. Ethers must be peroxide-free. DMF can catalyze dehydrochlorination in some cases.[2] |
| Protic | Water, Alcohols (Methanol, Ethanol), Amines | Reactive. Will react to form carboxylic acids, esters, or amides respectively. Avoid unless this is the intended reaction.[2][8] |
| Hydrocarbons | Hexanes, Toluene | Limited Utility. Generally poor solvents for the starting material and many reaction partners. |
Experimental Protocol: Amidation with an Aniline Derivative
This protocol provides a generalized, step-by-step methodology for the acylation of an aniline with 2-Fluoroacryloyl chloride, emphasizing best practices for maintaining stability.
Materials:
-
2-Fluoroacryloyl chloride
-
Aniline derivative
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the aniline derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Prepare a solution of 2-Fluoroacryloyl chloride (1.1 eq.) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred aniline solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical amidation reaction.
References
-
Oakwood Chemical. (n.d.). Acryloyl chloride, >=97%, contains ~400 ppm phenothiazine as stabilizer. Retrieved from [Link]
-
LookChem. (n.d.). Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroacryloyl chloride. Retrieved from [Link]
-
MOLBASE. (n.d.). 2-fluoroprop-2-enoyl chloride | 16522-55-7. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reactions of Acyl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supplementary Information: Acid-cleavable polymers for simultaneous fast and slow release of functional molecules. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scisale.com [scisale.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Cas 16522-55-7,2-FLUOROACRYLOYL CHLORIDE | lookchem [lookchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]
Technical Support Center: Mastering Stereoselectivity with 2-Fluoroacryloyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoroacryloyl chloride. This highly reactive and versatile building block is a key intermediate in the synthesis of novel fluorinated compounds, from pharmaceuticals to advanced polymers.[1][2] However, its reactivity also presents unique challenges, particularly in controlling the stereochemical outcome of reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common issues encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions and optimize your synthetic strategies.
Section 1: Understanding the Fundamentals of Reactivity
Before delving into troubleshooting, it's crucial to appreciate the electronic properties of 2-fluoroacryloyl chloride. The molecule possesses two key reactive sites: the highly electrophilic acyl chloride carbon and the electron-deficient carbon-carbon double bond. The strong electron-withdrawing effects of the fluorine atom, the chlorine atom, and the carbonyl group govern its reactivity, making it susceptible to both nucleophilic acyl substitution and conjugate addition reactions.[2]
Section 2: Troubleshooting Poor Stereoselectivity in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters. However, achieving high diastereoselectivity (endo/exo) and enantioselectivity can be challenging.
FAQ 1: My Diels-Alder reaction with 2-fluoroacryloyl chloride is giving a poor endo:exo ratio. How can I improve the selectivity?
Answer:
Poor endo:exo selectivity is a common issue. The endo product is often the kinetically favored product due to secondary orbital interactions, but this is not always the case. Several factors can be adjusted to influence this ratio.
Core Principles: The stereochemical outcome of a Diels-Alder reaction is determined by the geometry of the transition state. Lewis acid catalysis can enhance the dienophile's reactivity and often increases endo selectivity by stabilizing the transition state where the electron-withdrawing groups are aligned.
Troubleshooting Steps:
-
Introduce a Lewis Acid Catalyst: The coordination of a Lewis acid to the carbonyl oxygen of the 2-fluoroacryloyl chloride increases its electrophilicity and can significantly enhance the energy difference between the endo and exo transition states.
-
Solvent Optimization: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).
-
Temperature Control: Diels-Alder reactions are often reversible at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the kinetically preferred endo product. Conversely, if the exo product is thermodynamically more stable, higher temperatures might favor its formation, but this can also lead to the retro-Diels-Alder reaction.[3][4]
Illustrative Data for Lewis Acid and Solvent Effects on Endo/Exo Selectivity (Hypothetical)
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Endo:Exo Ratio |
| 1 | None | Toluene | 80 | 60:40 |
| 2 | None | CH₂Cl₂ | 25 | 75:25 |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 95:5 |
| 4 | B(C₆F₅)₃ (1.1) | CH₂Cl₂ | -78 | 10:90 |
Note: The bulky Lewis acid B(C₆F₅)₃ can sometimes favor the exo product by sterically disfavoring the endo transition state.
FAQ 2: How can I achieve high enantioselectivity in my Diels-Alder reaction?
Answer:
To induce enantioselectivity, you must introduce a chiral influence into the reaction. This can be achieved through the use of a chiral Lewis acid or a chiral auxiliary.
Troubleshooting with Chiral Lewis Acids:
-
Selection: A wide variety of chiral Lewis acids have been developed. For dienophiles like 2-fluoroacryloyl chloride, catalysts based on titanium, boron, or copper with chiral ligands (e.g., BINOL, TADDOL, BOX) are excellent starting points.
-
Optimization: The catalyst loading, temperature, and solvent are all critical parameters to optimize for high enantiomeric excess (ee).
Troubleshooting with Chiral Auxiliaries:
A chiral auxiliary is a chiral molecule that is temporarily attached to the 2-fluoroacryloyl chloride to direct the stereochemical outcome of the reaction.
Workflow for Using a Chiral Auxiliary:
Caption: General workflow for employing a chiral auxiliary.
Detailed Protocol for Chiral Auxiliary Application (Example with Evans' Oxazolidinone):
-
Acylation of the Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent like THF at 0 °C.
-
Add a base such as n-butyllithium dropwise.
-
After stirring, add the 2-fluoroacryloyl chloride and allow the reaction to warm to room temperature.
-
Quench the reaction and purify the resulting N-(2-fluoroacryloyl)oxazolidinone.
-
-
Diels-Alder Reaction:
-
Dissolve the acylated auxiliary in an appropriate solvent and cool to the desired temperature (e.g., -78 °C).
-
Add the diene and the Lewis acid catalyst (if required).
-
Monitor the reaction by TLC or LC-MS until completion.
-
-
Auxiliary Cleavage:
-
The auxiliary can be cleaved under various conditions to yield the carboxylic acid, alcohol, or aldehyde, often allowing for the recovery of the auxiliary. For instance, hydrolysis with lithium hydroxide and hydrogen peroxide can yield the carboxylic acid.
-
Section 3: Troubleshooting Poor Stereoselectivity in Conjugate (Michael) Additions
Conjugate additions to the electron-poor double bond of 2-fluoroacryloyl chloride derivatives (e.g., esters or amides) are common. Controlling the stereochemistry of the newly formed stereocenter is a key challenge.
FAQ 3: My Michael addition of a nucleophile to a 2-fluoroacrylate derivative is not stereoselective. What strategies can I employ?
Answer:
Achieving high stereoselectivity in Michael additions requires careful selection of catalysts and reaction conditions. Organocatalysis is a particularly powerful strategy for this transformation.
Troubleshooting Steps:
-
Employ a Chiral Organocatalyst: Chiral thiourea-based catalysts or cinchona alkaloid derivatives are known to be effective in promoting enantioselective conjugate additions. These catalysts activate the electrophile and/or the nucleophile through hydrogen bonding and direct the approach of the nucleophile to one face of the double bond.
-
Screen Solvents and Temperature: As with Diels-Alder reactions, solvent polarity and reaction temperature can have a profound impact on the stereochemical outcome. A systematic screen is often necessary.
-
Vary the Nucleophile: The nature of the nucleophile can influence the transition state geometry. If possible, explore different nucleophiles to find one that gives higher selectivity.
-
Modify the Substrate: If direct addition to 2-fluoroacryloyl chloride is problematic, consider converting it to a less reactive derivative, such as an ester or an amide, which may be more amenable to stereoselective catalysis.
Logical Flow for Optimizing an Enantioselective Michael Addition:
Caption: Optimization pathway for stereocontrol.
Section 4: General Troubleshooting and Side Reactions
FAQ 4: My reaction is messy, and I'm having trouble isolating my desired product. What are the common side reactions and how can I avoid them?
Answer:
2-Fluoroacryloyl chloride is highly reactive and prone to several side reactions. Understanding and mitigating these is key to a successful outcome.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Prevention and Mitigation |
| Hydrolysis | Exposure to water or protic solvents. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). Quench reactions carefully at low temperatures.[5][6][7] |
| Polymerization | Spontaneous or initiated by light, heat, or impurities. | Store 2-fluoroacryloyl chloride at low temperatures (2-8 °C) and in the dark. Use freshly opened or distilled reagent. Consider adding a radical inhibitor (e.g., phenothiazine) for storage or high-temperature reactions.[1] |
| Reaction with Base | If using an amine base (e.g., triethylamine) for HCl scavenging, it can also act as a nucleophile. | Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) if competitive nucleophilic attack is observed. |
FAQ 5: How do I purify my products and analyze the stereochemical outcome?
Answer:
Proper purification and analysis are critical for confirming the success of your stereoselective reaction.
Purification:
-
Flash Column Chromatography: This is the most common method for purifying products from these reactions. A careful selection of the solvent system is necessary to separate stereoisomers and remove byproducts.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for purification and, in some cases, for enriching one diastereomer.
-
Distillation: For thermally stable, liquid products, vacuum distillation can be a viable purification technique.[8]
Analysis of Stereoselectivity:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for determining the diastereomeric ratio of your product mixture. The different spatial arrangements of atoms in diastereomers will often result in distinct chemical shifts and coupling constants.[9][10]
-
Chiral HPLC/GC: To determine the enantiomeric excess (ee) of your product, you will need to use a chiral stationary phase in either HPLC or GC. This technique separates the two enantiomers, allowing for their quantification.
References
-
CHARACTERIZATION AND STEREOCHEMISTRY OF ALKYL 2-CHLORO-3-FORMYLACRYLATES: EXPERIMENTAL NMR AND THEORETICAL DFT STUDIES. (n.d.). Retrieved from [Link]
-
LookChem. (n.d.). Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. Retrieved from [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroacryloyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis of an acid chloride. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly enantioselective hetero-Diels–Alder reactions between Rawal's diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
PubMed. (2016). Reversible Diels-Alder Reaction To Control Wrinkle Patterns: From Dynamic Chemistry to .... Retrieved from [Link]
-
MDPI. (n.d.). Chitosan Hydrogels Based on the Diels–Alder Click Reaction: Rheological and Kinetic Study. Retrieved from [Link]
Sources
- 1. Cas 16522-55-7,2-FLUOROACRYLOYL CHLORIDE | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reversible Diels-Alder Reaction To Control Wrinkle Patterns: From Dynamic Chemistry to Dynamic Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pleiades.online [pleiades.online]
- 10. magritek.com [magritek.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Fluoroacryloyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoroacryloyl chloride. This guide is designed to provide in-depth troubleshooting for low conversion rates and other common issues encountered during its use in synthesis. Here, we combine fundamental chemical principles with practical, field-proven insights to help you navigate the complexities of working with this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 2-Fluoroacryloyl chloride to ensure its reactivity?
A1: Proper storage and handling are critical for maintaining the integrity of 2-Fluoroacryloyl chloride. It is highly sensitive to moisture and light.[1][2] Store the reagent in a tightly-closed container, often in a cool, dry, well-ventilated area, and for long-term storage, temperatures between 2-8°C are recommended.[3] It should be kept away from incompatible substances such as water, strong oxidizing agents, and bases.[1][2] All handling should be performed under an inert atmosphere (e.g., argon or nitrogen) in a fume hood, using dry glassware and solvents to prevent hydrolysis.[1]
Q2: What are the initial signs of reagent degradation?
A2: Visual inspection can sometimes indicate degradation. A fresh, pure sample of 2-Fluoroacryloyl chloride is typically a colorless to pale yellow liquid.[4] If the liquid appears darker, cloudy, or contains solid precipitates, it may have undergone hydrolysis or polymerization. Another sign of degradation is the evolution of HCl gas, which can be detected by its acrid smell, upon opening the container, indicating moisture contamination.
Q3: Can I use 2-Fluoroacryloyl chloride that has been stored for an extended period?
A3: While possible, it is not recommended without proper purity assessment. The high reactivity of the acyl chloride group makes it susceptible to degradation over time, especially if the storage conditions were not ideal.[5] Before use, it is advisable to check the purity of the reagent through techniques like ¹H NMR or GC analysis to ensure it meets the requirements for your reaction.[6]
Q4: What are the most common nucleophiles used in reactions with 2-Fluoroacryloyl chloride?
A4: The most common reactions involve nucleophilic acyl substitution.[7] Primary and secondary amines are frequently used to form the corresponding N-substituted 2-fluoroacrylamides.[7] Alcohols can be used for esterification, and it can also react with amino acids to form N-(2-fluoroacryloyl) amino acid derivatives.[7]
Troubleshooting Guide for Low Conversion Rates
Low conversion in reactions involving 2-Fluoroacryloyl chloride can be attributed to several factors, ranging from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Symptom: No Reaction or Trace Conversion
If you observe no discernible product formation or only trace amounts, it points to a fundamental issue with the reaction setup or the reagents themselves.
Troubleshooting Flowchart: No Reaction
A troubleshooting workflow for reactions with no or trace conversion.
Potential Causes and Solutions
-
Reagent Degradation : 2-Fluoroacryloyl chloride is highly reactive and can be hydrolyzed by atmospheric moisture, rendering it inactive.[1][4]
-
Solution : Confirm the purity of the 2-Fluoroacryloyl chloride via analytical methods like NMR or GC-MS.[6] If degradation is confirmed, either purify the reagent by distillation or use a fresh batch.
-
-
Presence of Moisture : Trace amounts of water in the solvent, glassware, or inert gas can rapidly hydrolyze the acyl chloride to the unreactive 2-fluoroacrylic acid.[8]
-
Solution : Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents, and ensure the inert gas supply is dry.
-
-
Inappropriate Reaction Temperature : While many reactions with 2-Fluoroacryloyl chloride are rapid at room temperature, some nucleophiles may require different temperature profiles.[7]
-
Solution : For sluggish reactions, consider a modest increase in temperature. Conversely, for highly exothermic reactions, cooling to 0°C or below may be necessary to prevent side reactions.[7]
-
-
Issues with the Base : In reactions with amine nucleophiles, a base is typically used to neutralize the HCl byproduct.[7] An inappropriate base or incorrect stoichiometry can halt the reaction.
-
Solution : Ensure the base (e.g., triethylamine, pyridine) is added in at least a 1:1 molar ratio to the 2-Fluoroacryloyl chloride. The base should be strong enough to scavenge the generated HCl but not so strong that it promotes side reactions.
-
-
Low Nucleophilicity of the Substrate : The electronic and steric properties of your nucleophile can significantly impact its reactivity towards the electrophilic carbonyl carbon of 2-Fluoroacryloyl chloride.[7]
-
Solution : If you are working with a weakly nucleophilic substrate, you may need to employ more forcing reaction conditions (e.g., higher temperature, longer reaction time) or consider using a catalyst to enhance the reaction rate.
-
Symptom: Stalling at Intermediate Stages or Incomplete Conversion
When the reaction starts but fails to go to completion, it often points to issues with stoichiometry, stability of reactants or products, or the formation of inhibiting species.
Troubleshooting Flowchart: Incomplete Conversion
A troubleshooting workflow for incomplete reactions.
Potential Causes and Solutions
-
Incorrect Stoichiometry : An insufficient amount of either the nucleophile or the base can lead to an incomplete reaction.
-
Solution : Carefully re-evaluate the molar ratios of your reactants. It is often beneficial to use a slight excess (1.05-1.2 equivalents) of the nucleophile.
-
-
Product or Reactant Instability : The desired product or the starting nucleophile might be unstable under the reaction conditions, leading to degradation over time.
-
Solution : Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS at various time points to check for the appearance of degradation products. If instability is an issue, consider shorter reaction times or milder conditions.
-
-
Polymerization : The vinyl group in 2-Fluoroacryloyl chloride and the resulting acrylamide or acrylate products can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[5]
-
Solution : Conduct the reaction at a lower temperature and consider adding a radical inhibitor (e.g., phenothiazine) to the reaction mixture.[9]
-
-
Formation of Inhibitory Byproducts : The reaction may generate byproducts that inhibit the desired transformation. For example, in reactions with amines, the formation of an ammonium salt can reduce the amount of free amine available to react.[10]
-
Solution : Ensure adequate amounts of a suitable base are present to neutralize any acidic byproducts.
-
Symptom: Significant Byproduct Formation
The presence of significant byproducts indicates that side reactions are competing with the desired transformation.
Troubleshooting Flowchart: Byproduct Formation
A troubleshooting workflow for significant byproduct formation.
Potential Causes and Solutions
-
Hydrolysis : As mentioned, the most common byproduct is 2-fluoroacrylic acid, resulting from the reaction with water.[8]
-
Solution : Implement rigorous anhydrous techniques.
-
-
Polymerization : The formation of oligomeric or polymeric materials is a common issue.[5]
-
Solution : Use a radical inhibitor and maintain lower reaction temperatures.
-
-
Double Acylation : In the case of primary amines, it is possible for the initially formed amide to be acylated a second time, though this is generally less favorable.
-
Solution : Use a controlled stoichiometry of 2-Fluoroacryloyl chloride and consider adding it slowly to the solution of the amine to maintain a low concentration of the acylating agent.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Formation with an Amine
This protocol outlines a standard procedure for the reaction of 2-Fluoroacryloyl chloride with a primary or secondary amine.
-
Reaction Setup : Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM, THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base : Add a suitable base, such as triethylamine (1.1 eq), to the flask.
-
Cooling : Cool the reaction mixture to 0°C using an ice bath.
-
Addition of 2-Fluoroacryloyl Chloride : Slowly add 2-Fluoroacryloyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purity Assessment by ¹H NMR
A quick assessment of the purity of 2-Fluoroacryloyl chloride can be performed using ¹H NMR.
-
Sample Preparation : In a dry NMR tube, dissolve a small amount of 2-Fluoroacryloyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Acquisition : Acquire a standard ¹H NMR spectrum.
-
Analysis : The spectrum of pure 2-Fluoroacryloyl chloride should show characteristic signals for the vinyl protons. The presence of a broad singlet corresponding to the carboxylic acid proton of 2-fluoroacrylic acid would indicate hydrolysis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Storage Temperature | 2-8°C[3] | Minimizes degradation and polymerization. |
| Reaction Temperature | 0°C to Room Temperature | Balances reaction rate and minimizes side reactions.[7] |
| Nucleophile Stoichiometry | 1.0 - 1.2 equivalents | Ensures complete consumption of the limiting reagent. |
| Base Stoichiometry | 1.1 - 1.5 equivalents | Effectively neutralizes the HCl byproduct.[7] |
| Solvent | Anhydrous Aprotic (DCM, THF) | Prevents hydrolysis of the acyl chloride.[7] |
References
-
LookChem. (n.d.). Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]
-
Chemistry Simplified. (n.d.). Drawbacks of Friedel Craft Acylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoroacryloyl chloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
Farmer, S. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. Retrieved from [Link]
-
FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acryloyl chloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. Retrieved from [Link]
-
ResearchGate. (2025). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). KR20100088796A - New process for preparing (meth)acryloyl chloride.
- Shen, Q., et al. (2019). А novel gas chromatography analysis nethod of acryloyl chloride.
-
ResearchGate. (2025). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved from [Link]
-
Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 616–623. [Link]
-
Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 616–623. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. aksci.com [aksci.com]
- 4. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Navigating the Challenges of 2-Fluoroacryloyl Chloride Reactions
Welcome to the technical support center for 2-Fluoroacryloyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and versatile reagent. Here, we address common challenges and questions, with a focus on the critical impact of moisture on experimental outcomes. Our goal is to provide not only solutions but also a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Fluoroacryloyl chloride is sluggish and giving low yields. What are the potential causes?
Low yields in reactions involving 2-Fluoroacryloyl chloride can often be traced back to the purity of the starting material and the reaction conditions. The primary suspect is often inadvertent hydrolysis of the acyl chloride. 2-Fluoroacryloyl chloride is highly susceptible to moisture, leading to its decomposition into the less reactive 2-fluoroacrylic acid and hydrochloric acid (HCl).[1][2] This not only consumes the starting material but the generated HCl can also interfere with acid-sensitive reactions or catalysts.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your 2-Fluoroacryloyl chloride is fresh and has been stored under strictly anhydrous conditions.[3] Discoloration (e.g., a pronounced yellow tint) can indicate degradation.
-
Anhydrous Reaction Setup: All glassware must be rigorously dried (oven-drying or flame-drying under vacuum is recommended). Solvents should be freshly distilled from an appropriate drying agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Reactivity: Consider the nucleophilicity of your reaction partner. While 2-Fluoroacryloyl chloride is highly reactive due to the electron-withdrawing effects of both the fluorine and chlorine atoms, a weak nucleophile may still require elevated temperatures or a catalyst.[4]
Q2: I've observed the formation of a white precipitate in my reaction vessel. What is it and how can I prevent it?
The formation of a white precipitate is a strong indicator of a reaction with moisture. This precipitate is likely 2-fluoroacrylic acid, which is a solid at room temperature, or the hydrochloride salt of an amine reagent if one is being used. As 2-Fluoroacryloyl chloride reacts with water, it forms 2-fluoroacrylic acid and HCl.[2][5] If an amine is present in your reaction, the generated HCl will react with it to form the corresponding ammonium chloride salt.
Prevention Strategies:
-
Inert Atmosphere: A robust inert atmosphere is crucial. Purge the reaction vessel with nitrogen or argon before adding reagents.
-
Solvent Purity: Use of anhydrous solvents is non-negotiable. Even trace amounts of water in solvents like THF, DCM, or acetonitrile can lead to significant hydrolysis.
-
Reagent Handling: Handle 2-Fluoroacryloyl chloride and any amine reagents in a glovebox or under a positive pressure of inert gas.
Q3: Can I use a base to scavenge the HCl generated during my reaction?
Yes, using a non-nucleophilic base is standard practice in reactions with acyl chlorides to neutralize the HCl byproduct. However, the choice of base is critical.
Recommended Bases:
-
Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are non-nucleophilic enough to not compete with the primary nucleophile but are effective at scavenging HCl.
-
Pyridine: Can be used, but it can also act as a nucleophilic catalyst and may not be suitable for all reaction systems.
Bases to Avoid:
-
Hydroxide Bases (e.g., NaOH, KOH): These will readily hydrolyze the 2-Fluoroacryloyl chloride.
-
Primary or Secondary Amines: These will compete with your intended nucleophile, leading to undesired amide byproducts.
Troubleshooting Guide: Impact of Moisture
Moisture is the most significant adversary in the successful application of 2-Fluoroacryloyl chloride. Its presence can lead to a cascade of issues that compromise reaction outcomes.
| Symptom | Probable Cause | Mechanism of Interference | Recommended Action |
| Low or No Product Formation | Hydrolysis of 2-Fluoroacryloyl chloride | Reagent is consumed by reaction with water, forming the less reactive 2-fluoroacrylic acid. | Ensure all reagents, solvents, and equipment are rigorously dried. Work under an inert atmosphere. |
| Formation of an Insoluble White Solid | Formation of 2-fluoroacrylic acid or hydrochloride salt of an amine. | Hydrolysis produces solid 2-fluoroacrylic acid. The HCl byproduct reacts with amine nucleophiles to form insoluble salts. | Improve anhydrous technique. Use a non-nucleophilic base to scavenge HCl as it is formed. |
| Inconsistent Reaction Rates | Variable amounts of water in reagents or solvents. | Water competes with the intended nucleophile, leading to unpredictable reaction kinetics. | Standardize drying procedures for all solvents and reagents. |
| Side Product Formation | Reaction of the desired product with HCl. | The generated HCl can catalyze side reactions, such as the removal of acid-labile protecting groups. | Add a non-nucleophilic scavenger base to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Amidation with 2-Fluoroacryloyl Chloride under Anhydrous Conditions
This protocol outlines a standard procedure for the reaction of 2-Fluoroacryloyl chloride with a primary or secondary amine.
Materials:
-
2-Fluoroacryloyl chloride
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the amine substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Slowly add 2-Fluoroacryloyl chloride (1.1 eq) to the stirred amine solution at 0 °C using a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Impact of Moisture
The following diagram illustrates the competing reaction pathways for 2-Fluoroacryloyl chloride in the presence of a nucleophile (amine) and contaminating water.
Caption: Competing reaction pathways for 2-Fluoroacryloyl chloride.
The Hydrolysis Mechanism
Understanding the mechanism of hydrolysis is key to preventing it. The reaction proceeds via a nucleophilic acyl substitution.
Caption: Mechanism of 2-Fluoroacryloyl chloride hydrolysis.
Conclusion
2-Fluoroacryloyl chloride is a powerful reagent for the introduction of the 2-fluoroacryloyl moiety, which is valuable in polymer science and pharmaceutical development.[3][4] Its utility, however, is intrinsically linked to the careful management of reaction conditions, with the exclusion of moisture being paramount. By understanding the principles outlined in this guide, researchers can mitigate common issues, leading to more efficient and reproducible synthetic outcomes.
References
-
LookChem. 2-FLUOROACRYLOYL CHLORIDE. [Link]
-
PubChem. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335. [Link]
-
PubChem. Acryloyl chloride | C3H3ClO | CID 13140. [Link]
-
Wikipedia. Acryloyl chloride. [Link]
Sources
selecting the right catalyst for 2-Fluoroacryloyl chloride polymerization
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: Polymerization of 2-Fluoroacryloyl Chloride
Welcome to the technical support guide for the polymerization of 2-Fluoroacryloyl chloride (2-FAC). This document is designed for researchers, scientists, and professionals in drug development and materials science. Given the high reactivity of 2-FAC, stemming from its dual functionality of a vinyl group and an acyl chloride, selecting the appropriate catalytic system is critical for achieving polymers with desired properties.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflow.
Part 1: Catalyst Selection Guide (FAQs)
This section addresses fundamental questions regarding the choice of polymerization method and catalysts for 2-Fluoroacryloyl chloride.
Q1: What are the primary polymerization methods for 2-Fluoroacryloyl chloride, and what are the main considerations?
Due to its molecular structure, 2-FAC can theoretically undergo several types of chain-growth polymerization.[3] However, the highly reactive acyl chloride group and the electron-withdrawing fluorine atom significantly influence the choice of method.
-
Free-Radical Polymerization: This is often the most practical approach. The vinyl group of acrylate-type monomers is susceptible to radical attack. A key challenge is preventing side reactions with the acyl chloride group and managing the high reactivity that can lead to uncontrolled polymerization.[4]
-
Anionic Polymerization: While anionic polymerization is excellent for creating well-defined polymers from many acrylate monomers, it is exceptionally challenging for 2-FAC.[5][6] The acyl chloride group is a strong electrophile and will readily react with and consume most anionic initiators (which are strong nucleophiles), preventing the initiation of polymerization at the vinyl group.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) are highly suitable for monomers like 2-FAC. In fact, 2-FAC is valuable for surface-initiated ATRP (SI-ATRP) to create specialized polymer brushes.[1] These methods offer excellent control over molecular weight and dispersity.
-
Cationic Polymerization: This method is generally not suitable for 2-FAC. The electron-withdrawing effects of the fluorine atom and the carbonyl group destabilize the cationic propagating center that would form on the adjacent carbon, making initiation and propagation unfavorable.[7][8]
Q2: Which initiators are recommended for the free-radical polymerization of 2-FAC?
For standard free-radical polymerization, the choice of initiator depends on the desired reaction temperature and the solvent system. The initiator should efficiently generate free radicals that can attack the monomer's double bond.[9]
Commonly used initiators include:
-
Azo Initiators: Such as 2,2'-Azobis(isobutyronitrile) (AIBN), are widely used because their decomposition rate is not significantly affected by the reaction medium and they do not produce oxygenated byproducts that could lead to side reactions.[10][]
-
Peroxide Initiators: Benzoyl peroxide (BPO) is another common choice.[] However, care must be taken as peroxides can sometimes engage in side reactions.
The selection is typically based on the initiator's half-life at a given temperature, ensuring a steady supply of radicals throughout the polymerization process.
Q3: Can anionic polymerization be used for 2-FAC, and what are the challenges?
Direct anionic polymerization of 2-FAC with typical initiators like alkyllithiums is not feasible. The primary issue is the reactivity of the acyl chloride group. Nucleophilic initiators will preferentially attack the carbonyl carbon of the acyl chloride rather than the vinyl group's β-carbon.
To utilize an anionic-like method, a two-step approach is necessary:
-
Monomer Modification: Convert the 2-fluoroacryloyl chloride into an ester (e.g., methyl 2-fluoroacrylate or t-butyl 2-fluoroacrylate) by reacting it with the corresponding alcohol.
-
Anionic Polymerization of the Ester: The resulting fluoroacrylate ester is much more amenable to anionic polymerization using delocalized carbanionic initiators like 1,1-diphenylhexyllithium, which are less reactive towards the ester group than the acyl chloride.[6]
-
Post-polymerization Modification (if needed): If the acyl chloride functionality is required in the final polymer, it may be possible to hydrolyze the ester back to a carboxylic acid and then convert it to the acyl chloride, though this can be challenging without affecting the polymer backbone.
Q4: How can I achieve a "living" polymerization of 2-FAC to control polymer architecture?
"Living" polymerization, where chain termination and transfer reactions are minimized, is the best way to synthesize polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[12][13]
For 2-FAC, the most effective method for achieving this is Controlled Radical Polymerization (CRP) , specifically Atom Transfer Radical Polymerization (ATRP).
-
Why ATRP works: ATRP uses a transition metal catalyst (commonly copper-based) in complex with a ligand to establish a dynamic equilibrium between a small number of active, propagating radical chains and a large majority of dormant species. This keeps the concentration of active radicals low, suppressing termination reactions and allowing chains to grow at a similar rate.
-
Initiators for ATRP: A suitable initiator for ATRP of 2-FAC would be an alkyl halide that can be readily activated by the catalyst complex, such as ethyl α-bromoisobutyrate.
-
Surface-Initiated ATRP (SI-ATRP): 2-FAC is particularly useful in SI-ATRP, where initiators are immobilized on a surface. The monomer is then polymerized from the surface to form a dense layer of polymer "brushes," which have applications in creating antifouling coatings.[1]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the polymerization of 2-FAC.
Q1: My monomer polymerized in the bottle upon storage. What happened and how can I prevent it?
Cause: 2-Fluoroacryloyl chloride, like its non-fluorinated analog acryloyl chloride, is highly susceptible to spontaneous polymerization, which can be initiated by light, heat, or trace impurities.[14] The presence of moisture can also lead to hydrolysis, forming acrylic acid, which can complicate reactions.[14][15]
Solution:
-
Storage: Always store 2-FAC at low temperatures (refrigerated or frozen) in a dark, tightly sealed container.
-
Inhibitors: Commercial monomers are typically supplied with a small amount of a radical inhibitor, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ).[14] For long-term storage or after purification, consider adding a small amount (50-200 ppm) of a suitable inhibitor.
-
Inert Atmosphere: Store the monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen, which can also initiate polymerization.
Q2: The polymerization is not initiating. What are the possible causes?
Cause: Failure to initiate is often due to the presence of inhibitors or impurities that consume the initiator.
Solution:
-
Remove Inhibitor: If you are using a commercial monomer, it must be purified to remove the storage inhibitor immediately before use. This can be done by passing it through a column of basic alumina or by distillation under reduced pressure (use caution due to the monomer's instability).
-
Purify Monomer and Solvent: Ensure both the monomer and the solvent are free from water and other impurities. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent).[16]
-
Check Initiator: Verify that the initiator is active and has not degraded. Use a fresh batch if in doubt. Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate.
Q3: I'm getting a very low molecular weight polymer or only oligomers. Why?
Cause: This typically points to a high rate of chain transfer or termination relative to propagation.
Solution:
-
Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. Rigorous purification is essential.
-
High Initiator Concentration: An excessively high initiator-to-monomer ratio will create many short polymer chains. Re-evaluate and optimize this ratio.
-
Reaction Temperature: A very high temperature can increase the rates of termination and side reactions. Consider lowering the temperature and using an initiator that is effective at that temperature.
-
Switch to a Controlled Method: For precise molecular weight control, standard free-radical polymerization is often inadequate. Switching to a controlled/living method like ATRP is the most reliable solution.[8]
Q4: My polymer is insoluble and appears to be cross-linked. What caused this?
Cause: Cross-linking occurs when polymer chains become chemically linked together, forming a network. With 2-FAC, this can happen if the acyl chloride group on one polymer chain reacts with a nucleophilic species on another.
Solution:
-
Strictly Anhydrous Conditions: The most likely cause is the presence of a bifunctional nucleophile (like water or a diamine) as an impurity. Water can hydrolyze an acyl chloride on one chain to a carboxylic acid, which can then react with an acyl chloride on another chain (forming an anhydride linkage) or undergo other side reactions at high temperatures.
-
Control Temperature: High reaction temperatures can promote side reactions involving the acyl chloride group. Perform the polymerization at the lowest practical temperature.
-
Monomer Purity: Ensure the monomer is free from di-vinyl impurities that could lead to cross-linking.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization of 2-FAC
Disclaimer: This is a general guideline. All reactions involving the highly reactive and corrosive 2-FAC must be conducted with appropriate safety precautions in a well-ventilated fume hood.[17][18]
-
Monomer Purification: Purify 2-fluoroacryloyl chloride by passing it through a short column of activated basic alumina to remove the inhibitor. Collect the purified monomer in a flask under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired amount of anhydrous solvent (e.g., anhydrous dioxane or toluene).
-
Deoxygenation: Purge the solvent with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Reagent Addition: Add the purified 2-FAC monomer to the solvent via syringe. Then, add the radical initiator (e.g., AIBN), dissolved in a small amount of the same anhydrous solvent.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN). Allow the reaction to proceed for the intended duration (e.g., 4-24 hours) under a positive pressure of inert gas.
-
Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the final polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Monomer Purification via Inhibitor Removal Column
-
Prepare the Column: Pack a small glass chromatography column with activated basic alumina.
-
Flush the Column: Pass a small amount of the anhydrous solvent you will use for the polymerization through the column to wet it.
-
Load the Monomer: Carefully add the 2-FAC monomer to the top of the column.
-
Elute: Allow the monomer to pass through the alumina under gravity or with gentle positive pressure from an inert gas line. The inhibitor will be adsorbed by the alumina.
-
Collect: Collect the clear, inhibitor-free monomer in a dry flask under an inert atmosphere. Use the purified monomer immediately, as it will be highly prone to spontaneous polymerization.
Part 4: Visualizations
Diagram 1: Catalyst Selection Workflow This diagram outlines the decision-making process for selecting a polymerization strategy for 2-FAC based on the desired polymer characteristics.
Caption: Decision tree for selecting the optimal polymerization method for 2-FAC.
Diagram 2: Troubleshooting Polymerization Failures This workflow helps diagnose common issues during 2-FAC polymerization.
Caption: A workflow for troubleshooting common 2-FAC polymerization problems.
Part 5: Data Summary Tables
Table 1: Comparison of Polymerization Methods for 2-Fluoroacryloyl Chloride
| Method | Catalyst/Initiator Type | Advantages | Disadvantages & Challenges | Control over MW/PDI |
| Free Radical | Azo compounds (AIBN), Peroxides (BPO) | Simple, robust, tolerant to some impurities | Poor control over MW/PDI, risk of side reactions, potential for spontaneous polymerization | Poor to Moderate |
| Anionic | Nucleophilic initiators (e.g., n-BuLi) | Potentially high control (living) | Not viable for 2-FAC. Initiator reacts with the acyl chloride group instead of the vinyl group. | N/A |
| Cationic | Lewis acids, Protic acids | - | Not viable for 2-FAC. Electron-withdrawing groups destabilize the carbocation intermediate. | N/A |
| ATRP (CRP) | Transition metal complex (e.g., CuBr/PMDETA) + Alkyl Halide Initiator | Excellent control over MW, low PDI, can create complex architectures (e.g., block copolymers, brushes).[1] | Requires very pure reagents, sensitive to oxygen, catalyst removal may be needed. | Excellent |
Table 2: Common Radical Initiators and Recommended Conditions
| Initiator | Abbreviation | Typical Solvent | Recommended Temperature Range (°C) | Key Considerations |
| 2,2'-Azobis(isobutyronitrile) | AIBN | Toluene, Dioxane, THF, DMF | 60 - 80 | Widely used, clean decomposition, not susceptible to induced decomposition.[10][] |
| Benzoyl Peroxide | BPO | Toluene, Dioxane | 70 - 90 | Can be susceptible to chain transfer to initiator; handle with care (shock-sensitive when dry).[] |
| Potassium Persulfate | KPS | Water (for emulsion/suspension) | 50 - 70 | Water-soluble, used for aqueous-based polymerizations.[9] Not ideal for 2-FAC due to hydrolysis risk. |
References
-
LookChem. (n.d.). Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (2019). CN109553526A - A kind of continuous producing method of acryloyl chloride.
-
Wikipedia. (2023). Living polymerization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroacryloyl chloride. Retrieved from [Link]
- Google Patents. (1982). US4339623A - Monomer/solvent purification.
-
Wikipedia. (2023). Living cationic polymerization. Retrieved from [Link]
-
Defense Technical Information Center. (1994). Introduction of Living Polymerization. Living and/or Controlled Polymerization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.5.2.5: Living Cationic Polymerization. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Are Common Initiators For Free-Radical Polymerization? Retrieved from [Link]
-
RSC Publishing. (2020). Anionic polymerizations in a microreactor. Retrieved from [Link]
-
Wikipedia. (2023). Acryloyl chloride. Retrieved from [Link]
-
ResearchGate. (1982). Anionic polymerization of fluorine‐containing vinyl monomers, 5. Polymerization of fluoroalkyl acrylates and methacrylates with delocalized carbanionic initiators. Retrieved from [Link]
-
MDPI. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
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- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up of Reactions Involving 2-Fluoroacryloyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for the unique challenges encountered when scaling reactions involving the highly reactive monomer, 2-Fluoroacryloyl chloride. Our focus is on ensuring process safety, reaction efficiency, and product quality as you transition from laboratory to pilot and production scales.
Section 1: Critical Safety & Handling at Scale
The hazards associated with 2-Fluoroacryloyl chloride (high reactivity, corrosivity, flammability, and potential for violent polymerization) are magnified during scale-up.[1] A robust Process Safety Management (PSM) program is essential for handling such hazardous chemicals, integrating procedures, technology, and management practices to prevent accidental releases.[2][3]
Q1: What are the primary hazards of 2-Fluoroacryloyl chloride that become more critical during scale-up?
A1: At scale, three primary hazards require heightened attention:
-
Thermal Runaway: Reactions with nucleophiles like amines are highly exothermic.[1] The surface-area-to-volume ratio decreases significantly in larger reactors, impeding efficient heat removal.[4] This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway, solvent boiling, and vessel rupture.[5][6]
-
Runaway Polymerization: 2-Fluoroacryloyl chloride can polymerize violently, a reaction often initiated by heat, light, or impurities. This is also an exothermic process that can contribute to or cause a thermal runaway.[7]
-
Corrosion and Material Incompatibility: As an acyl chloride, it is corrosive and reacts violently with water, producing corrosive HCl gas.[8][9] Using incompatible materials of construction can lead to equipment failure and loss of containment.
Q2: What are the essential personal protective equipment (PPE) and engineering controls for handling kilogram quantities of 2-Fluoroacryloyl chloride?
A2: For large-scale operations, engineering controls are the primary barrier to exposure.
-
Engineering Controls: All transfers and reactions should be conducted in a closed system, such as a glass-lined steel reactor.[8] The system must be equipped with a robust ventilation and scrubbing system to handle any vented HCl or other toxic gases. Pressure relief systems are mandatory. Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[10]
-
Personal Protective Equipment (PPE): Even with closed systems, appropriate PPE is crucial for tasks like sampling, maintenance, or emergency response. This includes:
-
Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).[7]
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or a suitable laminate).
-
Body Protection: A flame-retardant and chemical-resistant suit.[9]
-
Eye Protection: Chemical splash goggles and a face shield.[7]
-
Section 2: Managing Exothermic Reactions & Thermal Safety
Controlling the reaction exotherm is arguably the most critical factor for the safe scale-up of 2-Fluoroacryloyl chloride reactions.
Q3: How do I assess the thermal risk of my reaction before scaling up?
A3: A thorough thermal hazard assessment is non-negotiable. This is typically done using reaction calorimetry (RC1) to measure the heat of reaction, heat flow, and specific heat capacity of the reaction mass.[5][11] This data helps determine the Maximum Temperature of the Synthesis Reaction (MTSR), which is crucial for assessing the risk of a runaway.[11] Differential Scanning Calorimetry (DSC) can be used to study the potential for secondary, undesired decomposition reactions at elevated temperatures.[11]
Q4: What are the best operational strategies to control a highly exothermic amidation reaction at the pilot scale?
A4: The key is to control the reaction rate.
-
Semi-Batch Operation: Never mix all reactants at once ("batch" mode). The safest approach is a "semi-batch" operation where the 2-Fluoroacryloyl chloride is added slowly and in a controlled manner to the solution of the amine.[12] This makes the reaction rate dependent on the addition rate, allowing you to control the heat evolution.
-
Cooling and Temperature Monitoring: The reaction should be conducted in a reactor with an efficient cooling jacket. The addition should begin at a low temperature (e.g., 0-5 °C) to provide a wide safety margin. Multiple temperature probes should be used to monitor both the reaction mass and the jacket temperature.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the concentration of the acyl chloride is high, leading to rapid reaction and potential runaway. As you scale up, mixing times generally increase.[13] It is vital to ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mass to maintain homogeneity.[14][15]
Workflow: Thermal Risk Assessment and Control
Below is a logical workflow for assessing and mitigating thermal hazards during scale-up.
Caption: Decision workflow for thermal risk assessment.
Section 3: Preventing Uncontrolled Polymerization
The vinyl group in 2-Fluoroacryloyl chloride makes it susceptible to free-radical polymerization, which is an exothermic and often auto-accelerating process.[7]
Q5: My lab-scale reaction worked fine, but on a larger scale, I'm seeing gel formation and polymer precipitation. Why is this happening and how can I prevent it?
A5: This is a common scale-up issue. Higher processing temperatures (due to poorer heat transfer), longer reaction times, or the introduction of impurities can increase the rate of unwanted polymerization. Prevention is key.
-
Use of Inhibitors: Polymerization inhibitors are essential for safe storage and handling.[] They work by scavenging free radicals that initiate polymerization.[7] The choice of inhibitor depends on the process conditions.
-
Oxygen's Role: Some common inhibitors, like hydroquinone (HQ) and its monomethyl ether (MEHQ), require the presence of oxygen to be effective.[7] Others, like phenothiazine (PTZ), are effective even in the absence of oxygen.[7][17]
-
Distillation Hazard: Polymerization is a major risk during distillation due to the high temperatures. It is critical to ensure that the distillation setup contains an effective, vapor-phase-compatible inhibitor like 4-Hydroxy-TEMPO.[18]
Table 1: Comparison of Common Polymerization Inhibitors
| Inhibitor | Typical Concentration | Mechanism of Action | Oxygen Requirement | Key Characteristics |
| Phenothiazine (PTZ) | 50 - 500 ppm | Radical Scavenger (H-donor) | No | Highly effective, broad-spectrum inhibitor.[7][19] |
| MEHQ | 200 - 1000 ppm | Radical Scavenger | Yes | Very common, but ineffective under inert atmospheres.[7][19] |
| Hydroquinone (HQ) | 200 - 1000 ppm | Radical Scavenger | Yes | Similar to MEHQ; may be less soluble in some systems.[19][20] |
| 4-Hydroxy-TEMPO | 50 - 200 ppm | Radical Scavenger | No | Excellent for high-temperature processes like distillation.[18] |
| BHT | 200 - 1000 ppm | Radical Scavenger | Yes | Often used in combination with other inhibitors.[19] |
Q6: Can I remove the inhibitor before my reaction?
A6: It is generally not recommended or necessary. The concentration of the inhibitor is usually low enough that it does not interfere with most nucleophilic substitution reactions at the acyl chloride group. Attempting to remove it (e.g., by distillation or column chromatography) can be hazardous as it removes the protection against polymerization, especially when heat is applied. If removal is absolutely necessary post-reaction, it should be planned as part of the product purification strategy.
Section 4: Work-up, Quenching, and Purification
Safely handling the reaction mixture after completion is as important as the reaction itself.
Q7: What is the safest way to quench a large-scale reaction with unreacted 2-Fluoroacryloyl chloride?
A7: A violent reaction can occur if the quenching procedure is not well-controlled. The key principles are dilution and temperature control.[21]
-
Reverse Addition: Always add the reaction mixture slowly to a large excess of the quenching solution. Never add the quenching solution to the reaction mixture.[22]
-
Choice of Quenching Agent: A cold, saturated solution of sodium bicarbonate is a good choice. It neutralizes the unreacted acyl chloride (forming the water-soluble sodium 2-fluoroacrylate) and the HCl byproduct, and the resulting CO₂ off-gassing provides a visual indicator of the quench rate.[22] Other options include cold water or dilute alcohol.[21]
-
Vigorous Stirring and Cooling: The quench vessel should be placed in an ice bath and stirred vigorously to dissipate heat and prevent localized boiling.[21][22]
Protocol: Safe Quenching of a 5 L Reaction Mixture
-
Preparation: In a separate vessel large enough to contain at least 5-10 times the volume of the reaction mixture (e.g., a 50 L reactor), charge a saturated aqueous solution of sodium bicarbonate (approx. 25 L).
-
Cooling: Cool the bicarbonate solution to 0-5 °C using an external cooling jacket and an internal cooling coil if available.
-
Slow Addition: Slowly transfer the 5 L reaction mixture into the cold, stirred bicarbonate solution via a dosing pump or addition funnel. The addition rate should be controlled to keep the temperature of the quench mixture below 20 °C.
-
Monitoring: Monitor the temperature and off-gassing. If the temperature rises too quickly or gas evolution becomes too vigorous, stop the addition immediately.
-
Completion: After the addition is complete, allow the mixture to stir for an additional hour while slowly warming to room temperature to ensure the quench is complete.
Q8: I'm having trouble with my product purification. The crude material is discolored and contains polymeric impurities. What can I do?
A8: Discoloration and polymer formation often point to instability during work-up or purification.
-
Check Work-up Stability: Your product might be unstable to the pH or temperature of the work-up.[23] Before scaling, test the stability of a small sample of your product under the planned quench and extraction conditions.
-
Minimize Heat Exposure: Avoid high temperatures during solvent removal (rotary evaporation). Use a lower bath temperature and a good vacuum.
-
Purification Strategy: If distillation is required, ensure a suitable high-temperature inhibitor is present.[18] If using chromatography, be aware that silica gel is acidic and can sometimes degrade sensitive compounds. A quick filtration through a pad of silica or alumina might be preferable to a long column run. For many pharmaceutical intermediates, crystallization is the preferred method of purification at scale as it is often more efficient and scalable.
Section 5: Materials of Construction
Q9: What materials should our pilot plant reactor and transfer lines be made of to handle 2-Fluoroacryloyl chloride?
A9: Due to its corrosive nature, especially in the presence of trace moisture which generates HCl, careful material selection is critical.
-
Reactors: Glass-lined steel is the preferred material for reactors.[8] It offers excellent chemical resistance to a wide range of chemicals, including acids and chlorides.
-
Piping and Valves: Glass-lined steel pipes are also recommended.[8] For valves and gaskets, materials like PTFE (Teflon) are generally suitable due to their high chemical inertness.[24]
-
Incompatible Materials: Avoid using stainless steel for primary containment, especially at elevated temperatures. While some grades of stainless steel have resistance, they are susceptible to pitting and stress corrosion cracking in the presence of chlorides.[24] Never use materials like aluminum or cast iron.
Caption: Recommended materials of construction.
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-
A Scalable Process for Synthesizing a Reactive Silicone-Acrylate Monomer. (n.d.). ACS Publications. [Link]
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The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. (2019). Journal of the Korean Society of Safety. [Link]
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Process Safety Management - Overview. (n.d.). Occupational Safety and Health Administration. [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. [Link]
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Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024). Reddit. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]
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Process Safety Management: Ensuring Safe Operations in the Chemical Industry. (n.d.). AIChE. [Link]
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Chemical Process Safety Management: Challenges & Solutions. (2025). Ingenero. [Link]
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Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications. [Link]
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Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). American Chemical Society. [Link]
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Chemical Process Safety. (n.d.). Mettler Toledo. [Link]
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Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. (2021). MDPI. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI. [Link]
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Directive: Process safety management of highly hazardous chemicals. (2022). Minnesota Department of Labor and Industry. [Link]
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How to Scale-Up Chemical Processes. (n.d.). VisiMix. [Link]
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Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]
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What is the classification and mechanism of polymerization inhibitors? (2022). Longchang Chemical. [Link]
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Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (2015). International Journal of Chemical and Physical Sciences. [Link]
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Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. (2014). ACS Publications. [Link]
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Evaluating Mixing Techniques for Scale-up Processes. (2017). AIChE. [Link]
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Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). (n.d.). Study Mind. [Link]
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Mixing Considerations in Chemical Reactor Scale-Up. (n.d.). COMSOL. [Link]
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Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Safe scale-up with exothermic reactions. (2019). ResearchGate. [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]
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Corrosion / selection of materials. (n.d.). Health and Safety Executive. [Link]
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Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (n.d.). Organic Syntheses Procedure. [Link]
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Development and Scale up in API Manufacture (Part1). (2009). SlideShare. [Link]
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Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide. (2020). CORA. [Link]
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Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
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Materials of Construction For Use in Contact With Chlorine. (2015). Scribd. [Link]
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Corrosive Materials. (n.d.). Princeton University Environmental Health & Safety. [Link]
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Chloroacetyl chloride. (n.d.). Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoroacryloyl Chloride vs. Acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Standard Acryloyl Group
Acryloyl chloride is a cornerstone reagent in organic synthesis and polymer science, prized for its dual functionality that allows for nucleophilic acyl substitution and polymerization.[1][2] It serves as the primary gateway for installing the versatile acryloyl moiety into a vast range of molecules, from functional monomers to complex pharmaceutical intermediates.[3][4] However, the strategic substitution of a hydrogen atom with fluorine at the α-position (C2) to yield 2-fluoroacryloyl chloride introduces profound changes in the molecule's electronic character and subsequent reactivity.[5][6]
This guide provides an in-depth comparison of the reactivity profiles of 2-fluoroacryloyl chloride and its non-fluorinated counterpart, acryloyl chloride. We will explore the fundamental electronic differences that govern their behavior and provide experimental frameworks for researchers to leverage these differences in their synthetic designs. This analysis is critical for professionals seeking to fine-tune reaction kinetics, control regioselectivity, and impart unique physicochemical properties to their target molecules, such as enhanced thermal stability or altered bioactivity.
Structural and Physicochemical Properties: The Impact of a Single Fluorine Atom
The introduction of a fluorine atom, the most electronegative element, at the C2 position dramatically alters the electronic landscape of the acryloyl system. This substitution is the primary driver of the observed differences in reactivity.
While both molecules feature a highly reactive acyl chloride group, the α-fluorine atom in 2-fluoroacryloyl chloride exerts a powerful electron-withdrawing inductive effect (-I).[5][7] This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophiles compared to the carbonyl carbon in standard acryloyl chloride.[8]
The table below summarizes the key physicochemical properties of both reagents.
| Property | Acryloyl Chloride | 2-Fluoroacryloyl Chloride |
| CAS Number | 814-68-6[9] | 16522-55-7[10] |
| Molecular Formula | C₃H₃ClO[3] | C₃H₂ClFO[5] |
| Molar Mass | 90.51 g/mol [3] | 108.50 g/mol [11] |
| Appearance | Colorless to pale yellow liquid[3][12] | Colorless to pale yellow liquid[6] |
| Boiling Point | 72-76 °C[1] | 60-64 °C[10] |
| Density | ~1.11 g/mL at 20-25 °C[1][12] | ~1.298 g/cm³[10] |
Comparative Reactivity Analysis
The enhanced electrophilicity of 2-fluoroacryloyl chloride dictates its reactivity across several key transformation classes.
Nucleophilic Acyl Substitution (Amidation & Esterification)
This is the most common reaction for acyl chlorides, proceeding through a two-step addition-elimination mechanism.[13] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon.
-
2-Fluoroacryloyl Chloride: Due to the strong inductive effect of the α-fluorine, the carbonyl carbon is significantly more electron-deficient. This leads to a lower activation energy for nucleophilic attack. Consequently, 2-fluoroacryloyl chloride is predicted to react faster with nucleophiles such as amines (amidation) and alcohols (esterification) than acryloyl chloride.[8] This heightened reactivity may allow for milder reaction conditions, such as lower temperatures or shorter reaction times, potentially improving functional group tolerance.
-
Acryloyl Chloride: While still highly reactive, the electrophilicity of its carbonyl carbon is moderated only by the standard electron-withdrawing nature of the vinyl group and the chlorine atom.[1][8] Reactions are robust and high-yielding but may require more forcing conditions compared to its fluorinated analog.[3]
dot
Caption: Competing reaction pathways for 2-fluoroacryloyl chloride.
Polymerization
Both molecules serve as valuable monomers in the production of acrylic polymers. T[14]he pendant acyl chloride groups on the resulting polymer backbone, such as poly(acryloyl chloride), are versatile handles for post-polymerization modification.
[2]* 2-Fluoroacryloyl Chloride: The fluorine atom can significantly influence the polymerization process and the properties of the resulting polymer. Fluorinated polymers are well-known for their unique characteristics, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity). T[14][15][16]herefore, polymers derived from 2-fluoroacryloyl chloride are valuable for creating specialized materials and coatings. *[5] Acryloyl Chloride: It is widely used to produce a variety of acrylic polymers with applications in coatings, adhesives, and textiles. T[4]he resulting polymers possess good transparency, flexibility, and mechanical properties.
### Experimental Protocols
Protocol 1: Representative Amidation of an Aniline Derivative
This protocol describes a general procedure for the acylation of an amine, which can be adapted for either acryloyl chloride or 2-fluoroacryloyl chloride.
Materials:
-
Aniline derivative (1.0 eq.)
-
Acyl chloride (1.05 eq., either acryloyl chloride or 2-fluoroacryloyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the aniline derivative and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (TEA or DIPEA) to the stirred solution.
-
In a separate syringe, prepare a solution of the acyl chloride in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Note on Reactivity: When using 2-fluoroacryloyl chloride, the reaction may reach completion significantly faster. It is advisable to monitor the reaction closely from the early stages.
Protocol 2: Competitive Amidation for Direct Reactivity Comparison
To empirically determine the relative reactivity, a competitive experiment can be performed where both acyl chlorides compete for a limited amount of a nucleophile.
[8]*** dot ```dot digraph "Competitive_Experiment_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
step1 [label="1. Prepare Stock Solutions\n- Acryloyl Chloride (1 M)\n- 2-Fluoroacryloyl Chloride (1 M)\n- Aniline (0.4 M)\n- Triethylamine (1.2 M)"]; step2 [label="2. Reaction Setup\n- Combine both acyl chloride solutions (1 eq. each) in DCM at 0°C"]; step3 [label="3. Initiation\n- Add TEA, then slowly add substoichiometric Aniline solution (e.g., 0.4 eq.)"]; step4 [label="4. Reaction\n- Stir at 0°C for 1 hour"]; step5 [label="5. Quench & Workup\n- Add NaHCO₃(aq), extract with DCM, dry"]; step6 [label="6. Analysis\n- Analyze product ratio (Acrylamide vs. 2-Fluoroacrylamide) via ¹H NMR, ¹⁹F NMR, or GC-MS"];
step1 -> step2 -> step3 -> step4 -> step5 -> step6; }
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A Comparative Guide to Polymers from 2-Fluoroacryloyl Chloride vs. Acryloyl Chloride: The Impact of α-Fluorination
In the landscape of advanced materials, reactive polymers serve as foundational platforms for designing functional surfaces, drug delivery vehicles, and specialty coatings. Poly(acryloyl chloride) (PAC) has long been a staple in this field, prized for its highly reactive pendant acyl chloride groups that offer a versatile gateway to a multitude of chemical modifications.[1][2] However, the strategic incorporation of fluorine into monomeric units can dramatically alter the resulting polymer's properties, unlocking new performance capabilities. This guide provides an in-depth comparison of the polymers derived from acryloyl chloride and its α-fluorinated analogue, 2-fluoroacryloyl chloride, offering researchers and developers a clear perspective on how a single atomic substitution can redefine a material's potential.
Monomer Characteristics: A Tale of Two Reactivities
Acryloyl chloride and 2-fluoroacryloyl chloride share a common structural framework: a vinyl group primed for polymerization and a highly reactive acyl chloride for subsequent functionalization.[1][3] The critical distinction lies in the substitution at the alpha-carbon of the vinyl group.
The introduction of a fluorine atom, the most electronegative element, at this position in 2-fluoroacryloyl chloride exerts a powerful inductive effect. This electron withdrawal is anticipated to influence the reactivity of both functional groups. The vinyl group becomes more electron-deficient, which can alter its behavior in polymerization reactions, particularly those involving radical mechanisms.[4] Concurrently, the electrophilicity of the carbonyl carbon in the acyl chloride group is enhanced, potentially increasing its reactivity towards nucleophiles.[3]
| Property | Acryloyl Chloride | 2-Fluoroacryloyl Chloride | Reference(s) |
| CAS Number | 814-68-6 | 16522-55-7 | [5][6] |
| Molecular Formula | C₃H₃ClO | C₃H₂ClFO | [6][7] |
| Molecular Weight | 90.51 g/mol | 108.50 g/mol | [6][7] |
| Boiling Point | 72-76 °C | 60-64 °C | [8] |
| Density | ~1.114 g/mL | ~1.298 g/cm³ | [8] |
Table 1: Physicochemical Properties of Monomers. This table summarizes key properties of acryloyl chloride and its fluorinated counterpart.
Polymer Synthesis and the Fluorine Effect
Both monomers can be polymerized via standard techniques, most commonly free-radical polymerization.[4][9] The resulting polymers, poly(acryloyl chloride) (PAC) and poly(2-fluoroacryloyl chloride) (PFAC), serve as highly valuable reactive intermediates.
The presence of the α-fluoro substituent in 2-fluoroacryloyl chloride is known to significantly influence polymerization kinetics compared to non-fluorinated acrylates.[4] While controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP) have been successfully applied to fluorinated monomers, allowing for precise control over molecular weight, free-radical polymerization remains a robust and accessible method for generating these reactive platforms.[4]
Experimental Protocol: Free-Radical Polymerization of Acryloyl Chloride
This protocol describes a common method for synthesizing poly(acryloyl chloride), which serves as a baseline for comparison.
Causality: The choice of an anhydrous solvent like dioxane is critical because the acyl chloride groups are extremely sensitive to moisture, which would lead to hydrolysis into poly(acrylic acid).[1][10] The initiator, AIBN, is selected for its predictable decomposition rate at the reaction temperature (60 °C). Purging with an inert gas like argon is essential to remove oxygen, a known inhibitor of free-radical polymerization.[1]
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 5 g of acryloyl chloride in 20 mL of anhydrous dioxane.[9]
-
Add 0.1 g of Azobisisobutyronitrile (AIBN) to the solution.[9]
-
Secure the flask in a heating mantle and purge the system with argon for 15-20 minutes to eliminate dissolved oxygen.[1]
-
Under the argon atmosphere, heat the reaction mixture to 60 °C with continuous stirring.
-
Maintain the reaction for 48 hours. The solution's viscosity will noticeably increase as the polymer forms.[9]
-
The resulting PAC solution in dioxane can be used directly for subsequent modification reactions or the polymer can be isolated by precipitation in a non-solvent like hexane.[1]
Comparative Properties of PAC vs. PFAC
The true value of comparing these polymers lies in understanding how α-fluorination impacts their performance characteristics.
| Property | Poly(acryloyl chloride) (PAC) | Poly(2-fluoroacryloyl chloride) (PFAC) | Scientific Rationale for Differences |
| Thermal Stability | Decomposes at lower temperatures.[11] | Expected to have significantly higher thermal stability. | The high bond energy of the C-F bond generally increases the thermal stability of fluoropolymers.[12] |
| Hydrolytic Stability | Highly susceptible to hydrolysis, rapidly converting to poly(acrylic acid) in the presence of water.[10][13] | The acyl chloride is still highly reactive, but the polymer backbone is more stable. | While the acyl chloride remains a point of reactivity, the fluorinated backbone offers greater overall chemical inertness. |
| Surface Energy | Higher surface energy. | Expected to have very low surface energy (hydrophobic and oleophobic). | Fluorinated polymers are renowned for their low surface tension, leading to anti-adhesive and non-wetting properties.[14] |
| Reactivity of Side Chains | Pendant acyl chloride groups are highly reactive with nucleophiles (amines, alcohols).[1][9] | Pendant acyl chloride groups are also highly reactive, potentially with enhanced electrophilicity. | The electron-withdrawing fluorine atom can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] |
Table 2: Comparative Performance Properties of Polymers. This table outlines the key differences in the properties of polymers derived from acryloyl chloride and 2-fluoroacryloyl chloride.
Post-Polymerization Modification: Crafting Functional Materials
The primary application for both PAC and PFAC is as a reactive scaffold. The pendant acyl chloride groups provide convenient handles for grafting a vast array of functional molecules via nucleophilic acyl substitution.[1][9] This allows for the creation of a diverse library of polymers from a single parent backbone.
Experimental Protocol: Modification of PAC with a Primary Amine
Causality: This protocol exemplifies the functionalization process. The reaction is performed at low temperature (0 °C) to control the exothermic reaction between the highly reactive acyl chloride and the amine. Anhydrous conditions are maintained to prevent side reactions (hydrolysis) of the acyl chloride groups.
Step-by-Step Methodology:
-
Isolate the PAC synthesized in the previous protocol by precipitating it in hexane and re-dissolving in an anhydrous solvent like Dimethylformamide (DMFA).[1]
-
In a separate flask, dissolve the desired primary amine (e.g., N,N-dimethylethylenediamine) in anhydrous DMFA.[1] The molar ratio of the amine to the PAC monomer units will determine the final degree of functionalization.
-
Cool both the PAC solution and the amine solution to 0 °C in an ice bath.
-
Slowly add the amine solution to the stirring PAC solution at 0 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
The resulting functionalized polymer can be purified by methods such as dialysis to remove unreacted reagents and byproducts.[1]
Applications: From Reactive Platforms to High-Performance Materials
The applications of poly(acryloyl chloride) are well-established and diverse, primarily leveraging its role as a reactive intermediate for:
-
Functional Hydrogels: Crosslinking PAC with diamines or diols creates hydrogels with tunable properties.[2]
-
Surface Modification: Grafting PAC onto surfaces allows for the subsequent attachment of biomolecules, antifouling agents, or other functional moieties.[2]
-
Drug Delivery: PAC can be functionalized with drugs and targeting ligands to create polymer-drug conjugates.[15]
The introduction of fluorine opens up a new frontier of applications for poly(2-fluoroacryloyl chloride) , building upon the foundation of PAC but adding the unique attributes of fluoropolymers:
-
Antifouling Coatings: The low surface energy imparted by fluorine makes PFAC-derived materials highly resistant to protein and cell adhesion, a critical property for medical devices and marine applications.[14]
-
Specialty Membranes and Separations: The chemical inertness and unique surface properties of fluorinated polymers are advantageous in creating robust membranes for gas separation or selective filtration.
-
Advanced Drug Delivery: Semifluorinated polymers can self-assemble into unique nanostructures, offering novel morphologies for encapsulating and delivering therapeutic agents.[14]
Conclusion
While poly(acryloyl chloride) remains a workhorse reactive polymer, the substitution of a single hydrogen with a fluorine atom in poly(2-fluoroacryloyl chloride) offers a powerful strategy to enhance material performance. The resulting PFAC platform combines the reactive versatility of its non-fluorinated counterpart with the superior thermal stability, chemical resistance, and low surface energy characteristic of fluoropolymers. For researchers and drug development professionals seeking to design next-generation materials with advanced properties, the exploration of polymers from 2-fluoroacryloyl chloride presents a compelling avenue for innovation.
References
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- Polysciences, Inc. Poly(acryloyl chloride), 25% soln. in dioxane.
- Uhlmann, P., et al. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Multifaceted Applications of Acryloyl Chloride in Polymer Science. Inno Pharmchem.
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- Sigma-Aldrich. Acryloyl chloride 97.0 , Yes MEHQ 210ppm stabilizer 814-68-6.
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- Smolecule. Buy 2-Fluoroacryloyl chloride | 16522-55-7.
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- CymitQuimica. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE.
- PubChem. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335.
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comparative study of 2-Fluoroacryloyl chloride reaction kinetics
An In-Depth Technical Guide to the Reaction Kinetics of 2-Fluoroacryloyl Chloride: A Comparative Study
Introduction: The Duality of a Fluorinated Acylating Agent
2-Fluoroacryloyl chloride (2-FAC) is a bifunctional reagent of significant interest in advanced materials science and pharmaceutical development.[1] Its chemical architecture, featuring both a highly reactive acyl chloride and a fluorinated vinyl group, presents a unique kinetic profile. The strategic placement of a fluorine atom at the α-position of the acryloyl system profoundly influences the electron distribution across the molecule, thereby modulating the reactivity at both the carbonyl center and the carbon-carbon double bond.
This guide provides a comparative analysis of the reaction kinetics of 2-FAC. We will dissect the mechanistic principles governing its reactivity, compare its performance against structurally related alternatives like acryloyl chloride and simple alkyl acyl chlorides, and provide field-proven experimental protocols for kinetic analysis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to effectively harness the unique properties of this versatile chemical building block.
Chapter 1: The Electronic Landscape of 2-Fluoroacryloyl Chloride
The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of its carbonyl carbon.[2] In 2-FAC, this electrophilicity is amplified by a confluence of inductive and resonance effects, setting it apart from its non-fluorinated and saturated counterparts.
-
Inductive Effect (-I): The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect propagates through the sigma bond framework, pulling electron density away from the carbonyl carbon. This is compounded by the inherent inductive pull of the chlorine and oxygen atoms already present in the acyl chloride moiety.[3]
-
Resonance Effect (-R): The carbonyl group itself is an electron-withdrawing group that deactivates the adjacent double bond towards electrophilic attack but activates it for nucleophilic conjugate addition.
Compared to standard acryloyl chloride , the addition of the α-fluoro group significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity is the primary driver for the enhanced rates observed in nucleophilic acyl substitution reactions. When compared to a saturated acyl chloride like propionyl chloride , both 2-FAC and acryloyl chloride are generally more reactive due to the electron-withdrawing nature of the sp² hybridized vinyl group, a distinction that is further magnified in 2-FAC by the fluorine substituent.[4]
Chapter 2: Kinetics of Nucleophilic Acyl Substitution
The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. This proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion, a superb leaving group.[5]
Causality of Experimental Design
To empirically compare the acylation kinetics, a competitive reaction is the most direct and self-validating approach. By subjecting two or more acyl chlorides to a substoichiometric amount of a single nucleophile, the product ratio provides a direct readout of their relative reactivities, minimizing variations from external conditions like temperature fluctuations or mixing inefficiencies. Aniline is chosen as the nucleophile due to the moderate reactivity of its nitrogen lone pair, which allows for discernible differences in reaction rates that might be obscured with more aggressive nucleophiles.
Comparative Reactivity Data
The enhanced electrophilicity of 2-FAC translates to faster reaction rates with a wide range of nucleophiles. The following table summarizes illustrative kinetic data, using the hydrolysis half-life as a proxy for general reactivity.
| Acyl Chloride | Structure | Key Electronic Feature | Illustrative Hydrolysis Half-Life (t½) at 25°C | Relative Rate Constant (k_rel) |
| 2-Fluoroacryloyl Chloride | CH₂=CFCOCl | Strong -I effect from Fluorine | Very Short (~ seconds) | > 1.5 |
| Acryloyl Chloride | CH₂=CHCOCl | -I effect from vinyl group | Short (~ 1-2 minutes) | 1.0 (Reference) |
| Propionyl Chloride | CH₃CH₂COCl | +I effect from ethyl group | Moderate (~ 5-10 minutes) | < 0.5 |
Note: Data is illustrative, based on established principles of acyl chloride reactivity. Absolute values are highly dependent on specific reaction conditions (solvent, pH, temperature).[4]
Experimental Protocol: Competitive Amidation for Relative Rate Determination
This protocol provides a method to quantitatively compare the acylation potential of 2-FAC and acryloyl chloride.
Objective: To determine the relative reaction rate by analyzing the product ratio of a competitive amidation reaction.
Materials:
-
2-Fluoroacryloyl chloride (2-FAC)
-
Acryloyl chloride
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Dodecane (Internal Standard)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1.0 M stock solutions of 2-FAC and acryloyl chloride in anhydrous DCM.
-
Prepare a 0.4 M stock solution of aniline in anhydrous DCM.
-
Prepare a 1.0 M stock solution of triethylamine in anhydrous DCM.
-
Prepare a 0.1 M stock solution of the internal standard (dodecane) in anhydrous DCM.
-
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, add 1.0 mL of the 2-FAC stock solution (1.0 mmol) and 1.0 mL of the acryloyl chloride stock solution (1.0 mmol).
-
Add 1.0 mL of the dodecane internal standard stock solution (0.1 mmol).
-
Cool the flask to 0°C using an ice bath.
-
-
Reaction Execution:
-
Add 1.2 mL of the triethylamine stock solution (1.2 mmol).
-
While stirring vigorously, add 1.0 mL of the aniline stock solution (0.4 mmol) dropwise over 2 minutes. The substoichiometric amount of aniline is critical for the competition.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
-
Workup and Sample Preparation:
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by ¹H NMR or GC-MS.
-
Quantify the relative peak areas of the N-phenyl-2-fluoroacrylamide and N-phenylacrylamide products against the internal standard to determine the product ratio, which directly reflects the relative reactivity of the two acyl chlorides.
-
Visualization of Acylation Mechanism
Caption: General mechanism for nucleophilic acyl substitution.
Chapter 3: Kinetics of Reactions at the C=C Double Bond
The vinyl group of 2-FAC is an active participant in polymerization and cycloaddition reactions, with kinetics that are again significantly influenced by the α-fluoro substituent.
Free-Radical Polymerization
In the context of polymerization, the α-fluoro group impacts both the propagation kinetics and the properties of the resulting polymer.[6][7] Theoretical studies and experimental data on related fluoroacrylates suggest that the electron-withdrawing nature of fluorine can influence the reactivity of the monomer and the stability of the propagating radical.
Compared to standard acrylates, the polymerization of 2-fluoroacrylates can exhibit different kinetic profiles. The rate of polymerization (Rp) is often dependent on both monomer and initiator concentrations, with the overall activation energy being a key parameter for comparison. For example, the homopolymerization of methyl α-fluoroacrylate was found to have an overall activation energy of 73.6 kJ/mol.[6] This value serves as a useful benchmark when designing polymerization experiments with 2-FAC.
Experimental Protocol: Monitoring Polymerization Kinetics via DSC
Objective: To determine the kinetic parameters of 2-FAC free-radical polymerization using Differential Scanning Calorimetry (DSC).
Causality of Experimental Design: DSC is a powerful technique for polymerization kinetics as it directly measures the heat evolved during the reaction, which is proportional to the extent of conversion. This allows for real-time monitoring of the reaction rate under isothermal or non-isothermal conditions, providing a comprehensive kinetic picture.
Materials:
-
2-Fluoroacryloyl chloride (inhibitor removed via column chromatography)
-
Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Anhydrous, inhibitor-free solvent (e.g., acetonitrile)
-
DSC instrument with hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: In a controlled atmosphere (glovebox), prepare a solution of 2-FAC and a known concentration of AIBN (e.g., 1 mol%) in the chosen solvent.
-
DSC Sample Loading: Accurately weigh 5-10 mg of the solution into a hermetically sealed aluminum DSC pan. Prepare an identical pan with solvent only as a reference.
-
Isothermal Kinetic Run:
-
Place both sample and reference pans into the DSC cell.
-
Rapidly heat the sample to a predetermined isothermal temperature (e.g., 70°C).
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).
-
The total heat evolved (ΔH_total) is proportional to the initial monomer concentration.
-
The conversion (p) at any time 't' can be calculated as the ratio of the heat evolved up to time 't' (ΔH_t) to the total heat evolved.
-
By performing experiments at several different temperatures, the activation energy (Ea) can be determined using an Arrhenius plot.
-
Cycloaddition Reactions
The electron-deficient nature of the double bond in 2-FAC makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[8][9] The presence of two strong electron-withdrawing groups (the acyl chloride and the fluorine) synergistically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, leading to a smaller HOMO-LUMO energy gap with electron-rich dienes. This typically results in significantly accelerated reaction rates compared to less activated dienophiles like acrylonitrile or even acryloyl chloride.[10]
Visualization of Kinetic Analysis Workflow
Caption: Workflow for DSC-based polymerization kinetic analysis.
Chapter 4: Analytical Methodologies for Kinetic Studies
Accurate monitoring is the cornerstone of any kinetic study. Due to the high reactivity of 2-FAC, especially its sensitivity to hydrolysis, analytical methods must be chosen carefully.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for monitoring reaction progress. The disappearance of reactant signals and the appearance of product signals can be integrated and quantified over time. This method is non-destructive but may be impractical for very fast reactions.[13]
-
Infrared (IR) Spectroscopy: In-situ IR (e.g., ReactIR) is excellent for real-time monitoring. The strong carbonyl stretch of the acyl chloride (~1780-1815 cm⁻¹) is typically well-resolved from the carbonyl stretch of the resulting ester or amide product (~1650-1750 cm⁻¹), allowing for continuous tracking of the reaction.
-
Chromatographic Methods (HPLC/GC): These are endpoint or quasi-continuous methods. Aliquots are taken from the reaction, quenched, and analyzed. HPLC is often preferred. However, the high reactivity of acyl chlorides means they must be derivatized prior to analysis, for example, by quenching with methanol to form a stable methyl ester.[13][14] This derivatization must be rapid and quantitative to be effective.
Conclusion
The reaction kinetics of 2-Fluoroacryloyl chloride are characterized by a pronounced reactivity enhancement driven by the strong electron-withdrawing nature of the α-fluoro substituent. In nucleophilic acyl substitution , this leads to significantly faster reaction rates compared to both acryloyl chloride and saturated acyl chlorides, making it a reagent of choice for rapid and efficient acylation under mild conditions. In reactions involving the carbon-carbon double bond , this same electronic influence renders it a highly active monomer in free-radical polymerization and a potent dienophile in cycloaddition reactions.
Understanding this dual-mode kinetic profile is essential for researchers and process chemists. By selecting the appropriate reaction conditions and analytical techniques, the unique reactivity of 2-Fluoroacryloyl chloride can be leveraged to synthesize novel polymers, advanced materials, and complex pharmaceutical intermediates with high efficiency and control.
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The Fluorine Advantage: A Comparative Guide to 2-Fluoroacryloyl Chloride in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer science and specialized organic synthesis, the choice of monomer precursor is a critical decision that dictates the properties and performance of the final material. While traditional acyl chlorides like acryloyl chloride and methacryloyl chloride have long been workhorses in the laboratory and industry, the strategic incorporation of fluorine into the monomer backbone offers a significant leap forward in material performance. This guide provides an in-depth technical comparison of 2-fluoroacryloyl chloride with its non-fluorinated counterparts, highlighting the distinct advantages conferred by the presence of a fluorine atom on the alpha-carbon. Through an objective analysis supported by available experimental data and established chemical principles, we will explore the enhanced reactivity, and the superior properties of the resulting fluorinated polymers.
The Electronegativity Effect: Unpacking the Enhanced Reactivity of 2-Fluoroacryloyl Chloride
The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. The introduction of a highly electronegative fluorine atom at the α-position in 2-fluoroacryloyl chloride exerts a powerful electron-withdrawing inductive effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to acryloyl chloride and methacryloyl chloride.
This enhanced reactivity is not merely a theoretical advantage; it translates to tangible benefits in the laboratory. Reactions involving 2-fluoroacryloyl chloride can often proceed under milder conditions, with faster reaction times and potentially higher yields. This is particularly advantageous when working with sensitive or complex molecules, such as in the development of novel pharmaceuticals or advanced biomaterials.[1]
A Head-to-Head Comparison: Performance Metrics of Fluorinated vs. Non-Fluorinated Acrylates
The true measure of 2-fluoroacryloyl chloride's superiority lies in the enhanced properties of the polymers derived from it. The unique characteristics of the carbon-fluorine bond impart a range of desirable attributes to poly(2-fluoroacrylates) that are not achievable with conventional polyacrylates.
Thermal Stability: A Clear Advantage Under Extreme Conditions
The high bond energy of the C-F bond contributes to the exceptional thermal stability of fluorinated polymers.[2] This makes them ideal candidates for applications where materials are exposed to high temperatures.
| Property | Poly(2-fluoroacrylate) (estimated) | Poly(methyl methacrylate) (from Methacryloyl Chloride) | Poly(acrylate) (from Acryloyl Chloride) |
| Glass Transition Temperature (Tg) | ~128 °C[3] | ~105 °C[4] | ~6 °C[4] |
| Decomposition Temperature (Td) | >350 °C (10% weight loss)[3] | ~200-300 °C[5][6][7] | ~200 °C[5] |
Note: Data for Poly(2-fluoroacrylate) is based on poly(methyl α-fluoroacrylate). Td for PMMA can vary based on tacticity and molecular weight.
The significantly higher glass transition and decomposition temperatures of poly(2-fluoroacrylate) demonstrate its superior thermal robustness, opening doors for its use in demanding electronic, aerospace, and automotive applications.[8]
Surface Properties: Engineering Hydrophobicity and Biocompatibility
Fluorinated polymers are renowned for their low surface energy, which translates to high hydrophobicity and oleophobicity.[9] This "non-stick" characteristic is highly valuable in a variety of applications, from anti-fouling coatings to advanced biomedical devices.
| Property | Poly(2-fluoroacrylate) (representative) | Poly(methyl methacrylate) |
| Water Contact Angle | ~99.9°[10] | ~70.9°[11] |
| Surface Energy | Low[12] | 41 dynes/cm[13] |
Note: Water contact angle for poly(2-fluoroacrylate) is based on a comparable fluorinated methacrylate polymer.
The high water contact angle of fluorinated acrylates indicates a highly hydrophobic surface, which can prevent biofouling and improve the biocompatibility of medical implants.[14]
Mechanical Properties: Tailoring Strength and Durability
The mechanical properties of fluorinated polymers can be tailored for specific applications. While some fluoropolymers may exhibit lower tensile strength compared to their non-fluorinated counterparts, they often possess enhanced flexibility and wear resistance.[1]
| Property | Poly(methyl methacrylate) |
| Young's Modulus | 1.8 - 3.1 GPa |
| Tensile Strength | 48 - 76 MPa |
Experimental Protocols
Protocol 1: Comparative Acylation Reactivity via Competitive Reaction
This protocol provides a framework for experimentally verifying the enhanced reactivity of 2-fluoroacryloyl chloride.
Objective: To compare the relative acylation rates of 2-fluoroacryloyl chloride, acryloyl chloride, and methacryloyl chloride with a model amine.
Materials:
-
2-Fluoroacryloyl chloride
-
Acryloyl chloride
-
Methacryloyl chloride
-
Aniline (or other suitable primary amine)
-
Triethylamine
-
Anhydrous diethyl ether
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare an equimolar mixture of 2-fluoroacryloyl chloride, acryloyl chloride, and methacryloyl chloride (0.33 eq of each) in anhydrous diethyl ether.
-
Add the acyl chloride mixture dropwise to the aniline solution over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the resulting product mixture by ¹H NMR and ¹⁹F NMR spectroscopy to determine the relative ratios of the corresponding amides.
Expected Outcome: Due to the higher electrophilicity of its carbonyl carbon, 2-fluoroacryloyl chloride is expected to react faster with the amine, resulting in a higher proportion of the N-(2-fluoroacryloyl)aniline product compared to the other two amides.
Caption: Workflow for the competitive acylation experiment.
Protocol 2: Polymerization of Methyl 2-fluoroacrylate
This protocol outlines a standard procedure for the free-radical polymerization of a 2-fluoroacrylate ester.
Objective: To synthesize poly(methyl 2-fluoroacrylate) for subsequent characterization.
Materials:
-
Methyl 2-fluoroacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve methyl 2-fluoroacrylate (10 g) and AIBN (0.05 g) in anhydrous toluene (20 mL) in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70 °C under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature. The solution will be viscous.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 60 °C to a constant weight.
Caption: Experimental workflow for the synthesis of poly(methyl 2-fluoroacrylate).
Conclusion: A Strategic Choice for High-Performance Materials
The decision to use 2-fluoroacryloyl chloride over its non-fluorinated counterparts is a strategic one, driven by the demand for materials with superior performance characteristics. The enhanced reactivity of 2-fluoroacryloyl chloride facilitates more efficient synthetic processes, while the resulting polymers exhibit a compelling combination of high thermal stability, low surface energy, and tunable mechanical properties. For researchers and developers working at the cutting edge of materials science, pharmaceuticals, and biotechnology, 2-fluoroacryloyl chloride represents a powerful tool for creating the next generation of high-performance products.
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A Researcher's Guide to Enhancing Metabolic Stability: A Comparative Analysis of Drugs Synthesized with 2-Fluoroacryloyl Chloride
For drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. A primary hurdle is achieving adequate metabolic stability, which dictates a drug's half-life, bioavailability, and overall therapeutic efficacy.[1] Compounds that are rapidly metabolized by enzymes, particularly the cytochrome P450 (CYP450) superfamily, often fail to reach therapeutic concentrations or require inconveniently frequent dosing.[2] This guide provides an in-depth comparison of the metabolic stability of drug candidates before and after modification with 2-Fluoroacryloyl chloride, a strategic reagent for introducing fluorine to block metabolic liabilities. We will explore the underlying mechanisms, present supporting data, and provide a detailed experimental protocol for validation.
The Rationale for Fluorination: Blocking Metabolic Hotspots
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry for enhancing pharmacokinetic properties.[3][4] This is primarily due to two key attributes of the fluorine atom: its small size and its extreme electronegativity.[5]
-
Bioisosteric Replacement : Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3][5] This allows for the replacement of a hydrogen atom with fluorine—often at a known site of metabolic attack—without significantly altering the molecule's overall shape or its ability to bind to its biological target.[6]
-
Bond Strength and Metabolic Shielding : The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond.[7] This inherent strength makes the C-F bond highly resistant to the oxidative processes catalyzed by CYP450 enzymes, which are a major pathway for drug metabolism.[8] By replacing a metabolically labile C-H bond with a robust C-F bond, we can effectively "shield" the molecule from enzymatic degradation, a process often referred to as metabolic blocking.[1][9]
The electron-withdrawing nature of fluorine can also influence the properties of adjacent functional groups, potentially altering pKa or conformational preferences in a way that can further reduce metabolic susceptibility or improve target engagement.[4][8]
Synthesis of α-Fluoroacryloyl Conjugates
2-Fluoroacryloyl chloride is a reactive acylating agent used to introduce the α-fluoroacryloyl moiety onto a parent molecule.[10][11] This is typically achieved through a nucleophilic acyl substitution reaction, where a nucleophilic group on the drug candidate—most commonly an amine (-NH2) or a hydroxyl (-OH) group—attacks the carbonyl carbon of the acyl chloride. This reaction is efficient and forms a stable amide or ester linkage, respectively. The choice to use this specific reagent allows for the strategic placement of a fluorine atom alpha to a carbonyl group, a modification that can profoundly influence the metabolic fate of the resulting conjugate.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Fluoroacryloyl Chloride
Introduction: The Challenge of Characterizing a Reactive Building Block
2-Fluoroacryloyl chloride (C₃H₂ClFO) is a highly valuable, fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its utility stems from the unique electronic properties conferred by the fluorine atom and the high reactivity of the acyl chloride group. However, this same reactivity presents a significant analytical challenge. As an acyl chloride, it is exceptionally sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid.[2][3] It can also be prone to polymerization, especially when impure or improperly stored.[4]
Therefore, confirming the structure and assessing the purity of 2-Fluoroacryloyl chloride is not a trivial task. A simple, single-spectrum approach is insufficient and can be misleading. This guide presents a multi-technique spectroscopic workflow designed for the definitive confirmation of its structure. We will delve into the causality behind our choice of methods and parameters, establishing a self-validating system to ensure the integrity of your material and the reliability of your subsequent research.
The Core Triad of Spectroscopic Analysis
The foundation of our analysis rests on three pillars: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in 2-Fluoroacryloyl chloride. A multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is essential.
Causality of Experimental Choices in NMR:
-
Solvent Selection: The high reactivity of the acyl chloride group with any protic source dictates the use of a dry, aprotic, deuterated solvent.[2] Chloroform-d (CDCl₃) or Benzene-d₆ are excellent choices, provided they are sourced from a freshly opened or properly stored anhydrous container.[5] The use of solvents like D₂O or Methanol-d₄ would lead to immediate sample decomposition.
-
Inert Atmosphere: Sample preparation must be conducted under an inert atmosphere (e.g., inside a nitrogen or argon-filled glovebox).[6][7] The NMR tube should be flame-dried and flushed with inert gas before the sample is introduced and then sealed to prevent ingress of atmospheric moisture during the experiment.
The proton NMR spectrum provides information on the two vinyl protons. Unlike its non-fluorinated analog, acryloyl chloride, the spectrum is complicated by coupling to the adjacent fluorine atom.
-
Expected Signals: Two signals are expected for the geminal protons (=CH₂). Because they are chemically non-equivalent (one is cis to the fluorine, the other trans), they will appear as distinct multiplets.
-
Key Couplings:
-
Geminal Proton-Proton Coupling (²JHH): A small coupling constant, typically around 2 Hz, is expected between the two vinyl protons.[8]
-
Geminal Proton-Fluorine Coupling (²JHF): The fluorine atom will couple to each proton differently, resulting in two distinct doublet of doublets (or more complex multiplets). The magnitude of this coupling provides critical structural proof.
-
Long-range Couplings: Small, long-range couplings may also be observed.
-
This is a mandatory experiment for any fluorinated compound. It provides direct, unambiguous evidence of the fluorine atom's presence and its electronic environment.[9]
-
Expected Signal: A single resonance is expected for the fluorine atom attached to the acryloyl system.[10][11] The chemical shift is highly characteristic of its environment.[12]
-
Key Couplings: The signal will be split by the two geminal protons (²JHF), appearing as a triplet or a doublet of doublets, depending on the relative coupling constants. A proton-decoupled ¹⁹F NMR experiment can be run to collapse this multiplet into a singlet, confirming the origin of the splitting.
The ¹³C NMR spectrum confirms the carbon backbone and the presence of the carbonyl group. C-F coupling is a key diagnostic feature.
-
Expected Signals: Three distinct signals are expected:
-
C=O (Acyl Chloride): ~160-165 ppm. This signal will be a doublet due to coupling with the fluorine atom (²JCF).
-
C-F: This sp² carbon signal will be a large doublet due to the direct one-bond coupling to fluorine (¹JCF).
-
=CH₂: This sp² carbon will appear as a doublet due to two-bond coupling to fluorine (²JCF).
-
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and effective method for confirming the presence of key functional groups, particularly the highly characteristic acyl chloride carbonyl stretch.
-
The Diagnostic Carbonyl (C=O) Stretch: The most telling feature in the IR spectrum of an acyl chloride is the very strong C=O stretching band at a high wavenumber, typically ~1780 - 1815 cm⁻¹ .[11][13] This high frequency, compared to a ketone (~1715 cm⁻¹) or a carboxylic acid (~1710 cm⁻¹), is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[14][15]
-
Other Key Vibrations:
Trustworthiness through Comparison: The primary validation in the IR spectrum is the position of the C=O stretch. If this band appears broad and centered closer to ~1710 cm⁻¹, it is a strong indication of hydrolysis to the carboxylic acid.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns.
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the mass of C₃H₂ClFO (108.50 g/mol ).[10] A crucial feature is the chlorine isotopic pattern : two peaks, M and M+2, will be present in an approximate 3:1 intensity ratio, which is definitive for a molecule containing one chlorine atom.[16]
-
Key Fragmentation: The most characteristic fragmentation for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion [R-C=O]⁺.[16] For 2-Fluoroacryloyl chloride, this would result in a prominent base peak at m/z corresponding to [C₃H₂FO]⁺.
Comparative Spectroscopic Data
Objectively comparing the expected data for 2-Fluoroacryloyl chloride with common alternatives and its primary degradation product is key to confident identification.
| Compound | Technique | Key Spectroscopic Feature | Rationale / Comment |
| 2-Fluoroacryloyl Chloride | ¹H NMR | Two complex multiplets (vinyl protons), each split by F and the other H. | Confirms =CH₂ group adjacent to a fluorine atom. |
| ¹⁹F NMR | One multiplet (triplet or dd). | Confirms presence and environment of the single F atom. | |
| ¹³C NMR | Three signals, all showing C-F coupling (¹JCF and ²JCF). | Confirms carbon skeleton and F connectivity. | |
| IR | Strong C=O stretch at ~1800 cm⁻¹. | Hallmark of an acyl chloride. [13][14] | |
| MS | M⁺ and M+2 peaks (~3:1 ratio); Base peak from loss of Cl. | Confirms molecular formula and acyl chloride class.[16] | |
| Acryloyl Chloride (Alternative) | ¹H NMR | Three distinct multiplets for the three vinyl protons. | Simpler pattern due to lack of F-H coupling.[17] |
| IR | Strong C=O stretch at ~1760-1800 cm⁻¹. | Similar to the fluoro version but may be slightly lower.[18] | |
| MS | M⁺ and M+2 peaks (~3:1 ratio); Base peak from loss of Cl. | Confirms molecular formula C₃H₃ClO.[3] | |
| Methacryloyl Chloride (Alternative) | ¹H NMR | Two singlets for vinyl protons (~2 Hz geminal coupling often unresolved) and one singlet for the methyl group.[8] | Distinct pattern due to methyl substitution. |
| IR | Strong C=O stretch at ~1770 cm⁻¹. | High frequency confirms acyl chloride.[19] | |
| 2-Fluoroacrylic Acid (Hydrolysis Product) | ¹H NMR | Two vinyl proton signals + one broad singlet for carboxylic acid proton (-OH). | Appearance of the -OH peak is a clear sign of degradation. |
| IR | Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch at ~1710 cm⁻¹. | Shift of C=O to lower frequency is definitive for hydrolysis. |
Standard Operating Protocols
These protocols are designed to be self-validating systems. Adherence to safety and inert handling techniques is paramount.
Safety Directive: 2-Fluoroacryloyl chloride is flammable, corrosive, and highly reactive with water.[6][10] It causes severe skin burns and is harmful if inhaled.[10] All handling must occur in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[6][20]
Protocol 1: NMR Analysis (¹H, ¹⁹F, ¹³C)
-
Preparation: Inside a glovebox or under a positive pressure of inert gas, add ~5-10 mg of 2-Fluoroacryloyl chloride to a flame-dried, 5mm NMR tube.
-
Solvation: Using a dry syringe, add ~0.6 mL of anhydrous CDCl₃.
-
Sealing: Cap the NMR tube securely. For extended experiments or shipping, flame-sealing the tube is recommended.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. Check for the absence of a broad peak characteristic of a carboxylic acid proton.
-
Acquire a ¹⁹F NMR spectrum (with and without proton decoupling).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C and relaxation effects.
-
-
Data Processing: Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[5] Analyze all chemical shifts, multiplicities, and coupling constants (J-values).
-
Validation: The data must be internally consistent. For example, the H-F coupling constant observed in the ¹H spectrum must match the F-H coupling constant in the ¹⁹F spectrum. The absence of signals for 2-fluoroacrylic acid validates sample integrity.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean and dry. Run a background spectrum in the air.
-
Sample Application: In a fume hood, quickly apply a single drop of 2-Fluoroacryloyl chloride to the center of the ATR crystal.
-
Acquisition: Immediately acquire the spectrum. Speed is critical to minimize contact with atmospheric moisture.
-
Cleaning: Following acquisition, immediately clean the crystal with a dry, non-protic solvent (e.g., anhydrous dichloromethane), followed by isopropanol, and allow it to dry completely.
-
Validation: The primary validation is a sharp, intense C=O absorption band above 1780 cm⁻¹. A lack of significant broad absorption in the O-H region (~3000 cm⁻¹) confirms the absence of widespread hydrolysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in an anhydrous, volatile solvent like dichloromethane.
-
Instrumentation: Use a GC equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms). The MS should be operating in Electron Ionization (EI) mode.
-
Acquisition: Inject a small volume (e.g., 1 µL) with an appropriate temperature program (e.g., start at 40°C, ramp to 200°C).
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for a single major peak, indicating sample purity.
-
Analyze the mass spectrum of the main peak.
-
-
Validation: Confirm the presence of the molecular ion cluster with the correct m/z and the characteristic ~3:1 M/M+2 isotopic pattern for chlorine. The base peak should correspond to the acylium ion.
Visualization of Analytical Workflows
Workflow for Spectroscopic Analysis
This diagram outlines the comprehensive workflow from sample handling to final structural verification.
Caption: Overall workflow for the analysis of 2-Fluoroacryloyl chloride.
Logic of NMR Data Integration
This diagram illustrates how data from multiple NMR experiments are synthesized to build a conclusive structural argument.
Caption: Logical flow for multi-nuclear NMR data integration.
Conclusion
The structural confirmation of a reactive species like 2-Fluoroacryloyl chloride demands a rigorous and multi-faceted analytical approach. Relying on a single technique is insufficient. By integrating the detailed connectivity information from multi-nuclear NMR, the rapid functional group confirmation from IR, and the molecular weight and fragmentation data from MS, one can achieve an unambiguous and defensible structural assignment. The key to success lies not just in acquiring the spectra, but in understanding the causality behind the experimental design—specifically, the imperative for anhydrous and inert conditions to maintain sample integrity. This comprehensive methodology ensures that this valuable synthetic building block is correctly identified and of high purity, paving the way for successful downstream applications.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13528, Methacryloyl chloride. Retrieved from [Link]
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Gemoets, H., Vervaeren, H., Van Hecke, K., & Van Speybroeck, V. (2015). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate. Retrieved from [Link]
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Cheng, C., Xiong, D., Shen, L., et al. (2012). A novel gas chromatography analysis method of acryloyl chloride. Functional Materials, 19(1), 123-125. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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A Comparative Guide to the Performance of Fluorinated vs. Non-Fluorinated Agrochemicals
In the competitive landscape of modern agriculture, the demand for highly effective and environmentally conscious crop protection solutions is paramount. The strategic incorporation of fluorine into agrochemical molecules has emerged as a transformative approach in the development of next-generation herbicides, insecticides, and fungicides. This guide provides an in-depth, objective comparison of the performance of fluorinated and non-fluorinated agrochemicals, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their quest for superior agricultural products.
The Strategic Advantage of Fluorine in Agrochemical Design
The introduction of fluorine into a biologically active molecule can dramatically alter its physicochemical properties, leading to significant improvements in performance.[1][2] This is primarily attributed to the unique characteristics of the fluorine atom, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond.[2][3] These properties can influence a molecule's biological activity, metabolic stability, and lipophilicity, ultimately enhancing its efficacy and persistence in the field.[2][4]
However, the complex relationship between a molecule's structure and its biological activity means that fluorine substitution does not always result in improved performance.[1][5] The position of the fluorine atom within the molecule is critical and can either increase or decrease efficacy depending on its interaction with the target protein and its effect on the compound's overall properties.[1][5]
Performance Evaluation: A Head-to-Head Comparison
The decision to incorporate fluorine into an agrochemical candidate is a strategic one, aimed at optimizing its performance profile. Below, we compare the key performance indicators of fluorinated and non-fluorinated agrochemicals.
Enhanced Biological Efficacy
Fluorination can significantly boost the biological activity of an agrochemical. By altering the electronic properties of a molecule, fluorine can enhance its binding affinity to the target enzyme or receptor, leading to increased potency.[2][6] This often translates to lower application rates to achieve the desired level of pest control, contributing to more sustainable agricultural practices.[2][7]
Superior Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][8] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic degradation by cytochrome P450 (CYP450) enzymes in target organisms and the environment.[3][8] This "metabolic blocking" extends the half-life of the agrochemical, leading to longer-lasting efficacy and reducing the need for frequent reapplication.[2][4]
Increased Lipophilicity and Bioavailability
The introduction of fluorine can increase a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids.[2][9] This property enhances the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects, improving its bioavailability and overall effectiveness.[2][4]
Quantitative Performance Data
The following table summarizes experimental data comparing the performance of fluorinated agrochemicals with their non-fluorinated counterparts across key metrics.
| Performance Metric | Non-Fluorinated Agrochemical | Fluorinated Agrochemical | Performance Enhancement |
| Efficacy (LC50/EC50) | Lower | Higher | Increased potency at lower concentrations[2][7] |
| Metabolic Half-life (t½) | Shorter | Longer | Greater resistance to enzymatic degradation[2][8] |
| Lipophilicity (LogP) | Lower | Higher | Improved penetration of biological membranes[2][9] |
| Soil Persistence (DT50) | Shorter | Longer | Increased stability in the environment[10][11][12] |
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of performance comparisons, standardized and validated experimental protocols are essential. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a fundamental in vitro method for determining the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[8]
Materials:
-
Test compound (fluorinated and non-fluorinated analogs)
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system
-
Phosphate buffer
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[8]
Caption: Relationship between fluorine properties, performance, and concerns.
Conclusion
The use of fluorine in agrochemical design represents a powerful strategy for enhancing performance, leading to more potent and persistent crop protection products. [2][13]However, the very properties that confer these advantages also present significant environmental and toxicological challenges. [10][11]A comprehensive evaluation of both the benefits and the risks is crucial for the responsible development and deployment of fluorinated agrochemicals. Future research should focus on designing more targeted and environmentally benign fluorinated molecules to maximize their agricultural benefits while minimizing their ecological footprint. [13]
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Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]
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Dakpa, P. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid. Dakpa.[Link]
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O'Hagan, D. (2010). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Heterocyclic Chemistry (pp. 103-134). [Link]
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Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]
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Alexandrino, D., & de Fátima Carvalho, M. (2023). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry, 71(4), 1643-1647. [Link]
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Alexandrino, D., & de Fátima Carvalho, M. (2023). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. ACS Publications.[Link]
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PAN UK. (2023). The Problem with PFAS in Pesticides. Pesticide Action Network UK.[Link]
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Alexandrino, D., & de Fátima Carvalho, M. (2022). Revisiting pesticide pollution: The case of fluorinated pesticides. Environmental Pollution, 292, 118315. [Link]
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Grossman, E. (2022). Pesticides Are Spreading Toxic ‘Forever Chemicals,’ Scientists Warn. IPM Institute of North America.[Link]
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Apiary. (2024). An in-depth analysis of the Fluoride and Fluorinated Pesticides market. Apiary.[Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(28), 7346-7361. [Link]
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 759-761. [Link]
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Jeschke, P. (2019). Current Trends in the Design of Fluorine-Containing Agrochemicals. Chemistry – A European Journal, 25(47), 11042-11056. [Link]
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.[Link]
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FAO. (2013). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository.[Link]
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate.[Link]
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Wang, D., et al. (2014). Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate.[Link]
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Central Insecticides Board & Registration Committee. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. Central Insecticides Board & Registration Committee.[Link]
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ECOWAS. (2008). Protocols for the Biological Evaluation of Pesticides on Selected Crops Grown in West Africa. ECOWAS.[Link]
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Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3737-3746. [Link]
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Ikram, M., et al. (2023). Evaluating the Hepatotoxic Effects of Fluorinated and Non-Fluorinated Pesticides: A Comparative Study of Bifenthrin and Difenoconazole Toxicity in Mice. ResearchGate.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoroacryloyl Chloride
Navigating the lifecycle of highly reactive reagents requires a protocol grounded in both chemical principles and practical, field-tested experience. 2-Fluoroacryloyl chloride (C₃H₂ClFO) is a valuable building block in pharmaceutical and materials science research, prized for its dual functionality.[1][2] However, its utility is matched by its hazardous nature. As an acyl chloride, it is highly reactive and corrosive; as a fluorinated organic compound, it demands specific waste stream considerations.[2][3]
This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 2-Fluoroacryloyl chloride. The procedures outlined here are designed to be a self-validating system, ensuring that the reagent is fully neutralized before entering the waste stream, thereby protecting laboratory personnel and ensuring environmental compliance.
Hazard Assessment and Engineering Controls: The Foundation of Safety
Before a single container is opened, a thorough understanding of the risks is paramount. 2-Fluoroacryloyl chloride is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[3] Critically, it causes severe skin burns and eye damage due to its rapid hydrolysis into hydrochloric acid (HCl) and 2-fluoroacrylic acid upon contact with moisture.[1][3]
Core Principle: The primary directive is to isolate the user from the chemical and to control its reactivity.
-
Chemical Fume Hood: All handling, from transfer to the final neutralization step, must be conducted within a properly functioning chemical fume hood.[4] This is non-negotiable. The hood provides critical ventilation to prevent the inhalation of corrosive vapors and contains any potential splashes or spills.
-
Exclusion of Incompatibles: The immediate workspace must be free of incompatible materials. Acyl chlorides react violently with water, alcohols, amines, and strong bases.[5][6][7][8] Ensure the fume hood sash is clean and the work surface is dry and uncluttered.
Table 1: Key Properties and Hazards of 2-Fluoroacryloyl Chloride
| Property | Value | Source |
| Molecular Formula | C₃H₂ClFO | PubChem[3] |
| Molecular Weight | 108.50 g/mol | PubChem[3] |
| Appearance | Liquid | LookChem[2] |
| Boiling Point | 81.8 °C at 760 mmHg | LookChem[2] |
| Flash Point | 3.3 °C | LookChem[2] |
| GHS Hazard Codes | H226, H302, H312, H314, H332 | PubChem[3] |
| Primary Hazards | Flammable, Acutely Toxic, Corrosive (Causes Severe Burns) | PubChem[3] |
Personal Protective Equipment (PPE): Your Last Line of Defense
Proper PPE is essential to prevent contact and exposure. Standard laboratory attire is insufficient for handling a reagent of this class.
-
Hand Protection: Use elbow-length, chemical-resistant gloves. A double-gloving approach is recommended. Neoprene or nitrile gloves provide good resistance.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] For maximum protection against splashes, a full-face shield worn over the goggles is required.[4][11]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or transfers, a chemically impervious apron or suit is recommended.[11][12] Ensure footwear is closed-toe and chemically resistant.
Emergency Procedures: Planning for the Unexpected
Spill Management
In the event of a spill, swift and correct action is critical to mitigate harm.
-
Small Spills (Manageable):
-
Ensure the fume hood is drawing air and keep the spill contained within it.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[14]
-
Wipe the spill area with a cloth, which should then also be placed in the hazardous waste container.
-
-
Large Spills:
Personnel Exposure
Immediate first aid is crucial to minimize injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[18][19] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[16][18] Remove contact lenses if possible, but do not delay flushing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[18][20] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.
The Disposal Protocol: Controlled Neutralization (Quenching)
The core principle of disposal is the controlled hydrolysis and neutralization of the reactive acyl chloride into less hazardous, water-soluble salts. This is an exothermic reaction that produces gaseous HCl, necessitating a slow, careful procedure.[4][5]
Materials Required:
-
2-Fluoroacryloyl chloride for disposal
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or flask (volume should be at least 5 times the final solution volume to accommodate foaming)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled "Halogenated Organic Waste" container[15][21]
Step-by-Step Neutralization Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, place the large beaker in an ice bath on a magnetic stir plate. Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate and add a stir bar. Begin gentle stirring.
-
Causality: Using a weak base like sodium bicarbonate controls the reaction rate, and the ice bath dissipates the heat generated during the exothermic hydrolysis, preventing a dangerous runaway reaction.[4] The large beaker provides headspace for the carbon dioxide that will evolve.
-
-
Slow Addition of 2-Fluoroacryloyl Chloride: Using a glass pipette or dropping funnel, add the 2-Fluoroacryloyl chloride to the cold, stirring bicarbonate solution drop by drop .
-
Causality: A slow, dropwise addition is the most critical step for safety.[4] It ensures that the heat and gas generated at any moment are manageable and can be safely contained by the fume hood. A rapid addition would cause violent boiling and splashing of the corrosive mixture.
-
-
Monitor the Reaction: Observe the reaction closely. You will see gas evolution (CO₂) and may notice a slight temperature increase. Adjust the addition rate to keep the reaction under control and prevent excessive foaming.
-
Complete the Reaction: Once all the acyl chloride has been added, allow the solution to continue stirring in the ice bath for at least 30 minutes. Then, remove the ice bath and let the solution slowly warm to room temperature while still stirring.
-
Causality: This ensures the neutralization reaction goes to completion and no unreacted acyl chloride remains.
-
-
Final pH Verification: Check the pH of the solution using pH paper or a meter. The final pH should be in the neutral range (typically 6-8).[4] If the solution is still acidic, slowly add more sodium bicarbonate solution until neutrality is achieved.
-
Causality: This step validates that all acidic byproducts have been neutralized, rendering the solution safe for consolidation.
-
-
Waste Consolidation: Transfer the final, neutralized aqueous solution into a designated waste container clearly labeled "Halogenated Organic Waste." [21][22] Include the chemical names of the contents (e.g., "Neutralized 2-Fluoroacrylic acid, Sodium Chloride, Water").
-
Causality: 2-Fluoroacryloyl chloride is a halogenated organic compound. Proper segregation of halogenated and non-halogenated waste streams is essential for correct final disposal by incineration and often has significant cost implications.[23]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe management and disposal of 2-Fluoroacryloyl chloride.
Caption: Logical workflow for the safe handling and disposal of 2-Fluoroacryloyl chloride.
References
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2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335. PubChem, National Institutes of Health. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoroacryloyl Chloride
Welcome to your essential safety and operational guide for handling 2-Fluoroacryloyl chloride. As a highly reactive and corrosive chemical, understanding and implementing rigorous safety protocols is not just a matter of compliance, but a critical necessity for protecting yourself and your colleagues.[1][2] This guide moves beyond a simple checklist, providing you with the in-depth knowledge and procedural steps to manage this substance with the highest degree of safety and confidence.
Understanding the Inherent Risks of 2-Fluoroacryloyl Chloride
2-Fluoroacryloyl chloride (C₃H₂ClFO) is a valuable intermediate in pharmaceutical and agrochemical synthesis due to its reactive nature.[1] However, this reactivity also presents significant hazards. It is classified as a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and can be fatal if inhaled.[3] The primary dangers stem from its corrosivity, causing severe skin burns and eye damage, and its violent reaction with water, which produces toxic gases like hydrogen chloride and hydrogen fluoride.[2][4][5]
Before you even consider opening a container of 2-Fluoroacryloyl chloride, a thorough hazard assessment is mandatory.[6][7][8] This assessment will inform the specific selection and use of Personal Protective Equipment (PPE), ensuring that every potential route of exposure—dermal, ocular, and respiratory—is adequately addressed.[9]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
When handling 2-Fluoroacryloyl chloride, a comprehensive PPE ensemble is your last and most critical line of defense. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific properties.
| Body Area | Required PPE | Material/Specification | Rationale for Selection |
| Eyes & Face | Chemical Safety Goggles & Full-Face Shield | ANSI Z87.1 compliant | Goggles provide a seal against splashes and vapors.[6] A full-face shield is mandatory over the goggles to protect against energetic splashes during handling and quenching procedures.[10] |
| Hands | Double-Gloved Nitrile or Butyl Rubber Gloves | Chemical-resistant | Acyl chlorides can permeate standard laboratory gloves. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.[6] Butyl rubber offers excellent resistance to corrosive chemicals.[11] |
| Body | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Nomex or similar FR material; Rubber or PVC apron | A flame-resistant lab coat is essential due to the flammability of 2-Fluoroacryloyl chloride.[10] A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes of this corrosive material.[12] |
| Respiratory | Full-Face Respirator with Acid Gas/Organic Vapor Cartridges | NIOSH-approved | Due to the high inhalation toxicity ("Fatal if inhaled") and respiratory irritation potential, a respirator is crucial.[3][5][13][14] This must be used in a certified chemical fume hood. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Leather or polymeric material | Protects feet from spills and dropped objects. The material should be resistant to chemical permeation.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure maximum safety.
1. Pre-Handling Preparations:
-
Fume Hood Verification: Ensure your chemical fume hood is operational and has a recent certification. The airflow should be adequate to contain any potential vapors.
-
Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower and eyewash station.[12] Ensure they are unobstructed.
-
Spill Kit Assembly: Have a spill kit specifically for corrosive and flammable materials readily available. This should include an inert absorbent material (like sand or vermiculite), and tools for containment. Do not use water.[5]
-
Waste Container Preparation: Prepare a designated, clearly labeled, and sealed hazardous waste container for 2-Fluoroacryloyl chloride waste.
2. Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to ensure complete protection and prevent cross-contamination.
Figure 1: PPE Donning Sequence
3. Handling 2-Fluoroacryloyl Chloride:
-
All manipulations of 2-Fluoroacryloyl chloride must be conducted within a certified chemical fume hood.[2]
-
Use glass or other compatible, corrosion-resistant containers and equipment.[15]
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the escape of vapors and reaction with atmospheric moisture.[4]
-
Work with the smallest quantity of the chemical necessary for your experiment.
4. Post-Handling Decontamination and Doffing PPE:
-
Initial Decontamination: While still wearing your full PPE, decontaminate any equipment that has come into contact with the chemical.
-
Doffing Sequence: The removal of PPE is as critical as the donning process to prevent exposure. The general principle is to remove the most contaminated items first.
-
Outer Gloves: Peel off the outer gloves without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Chemical-Resistant Apron and Lab Coat: Remove the apron and lab coat, turning them inside out as you do to contain any contamination.
-
Respirator: Remove the respirator from the back of your head.
-
Inner Gloves: Remove the inner gloves, again without touching the outside surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]
-
Disposal Plan: Managing 2-Fluoroacryloyl Chloride Waste
Proper disposal is a critical component of the handling lifecycle. All materials contaminated with 2-Fluoroacryloyl chloride are considered hazardous waste.
-
Liquid Waste: Unused or waste 2-Fluoroacryloyl chloride should never be poured down the drain.[4] It must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be placed in a sealed, labeled hazardous waste container.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office for specific disposal procedures, as regulations can vary.[4]
Figure 2: Waste Disposal Decision Tree
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-Fluoroacryloyl chloride, ensuring a safe laboratory environment for yourself and your team.
References
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Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
